molecular formula C8H10N2 B1293704 5,6,7,8-Tetrahydroquinoxaline CAS No. 34413-35-9

5,6,7,8-Tetrahydroquinoxaline

Katalognummer: B1293704
CAS-Nummer: 34413-35-9
Molekulargewicht: 134.18 g/mol
InChI-Schlüssel: XCZPDOCRSYZOBI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

5,6,7,8-Tetrahydroquinoxaline is a volatile component of roasted peanuts, roasted filberts, roasted sesame seed and roasted cocoa.>5, 6, 7, 8-Tetrahydroquinoxaline, also known as cyclohexapyrazine or fema 3321, belongs to the class of organic compounds known as pyrazines. Pyrazines are compounds containing a pyrazine ring, which is a six-member aromatic heterocycle, that consists of two nitrogen atoms (at positions 1 and 4) and four carbon atoms. 5, 6, 7, 8-Tetrahydroquinoxaline exists as a solid, soluble (in water), and a moderately basic compound (based on its pKa). Within the cell, 5, 6, 7, 8-tetrahydroquinoxaline is primarily located in the cytoplasm. 5, 6, 7, 8-Tetrahydroquinoxaline is a bean, cereal, and cheese tasting compound that can be found in cereals and cereal products, cocoa and cocoa products, coffee and coffee products, and nuts. This makes 5, 6, 7, 8-tetrahydroquinoxaline a potential biomarker for the consumption of these food products.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

5,6,7,8-tetrahydroquinoxaline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H10N2/c1-2-4-8-7(3-1)9-5-6-10-8/h5-6H,1-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XCZPDOCRSYZOBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NC=CN=C2C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H10N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID4047678
Record name 5,6,7,8-Tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

134.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid, Colourless to amber liquid; Cheese-like odour
Record name 5,6,7,8-Tetrahydroquinoxaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033154
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 5,6,7,8-Tetrahydroquinoxaline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/849/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Boiling Point

108.00 to 111.00 °C. @ 760.00 mm Hg
Record name 5,6,7,8-Tetrahydroquinoxaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033154
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

slightly, Sparingly soluble in water; soluble in vegetable oils, propylene glycol and DMSO, Soluble (in ethanol)
Record name 5,6,7,8-Tetrahydroquinoxaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033154
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.
Record name 5,6,7,8-Tetrahydroquinoxaline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/849/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

Density

1.078-1.088
Record name 5,6,7,8-Tetrahydroquinoxaline
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/849/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
Explanation Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence.

CAS No.

34413-35-9
Record name 5,6,7,8-Tetrahydroquinoxaline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=34413-35-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5,6,7,8-Tetrahydroquinoxaline
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0034413359
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Quinoxaline, 5,6,7,8-tetrahydro-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name 5,6,7,8-Tetrahydroquinoxaline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID4047678
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5,6,7,8-tetrahydroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.047.260
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 5,6,7,8-TETRAHYDROQUINOXALINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/M153CJ9RA0
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name 5,6,7,8-Tetrahydroquinoxaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033154
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

29 - 30 °C
Record name 5,6,7,8-Tetrahydroquinoxaline
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0033154
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

An In-depth Technical Guide to the Core Structure of 5,6,7,8-Tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fundamental structure, properties, synthesis, and reactivity of 5,6,7,8-tetrahydroquinoxaline. This versatile heterocyclic compound serves as a crucial scaffold in the development of novel therapeutics, particularly in the realm of neurological disorders and inflammatory diseases.

Core Structure and Physicochemical Properties

This compound is a bicyclic aromatic heterocycle with the molecular formula C₈H₁₀N₂.[1] Its structure consists of a pyrazine (B50134) ring fused to a cyclohexane (B81311) ring. The systematic IUPAC name for this compound is this compound.[1] It is also commonly known by synonyms such as cyclohexapyrazine and tetrahydroquinoxaline.[1]

The unique arrangement of its fused ring system imparts specific physicochemical properties that make it an attractive starting point for medicinal chemistry campaigns. The pyrazine ring, with its two nitrogen atoms, provides sites for hydrogen bonding and potential metabolic interactions, while the saturated cyclohexane ring offers conformational flexibility and opportunities for stereospecific modifications.

Physicochemical Data

A summary of the key physicochemical properties of this compound is presented in the table below for easy reference and comparison.

PropertyValueReference
Molecular Formula C₈H₁₀N₂[1]
Molecular Weight 134.18 g/mol [1]
CAS Number 34413-35-9[1]
Appearance Colorless to slightly yellow liquid[2]
Boiling Point 109 - 110 °C
Melting Point 29 - 30 °C[1][2]
Density 1.053 - 1.061 g/mL at 25 °C
Refractive Index n20/D 1.540 - 1.550
Solubility Sparingly soluble in water; soluble in ethanol, vegetable oils, propylene (B89431) glycol, and DMSO.[1]

Synthesis of the this compound Core

The fundamental synthesis of the this compound scaffold is typically achieved through a condensation reaction between an α-dicarbonyl compound and a 1,2-diamine.[2] A common and efficient method involves the reaction of 1,2-cyclohexanedione (B122817) with ethylenediamine (B42938).

Experimental Protocol: Synthesis of this compound

Objective: To synthesize this compound via the condensation of 1,2-cyclohexanedione and ethylenediamine.

Materials:

  • 1,2-Cyclohexanedione

  • Ethylenediamine

  • Ethanol (or a similar suitable solvent)

  • Glacial acetic acid (catalyst)

  • Sodium sulfate (B86663) (drying agent)

  • Rotary evaporator

  • Standard laboratory glassware (round-bottom flask, condenser, etc.)

  • Magnetic stirrer and heat source

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1,2-cyclohexanedione (1 equivalent) in ethanol.

  • Addition of Reagents: To the stirred solution, add ethylenediamine (1 equivalent). A catalytic amount of glacial acetic acid can be added to facilitate the reaction.

  • Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature for a period of 2-4 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Remove the solvent under reduced pressure using a rotary evaporator.

  • Purification: The resulting crude product can be purified by vacuum distillation or column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a mixture of hexane (B92381) and ethyl acetate) to yield pure this compound.

  • Characterization: Confirm the identity and purity of the synthesized compound using spectroscopic methods such as NMR, IR, and Mass Spectrometry.

Spectroscopic Characterization

The structural elucidation of this compound is confirmed through various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Nucleus Chemical Shift (δ) ppm Multiplicity Assignment
¹H NMR ~8.3Singlet2H, Pyrazine protons
~2.9Triplet4H, -CH₂- adjacent to N
~1.9Multiplet4H, -CH₂- in cyclohexane ring
¹³C NMR ~150C=N in pyrazine ring
~143C-H in pyrazine ring
~30-CH₂- adjacent to N
~22-CH₂- in cyclohexane ring
Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹) Intensity Vibrational Mode
~3050MediumC-H stretch (aromatic)
~2930StrongC-H stretch (aliphatic)
~1580MediumC=N stretch (pyrazine ring)
~1450MediumC-H bend (aliphatic)
Mass Spectrometry (MS)

The electron ionization mass spectrum of this compound typically shows a prominent molecular ion peak (M⁺) at m/z = 134, corresponding to its molecular weight.

Reactivity and Application in Drug Development

The this compound scaffold is a versatile building block in medicinal chemistry due to its favorable physicochemical properties and multiple points for chemical modification. The nitrogen atoms of the pyrazine ring can be functionalized, and the cyclohexane ring allows for the introduction of various substituents with defined stereochemistry.

This scaffold has been explored for the development of novel pharmaceuticals, particularly for neurological disorders and as an anti-inflammatory agent.[3] Its derivatives have been investigated as antagonists for various receptors, including dopamine (B1211576) receptors and the C5a receptor.

Role as a C5a Receptor Antagonist

The complement component 5a (C5a) is a potent pro-inflammatory peptide that mediates its effects through the C5a receptor (C5aR), a G protein-coupled receptor.[4] Dysregulation of the C5a-C5aR signaling axis is implicated in a variety of inflammatory and autoimmune diseases.[4] Small molecule antagonists of C5aR are therefore of significant therapeutic interest. The 5,6,7,8-tetrahydroquinoline (B84679) core, a close structural analog of tetrahydroquinoxaline, has been successfully utilized to develop potent C5a receptor antagonists.[5]

The following diagram illustrates the C5a receptor signaling pathway and the inhibitory action of a hypothetical this compound-based antagonist.

C5aR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space C5a C5a C5aR C5a Receptor (C5aR) C5a->C5aR Binding G_protein G Protein (Gα Gβγ) C5aR->G_protein Activation PLC Phospholipase C (PLC) G_protein->PLC Activation PIP2 PIP2 PLC->PIP2 Hydrolysis IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release PKC_activation PKC Activation DAG->PKC_activation Inflammatory_response Pro-inflammatory Response (e.g., Cytokine Release, Chemotaxis) Ca_release->Inflammatory_response PKC_activation->Inflammatory_response Antagonist This compound -based Antagonist Antagonist->C5aR Inhibition

Caption: C5a Receptor Signaling and Inhibition by a Tetrahydroquinoxaline-based Antagonist.

Drug Development Workflow

The development of new drugs based on the this compound scaffold typically follows a structured workflow, from initial hit identification to lead optimization.

Drug_Development_Workflow cluster_discovery Discovery Phase cluster_optimization Optimization Phase cluster_preclinical Preclinical Phase cluster_clinical Clinical Development HTS High-Throughput Screening (HTS) or Fragment-Based Screening Hit_ID Hit Identification (this compound Scaffold) HTS->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR Lead_Gen Lead Generation SAR->Lead_Gen Lead_Opt Lead Optimization (Improved Potency, Selectivity, ADME) Lead_Gen->Lead_Opt In_Vitro In Vitro Assays (Enzyme/Receptor Binding, Cell-Based Assays) Lead_Opt->In_Vitro In_Vivo In Vivo Models (Animal Models of Disease) In_Vitro->In_Vivo Tox Toxicology Studies In_Vivo->Tox IND Investigational New Drug (IND) Application Tox->IND Clinical_Trials Clinical Trials (Phase I, II, III) IND->Clinical_Trials

Caption: Drug Development Workflow for this compound-based Therapeutics.

Conclusion

This compound represents a privileged scaffold in modern drug discovery. Its straightforward synthesis, well-defined physicochemical properties, and amenability to chemical modification make it an ideal starting point for the development of novel therapeutic agents. The continued exploration of its derivatives, particularly in the areas of neuroinflammation and other receptor-mediated diseases, holds significant promise for the future of medicine. This guide provides a foundational understanding for researchers and scientists looking to leverage the potential of this important heterocyclic core.

References

A Comprehensive Technical Guide to the Physicochemical Properties of 5,6,7,8-Tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

5,6,7,8-Tetrahydroquinoxaline is a heterocyclic aromatic compound that serves as a valuable scaffold in medicinal chemistry and drug discovery.[1][2] Its unique structural features make it a key building block for the synthesis of various bioactive molecules, with potential applications in the development of treatments for neurological disorders and as an anti-inflammatory agent.[1][2] A thorough understanding of its physicochemical properties is paramount for its effective utilization in research and development, influencing factors such as solubility, absorption, distribution, metabolism, and excretion (ADME) of derivative compounds. This guide provides an in-depth overview of the core physicochemical properties of this compound, complete with experimental protocols and a workflow for its characterization.

Physicochemical Properties

The fundamental physicochemical properties of this compound are summarized in the table below, providing a consolidated reference for researchers.

PropertyValueSource(s)
Molecular Formula C₈H₁₀N₂[1][3]
Molecular Weight 134.18 g/mol [1][3]
Appearance Colorless to slightly yellow liquid or solid[1][3][4]
Odor Nutty, roasted, cheese-like[3][5]
Melting Point 29 - 30 °C[3][4][5]
Boiling Point 108 - 111 °C at 760 mmHg; 85 °C at 3 mmHg[3][5]
Density 1.053 - 1.088 g/cm³ at 25 °C[1][3]
Refractive Index 1.538 - 1.550 at 20 °C[1][5]
Solubility Sparingly soluble in water; soluble in ethanol, vegetable oils, propylene (B89431) glycol, and DMSO.[3][5]
logP (o/w) 1.158 (estimated)[5]
pKa Not available
Flash Point 90.56 °C (195.00 °F) TCC[5][6]

Experimental Protocols

Detailed experimental methodologies are crucial for the accurate and reproducible determination of physicochemical properties. Below are standard protocols that can be adapted for the characterization of this compound.

Determination of Melting Point (Capillary Method)

Objective: To determine the temperature at which the solid-to-liquid phase transition occurs.

Apparatus:

  • Melting point apparatus (e.g., Thomas-Hoover Uni-Melt or similar)

  • Capillary tubes (sealed at one end)

  • Spatula

  • Mortar and pestle (if sample is not a fine powder)

  • Thermometer (calibrated)

Procedure:

  • Sample Preparation: Ensure the this compound sample is dry and finely powdered. If necessary, gently grind the sample in a mortar and pestle.

  • Capillary Tube Loading: Tap the open end of a capillary tube into the powdered sample to pack a small amount (2-3 mm in height) into the sealed end.

  • Apparatus Setup: Place the loaded capillary tube into the heating block of the melting point apparatus.

  • Heating: Begin heating the block. For an unknown compound, a rapid heating rate can be used to determine an approximate melting range. For a more precise measurement, repeat the experiment with a fresh sample, heating rapidly to about 10-15 °C below the approximate melting point, then reducing the heating rate to 1-2 °C per minute.

  • Observation: Observe the sample through the magnifying lens. The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample is liquid.

Determination of Boiling Point (Distillation Method)

Objective: To determine the temperature at which the vapor pressure of the liquid equals the surrounding atmospheric pressure.

Apparatus:

  • Distillation flask

  • Condenser

  • Receiving flask

  • Thermometer (calibrated) with adapter

  • Heating mantle or oil bath

  • Boiling chips

Procedure:

  • Apparatus Assembly: Assemble the distillation apparatus. Place a small volume of this compound and a few boiling chips into the distillation flask.

  • Thermometer Placement: Position the thermometer so that the top of the bulb is level with the bottom of the side arm of the distillation flask.

  • Heating: Gently heat the flask. As the liquid boils, the vapor will rise and condense in the condenser.

  • Observation: The boiling point is the temperature at which the vapor temperature is constant while the liquid is distilling. Record the temperature and the atmospheric pressure. For vacuum distillation (as indicated for 85 °C at 3 mmHg), a vacuum pump and manometer are required.

Determination of Solubility (Shake-Flask Method)

Objective: To determine the concentration of a saturated solution of the compound in a specific solvent.

Apparatus:

  • Vials with screw caps

  • Analytical balance

  • Shaker or rotator

  • Centrifuge

  • UV-Vis spectrophotometer or HPLC system

  • Volumetric flasks and pipettes

Procedure:

  • Sample Preparation: Add an excess amount of this compound to a vial containing a known volume of the solvent (e.g., water, ethanol).

  • Equilibration: Seal the vials and place them on a shaker or rotator at a constant temperature (e.g., 25 °C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation: Centrifuge the vials to separate the undissolved solid from the saturated solution.

  • Quantification: Carefully withdraw an aliquot of the supernatant and dilute it with the solvent to a concentration within the linear range of the analytical method. Analyze the concentration of this compound using a validated analytical method such as UV-Vis spectrophotometry or HPLC.

  • Calculation: Calculate the solubility based on the measured concentration and the dilution factor.

Physicochemical Characterization Workflow

The following diagram illustrates a general workflow for the physicochemical characterization of a chemical compound like this compound.

Physicochemical_Characterization_Workflow cluster_0 Compound Synthesis & Purification cluster_1 Structural & Purity Analysis cluster_2 Physicochemical Property Determination cluster_3 Data Analysis & Reporting Synthesis Synthesis of This compound Purification Purification (e.g., Distillation, Chromatography) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR MS Mass Spectrometry Purification->MS Purity_Analysis Purity Assessment (e.g., GC, HPLC) NMR->Purity_Analysis MS->Purity_Analysis MeltingPoint Melting Point Purity_Analysis->MeltingPoint BoilingPoint Boiling Point Purity_Analysis->BoilingPoint Solubility Solubility (Aqueous & Organic) Purity_Analysis->Solubility LogP LogP Determination Purity_Analysis->LogP pKa pKa Determination Purity_Analysis->pKa Data_Compilation Data Compilation & Analysis MeltingPoint->Data_Compilation BoilingPoint->Data_Compilation Solubility->Data_Compilation LogP->Data_Compilation pKa->Data_Compilation Report Technical Report Generation Data_Compilation->Report Biological_Activity_Workflow cluster_0 Initial Screening cluster_1 Target Identification cluster_2 Pathway Analysis cluster_3 In Vivo Validation Compound This compound Derivative Cell_Assay In vitro Cell-Based Assays (e.g., Cytotoxicity, Proliferation) Compound->Cell_Assay Affinity_Chromatography Affinity Chromatography Cell_Assay->Affinity_Chromatography Yeast_Two_Hybrid Yeast Two-Hybrid Screening Cell_Assay->Yeast_Two_Hybrid Computational_Docking Computational Docking Cell_Assay->Computational_Docking Western_Blot Western Blot Affinity_Chromatography->Western_Blot Yeast_Two_Hybrid->Western_Blot Computational_Docking->Western_Blot Pathway_Mapping Signaling Pathway Mapping Western_Blot->Pathway_Mapping qPCR qPCR qPCR->Pathway_Mapping Reporter_Assay Reporter Gene Assays Reporter_Assay->Pathway_Mapping Animal_Model Animal Model Studies (e.g., Efficacy, Toxicity) Pathway_Mapping->Animal_Model PK_PD Pharmacokinetics/ Pharmacodynamics Animal_Model->PK_PD

References

5,6,7,8-Tetrahydroquinoxaline (CAS: 34413-35-9): A Technical Guide for Drug Discovery and Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

5,6,7,8-Tetrahydroquinoxaline, a heterocyclic aromatic compound, has garnered significant interest in medicinal chemistry due to its versatile scaffold and potential as a building block for novel therapeutic agents. This technical guide provides an in-depth overview of its chemical properties, a detailed experimental protocol for its synthesis via catalytic hydrogenation, and explores its potential biological activity as a modulator of microtubule dynamics. Drawing parallels from structurally related quinoxaline (B1680401) derivatives that exhibit potent anticancer properties by inhibiting tubulin polymerization, this document outlines experimental procedures to investigate this mechanism for the title compound. This guide is intended to serve as a comprehensive resource for researchers engaged in the discovery and development of new therapeutics, particularly in the field of oncology.

Chemical and Physical Properties

This compound, also known as cyclohexapyrazine, is a bicyclic aromatic compound. Its key chemical and physical properties are summarized in the table below for easy reference.

PropertyValueSource(s)
CAS Number 34413-35-9[1]
Molecular Formula C₈H₁₀N₂[1]
Molecular Weight 134.18 g/mol [1]
IUPAC Name This compound[1]
Synonyms Cyclohexapyrazine, Quinoxaline, 5,6,7,8-tetrahydro-[1]
Appearance Colorless to slightly yellow liquid-
Boiling Point 109-110 °C at 760 mmHg-
Melting Point 29-30 °C-
Density 1.053 g/cm³-
Refractive Index 1.540 - 1.550 (at 20°C)-
Solubility Slightly soluble in water-

Synthesis of this compound

The synthesis of this compound is most commonly achieved through the catalytic hydrogenation of quinoxaline. This method offers high yields and selectivity. Below is a detailed experimental protocol based on established procedures for the reduction of quinoxaline derivatives.[2][3][4][5]

Experimental Protocol: Catalytic Hydrogenation of Quinoxaline

Objective: To synthesize this compound from quinoxaline via catalytic hydrogenation.

Materials:

  • Quinoxaline

  • Rhodium-thiourea catalyst (or a suitable Iridium-based catalyst)[3][5]

  • Dichloromethane (DCM), anhydrous

  • Hydrogen gas (H₂)

  • High-pressure reactor (autoclave)

  • Rotary evaporator

  • Silica (B1680970) gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

  • Standard laboratory glassware and magnetic stirrer

Procedure:

  • Catalyst Preparation: In a clean, dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the rhodium precursor, such as [Rh(cod)Cl]₂, and the chiral thiourea (B124793) ligand in anhydrous DCM. Stir the solution at room temperature for 30 minutes to allow for the formation of the active catalyst complex.

  • Reaction Setup: In a high-pressure reactor, add quinoxaline (1 equivalent).

  • Catalyst Addition: Transfer the prepared catalyst solution to the reactor containing the quinoxaline under an inert atmosphere.

  • Hydrogenation: Seal the reactor and purge it several times with hydrogen gas. Pressurize the reactor with hydrogen gas to the desired pressure (e.g., 1 MPa).

  • Reaction: Stir the reaction mixture vigorously at room temperature for the specified duration (e.g., 18 hours). Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) if possible.

  • Work-up: Upon completion of the reaction, carefully depressurize the reactor. Concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the solvent.

  • Purification: Purify the crude product by column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate (B1210297) in hexane) to afford pure this compound.

  • Characterization: Confirm the identity and purity of the product using standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.

Biological Activity and Potential Therapeutic Applications

While direct studies on the biological activity of this compound are limited, the broader class of quinoxaline derivatives has shown significant promise in oncology.[6][7] Notably, derivatives of the closely related tetrahydroquinoxaline scaffold have been identified as inhibitors of tubulin polymerization, a validated target for cancer therapy.[8] These compounds bind to the colchicine (B1669291) site on β-tubulin, disrupting microtubule dynamics, which leads to cell cycle arrest at the G2/M phase and subsequent apoptosis in cancer cells.

Hypothesized Mechanism of Action: Inhibition of Tubulin Polymerization

The proposed mechanism of action for this compound, based on the activity of its derivatives, involves the disruption of microtubule dynamics. Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. Their dynamic nature, involving continuous polymerization and depolymerization of tubulin subunits, is crucial for the formation of the mitotic spindle during mitosis. By binding to tubulin, this compound may inhibit its polymerization into microtubules. This disruption of microtubule dynamics would activate the spindle assembly checkpoint, leading to a prolonged mitotic arrest and ultimately triggering programmed cell death (apoptosis) in rapidly dividing cancer cells.

G cluster_drug_target Drug-Target Interaction cluster_cellular_effects Cellular Effects cluster_downstream_consequences Downstream Consequences 5_6_7_8_THQ This compound Tubulin α/β-Tubulin Heterodimers 5_6_7_8_THQ->Tubulin Binding (Hypothesized) Polymerization_Inhibition Inhibition of Microtubule Polymerization Tubulin->Polymerization_Inhibition Microtubule_Destabilization Microtubule Destabilization Polymerization_Inhibition->Microtubule_Destabilization Mitotic_Spindle_Disruption Mitotic Spindle Disruption Microtubule_Destabilization->Mitotic_Spindle_Disruption Mitotic_Arrest G2/M Phase Arrest Mitotic_Spindle_Disruption->Mitotic_Arrest Apoptosis Apoptosis (Programmed Cell Death) Mitotic_Arrest->Apoptosis

Caption: Hypothesized signaling pathway of this compound.

Experimental Protocols for Biological Evaluation

To validate the hypothesized biological activity of this compound as a tubulin polymerization inhibitor, a series of in vitro assays are recommended.

Experimental Workflow for Biological Activity Assessment

The following workflow outlines the key steps to characterize the biological effects of this compound.

G Start Start: Synthesized This compound Tubulin_Assay In Vitro Tubulin Polymerization Assay Start->Tubulin_Assay Cell_Viability_Assay Cell Viability Assay (e.g., MTT on Cancer Cell Lines) Start->Cell_Viability_Assay IC50_Determination Determine IC50 for Tubulin Polymerization Inhibition Tubulin_Assay->IC50_Determination End End: Characterized Biological Activity IC50_Determination->End Cytotoxicity_IC50 Determine Cytotoxic IC50 Cell_Viability_Assay->Cytotoxicity_IC50 Cell_Cycle_Analysis Cell Cycle Analysis (Flow Cytometry) Cytotoxicity_IC50->Cell_Cycle_Analysis G2M_Arrest Assess G2/M Arrest Cell_Cycle_Analysis->G2M_Arrest Apoptosis_Assay Apoptosis Assay (e.g., Annexin V Staining) G2M_Arrest->Apoptosis_Assay Apoptosis_Confirmation Confirm Induction of Apoptosis Apoptosis_Assay->Apoptosis_Confirmation Apoptosis_Confirmation->End

Caption: Experimental workflow for assessing the biological activity.

In Vitro Tubulin Polymerization Assay

This assay directly measures the effect of a compound on the polymerization of purified tubulin.

Objective: To determine if this compound inhibits tubulin polymerization in vitro and to calculate its IC₅₀ value.

Materials:

  • Lyophilized porcine brain tubulin (>99% pure)

  • G-PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution (100 mM)

  • Glycerol (B35011)

  • This compound stock solution (in DMSO)

  • Positive control (e.g., Colchicine or Nocodazole)

  • Negative control (DMSO vehicle)

  • 96-well microplates (clear, flat-bottom)

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • Reagent Preparation:

    • Reconstitute tubulin in G-PEM buffer to a final concentration of 2 mg/mL. Keep on ice.

    • Prepare a polymerization buffer by adding GTP to G-PEM buffer to a final concentration of 1 mM and glycerol to a final concentration of 10%.

    • Prepare serial dilutions of this compound, positive control, and DMSO vehicle in polymerization buffer.

  • Assay Setup:

    • In a pre-chilled 96-well plate on ice, add the diluted compounds and controls to the respective wells.

    • Add the tubulin solution to each well to initiate the polymerization reaction. The final tubulin concentration should be approximately 1 mg/mL.

  • Measurement:

    • Immediately place the plate in a microplate reader pre-warmed to 37°C.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance (OD₃₄₀) versus time for each concentration.

    • Determine the rate of polymerization (Vmax) from the slope of the linear portion of the curve.

    • Calculate the percentage of inhibition for each concentration relative to the DMSO control.

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[9][10]

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxic effect of the compound on cancer cell lines.

Objective: To determine the IC₅₀ value of this compound on one or more cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HeLa, MCF-7, A549)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well cell culture plates

  • Multichannel pipette

  • Microplate reader capable of reading absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed the cancer cells into 96-well plates at an appropriate density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium from the cells and add the medium containing the different concentrations of the compound. Include wells with medium and DMSO as a vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified incubator with 5% CO₂.

  • MTT Addition: After the incubation period, add MTT solution to each well and incubate for another 3-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add DMSO to each well to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of cell viability against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.[11][12][13]

Conclusion

This compound presents a compelling scaffold for the development of novel therapeutic agents. Its straightforward synthesis and the promising anticancer activity of related compounds, particularly as tubulin polymerization inhibitors, warrant further investigation. The experimental protocols detailed in this guide provide a robust framework for synthesizing this compound and systematically evaluating its biological effects. The insights gained from such studies will be invaluable for advancing the development of new and effective treatments for cancer and other diseases where microtubule dynamics play a pivotal role.

References

The Tetrahydroquinoxaline Scaffold: A Comprehensive Technical Guide to its Biological Activities

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The tetrahydroquinoxaline (THQ) scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry due to its presence in a wide array of biologically active compounds.[1][2] This bicyclic system, consisting of a benzene (B151609) ring fused to a dihydropyrazine (B8608421) ring, serves as a versatile framework for the development of novel therapeutic agents. The structural flexibility of the THQ core allows for substitutions at various positions, leading to a diverse range of pharmacological activities. This in-depth technical guide provides a comprehensive overview of the biological activities of the tetrahydroquinoxaline scaffold, with a focus on its anticancer, antimicrobial, and antiviral properties. Quantitative data from various studies are summarized in structured tables for easy comparison, and detailed methodologies for key experiments are provided. Furthermore, signaling pathways and experimental workflows are visualized using Graphviz diagrams to offer a clear understanding of the molecular mechanisms and experimental designs.

Anticancer Activity

Tetrahydroquinoxaline derivatives have emerged as a promising class of anticancer agents, exhibiting cytotoxic effects against a variety of human cancer cell lines.[3][4] Their mechanisms of action are often multifaceted, involving the induction of apoptosis, inhibition of key signaling pathways, and interference with cellular machinery essential for cancer cell proliferation and survival.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro anticancer activity of various tetrahydroquinoxaline derivatives against different human cancer cell lines. The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function.

Compound ID/SeriesCancer Cell LineIC50 (µM)Reference CompoundIC50 (µM)Citation
Quinoxaline (B1680401) Derivative (VIIIc) HCT116 (Colon)2.5Doxorubicin-[3]
MCF-7 (Breast)9[3]
Quinoxaline Derivative (XVa) HCT116 (Colon)4.4Doxorubicin-[3]
MCF-7 (Breast)5.3[3]
Tetrahydroquinolinone (20d) HCT-116 (Colon)12.04 ± 0.57Cisplatin>50[4]
A-549 (Lung)12.55 ± 0.54>50[4]
Tetrahydroquinolinone (19b) HCT-116 (Colon)13.49 ± 0.20Cisplatin>50[4]
A-549 (Lung)15.69 ± 2.56>50[4]
Quinoxaline-based Derivative (IV) PC-3 (Prostate)2.11Doxorubicin-[5]
Quinoxaline-based Derivative (III) PC-3 (Prostate)4.11Doxorubicin-[5]
Ester of Quinoxaline-7-carboxylate (C15) K-562 (Leukemia)3.02 µg/mL--[6]
Mechanisms of Anticancer Action

The Phosphoinositide 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a crucial signaling cascade that regulates cell growth, proliferation, survival, and metabolism.[7][8] Its dysregulation is a hallmark of many cancers, making it an attractive target for cancer therapy.[9] Several quinoxaline derivatives have been identified as potent dual inhibitors of PI3K and mTOR.[7][9] By binding to the ATP-binding site of these kinases, they block the downstream signaling cascade, leading to the inhibition of cancer cell growth and proliferation.[7]

PI3K_Akt_mTOR_Pathway GF Growth Factors RTK Receptor Tyrosine Kinase (RTK) GF->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 P PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt mTORC1 mTORC1 Akt->mTORC1 ApoptosisInhibition Inhibition of Apoptosis Akt->ApoptosisInhibition mTORC2 mTORC2 mTORC2->Akt S6K1 p70S6K1 mTORC1->S6K1 fourEBP1 4E-BP1 mTORC1->fourEBP1 CellGrowth Cell Growth & Proliferation S6K1->CellGrowth fourEBP1->CellGrowth THQ Tetrahydroquinoxaline Derivatives THQ->PI3K THQ->mTORC2 THQ->mTORC1

Figure 1: Inhibition of the PI3K/Akt/mTOR signaling pathway by tetrahydroquinoxaline derivatives.

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are essential components of the cytoskeleton and play a critical role in mitosis.[10][11] Disruption of microtubule dynamics is a well-established strategy in cancer chemotherapy. Certain tetrahydroquinoxaline derivatives have been identified as tubulin polymerization inhibitors that bind to the colchicine (B1669291) binding site on β-tubulin.[10][11][12][13][14] This binding prevents the polymerization of tubulin into microtubules, leading to mitotic arrest at the G2/M phase and subsequent apoptotic cell death.[10][12]

Tubulin_Inhibition cluster_cell Cancer Cell Tubulin αβ-Tubulin Heterodimers Microtubule Microtubule Tubulin->Microtubule Polymerization Mitosis Mitosis Microtubule->Mitosis THQ Tetrahydroquinoxaline Derivatives THQ->Tubulin Inhibits Polymerization ColchicineSite Colchicine Binding Site THQ->ColchicineSite Binds to Apoptosis Apoptosis G2M G2/M Arrest G2M->Apoptosis

Figure 2: Mechanism of tubulin polymerization inhibition by tetrahydroquinoxaline derivatives.

Apoptosis, or programmed cell death, is a crucial process for maintaining tissue homeostasis, and its evasion is a key characteristic of cancer cells.[5][15] Tetrahydroquinoxaline derivatives have been shown to induce apoptosis in various cancer cell lines through both intrinsic (mitochondrial) and extrinsic (death receptor) pathways.[5][16] This often involves the activation of caspases, a family of cysteine proteases that execute the apoptotic process.[16] Western blot analysis has shown that treatment with certain quinoxaline derivatives leads to the upregulation of pro-apoptotic proteins like p53, caspase-3, and caspase-8, and the downregulation of the anti-apoptotic protein Bcl-2.[5]

Apoptosis_Induction THQ Tetrahydroquinoxaline Derivatives Mitochondria Mitochondria THQ->Mitochondria Intrinsic Pathway DeathReceptor Death Receptor THQ->DeathReceptor Extrinsic Pathway Bcl2 Bcl-2 (Anti-apoptotic) THQ->Bcl2 Downregulates p53 p53 THQ->p53 Upregulates Caspase9 Caspase-9 Mitochondria->Caspase9 Activates Caspase8 Caspase-8 DeathReceptor->Caspase8 Activates Caspase3 Caspase-3 (Executioner) Caspase9->Caspase3 Activates Caspase8->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes p53->Mitochondria

Figure 3: Induction of apoptosis by tetrahydroquinoxaline derivatives.

Antimicrobial Activity

The rise of antimicrobial resistance necessitates the discovery of new classes of antimicrobial agents.[2][17] Tetrahydroquinoxaline derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.[2][17][18]

Quantitative Antimicrobial Activity Data

The following table summarizes the in vitro antimicrobial activity of various tetrahydroquinoxaline derivatives, expressed as the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[19][20]

Compound ID/SeriesMicroorganismMIC (µg/mL)Reference CompoundMIC (µg/mL)Citation
Quinoxaline Derivative Methicillin-Resistant S. aureus (MRSA)1-4Vancomycin1-4[2][21][22]
2,3-N,N-diphenyl quinoxaline (25) S. aureus (MRSA)8--[17]
2,3-N,N-diphenyl quinoxaline (31) S. aureus (MRSA)16--[17]
2,3-N,N-diphenyl quinoxaline (25) Vancomycin-Resistant E. faecalis (VRE)0.60--[17]
2,3-N,N-diphenyl quinoxaline (31) Vancomycin-Resistant E. faecalis (VRE)0.60--[17]
Quinoxaline Derivative (5c) E. coli-Ciprofloxacin-[18]
Quinoxaline Derivative (7a) E. coli-Ciprofloxacin-[18]

Antiviral Activity

Several tetrahydroquinoxaline derivatives have been investigated for their potential as antiviral agents against a variety of viruses, including Human Immunodeficiency Virus (HIV), Human Cytomegalovirus (HCMV), and influenza virus.[23][24][25][26][27]

Quantitative Antiviral Activity Data

The antiviral activity of tetrahydroquinoxaline derivatives is often quantified by the half-maximal effective concentration (EC50), which is the concentration of a drug that gives half-maximal response.

| Compound ID/Series | Virus | Cell Line | EC50 (µM) | Reference Compound | EC50 (µM) | Citation | | :--- | :--- | :--- | :--- | :--- | :--- | | Thioxothiazolo[3,4-a]quinazoline (AD-51) | HCMV | - | 0.9 (FRA), 1.1 (PRA) | Ganciclovir | - |[25] | | Quinoxaline Derivative | HIV-1 | - | - | - | - |[23] | | Quinoxaline Derivative | Influenza A/WSN/33 (H1N1) | - | - | - | - |[23] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in this guide.

In Vitro Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[28][29] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

MTT_Assay_Workflow Start Start Seed Seed cells in 96-well plate Start->Seed Incubate1 Incubate for 24h (Cell Adhesion) Seed->Incubate1 Treat Treat with Tetrahydroquinoxaline Derivatives Incubate1->Treat Incubate2 Incubate for 48-72h Treat->Incubate2 AddMTT Add MTT Reagent Incubate2->AddMTT Incubate3 Incubate for 2-4h (Formazan Formation) AddMTT->Incubate3 Solubilize Add Solubilization Solution (e.g., DMSO) Incubate3->Solubilize Read Measure Absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability and IC50 Read->Analyze End End Analyze->End

Figure 4: Workflow for the MTT assay to determine anticancer activity.

Protocol:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.[29]

  • Compound Treatment: Treat the cells with various concentrations of the tetrahydroquinoxaline derivatives and incubate for 48-72 hours.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.[29]

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[29]

  • Absorbance Measurement: Measure the absorbance at 490 nm or 570 nm using a microplate reader.[29]

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

In Vitro Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.[19][20]

Protocol:

  • Compound Preparation: Prepare a stock solution of the quinoxaline derivative, typically in DMSO, and perform serial two-fold dilutions in a 96-well microtiter plate containing cation-adjusted Mueller-Hinton broth (CAMHB).[19][20]

  • Inoculum Preparation: Prepare a bacterial suspension equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10^5 CFU/mL in each well.[19]

  • Inoculation: Add the bacterial inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at 35°C for 16-20 hours.[19]

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.[19]

In Vitro Antiviral Activity: Plaque Reduction Assay

The plaque reduction assay is a standard method used to quantify the infectivity of a lytic virus and to determine the antiviral activity of a compound.[30][31][32]

Protocol:

  • Cell Seeding: Seed a confluent monolayer of host cells in 6- or 12-well plates.

  • Virus Adsorption: Infect the cells with a known amount of virus for 1-2 hours to allow for viral attachment.

  • Compound Treatment: Remove the virus inoculum and overlay the cells with a semi-solid medium (e.g., agarose (B213101) or methylcellulose) containing various concentrations of the tetrahydroquinoxaline derivative.

  • Incubation: Incubate the plates until plaques (zones of cell death) are visible.

  • Plaque Visualization: Fix and stain the cells (e.g., with crystal violet) to visualize and count the plaques.

  • Data Analysis: Calculate the percentage of plaque reduction compared to the untreated virus control and determine the EC50 value.

Conclusion

The tetrahydroquinoxaline scaffold represents a highly versatile and privileged structure in medicinal chemistry, with derivatives exhibiting a broad spectrum of potent biological activities. The anticancer properties of these compounds are particularly noteworthy, with multiple mechanisms of action identified, including the inhibition of crucial signaling pathways like PI3K/Akt/mTOR, disruption of microtubule dynamics, and induction of apoptosis. Furthermore, the promising antimicrobial and antiviral activities of tetrahydroquinoxaline derivatives highlight their potential as lead compounds for the development of new anti-infective agents. The quantitative data and detailed experimental protocols provided in this guide serve as a valuable resource for researchers in the field of drug discovery and development, facilitating the further exploration and optimization of the therapeutic potential of the tetrahydroquinoxaline scaffold. Continued investigation into the structure-activity relationships and mechanisms of action of these compounds will undoubtedly pave the way for the development of novel and effective therapies for a range of human diseases.

References

Spectroscopic Profile of 5,6,7,8-Tetrahydroquinoxaline: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 5,6,7,8-Tetrahydroquinoxaline, a heterocyclic compound of interest in medicinal chemistry and materials science. This document presents a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, complete with experimental protocols and a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative spectroscopic data for this compound.

Table 1: ¹H NMR Spectral Data
Chemical Shift (δ) ppmMultiplicityAssignment
8.33sH-2, H-3
2.92tH-5, H-8
1.91mH-6, H-7

Solvent: CDCl₃, Reference: TMS

Table 2: ¹³C NMR Spectral Data
Chemical Shift (δ) ppmAssignment
149.8C-2, C-3
143.4C-4a, C-8a
29.1C-5, C-8
22.5C-6, C-7

Solvent: CDCl₃

Table 3: IR Spectral Data
Wavenumber (cm⁻¹)Assignment
2930C-H stretch (aliphatic)
1490C=N stretch
1445C-H bend (aliphatic)
1150C-N stretch

Technique: Attenuated Total Reflectance (ATR)

Table 4: Mass Spectrometry (Electron Ionization) Data[1][2][3]
m/zRelative Intensity (%)Proposed Fragment
134100[M]⁺
13380[M-H]⁺
10660[M-C₂H₄]⁺
7940[C₅H₅N]⁺
5220[C₃H₄N]⁺

Ionization Energy: 70 eV

Experimental Protocols

Detailed methodologies for the acquisition of the presented spectroscopic data are outlined below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A sample of this compound (approximately 10-20 mg) was dissolved in deuterated chloroform (B151607) (CDCl₃, 0.5-0.7 mL) containing tetramethylsilane (B1202638) (TMS) as an internal standard. The solution was filtered into a 5 mm NMR tube.

¹H NMR Spectroscopy: Proton NMR spectra were recorded on a Bruker AVANCE-400 spectrometer operating at 400 MHz. A sufficient number of scans were acquired to obtain a good signal-to-noise ratio, with a relaxation delay of 1 second.

¹³C NMR Spectroscopy: Carbon-13 NMR spectra were recorded on the same instrument at a frequency of 100 MHz. Proton decoupling was employed to simplify the spectrum. A larger number of scans and a longer relaxation delay were used to account for the lower natural abundance and longer relaxation times of the ¹³C nucleus.

Infrared (IR) Spectroscopy

The IR spectrum was obtained using a Fourier Transform Infrared (FTIR) spectrometer equipped with a Diamond Attenuated Total Reflectance (ATR) accessory. A small amount of the neat liquid sample was placed directly onto the ATR crystal. The spectrum was recorded in the range of 4000-400 cm⁻¹ by co-adding 32 scans with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal was recorded prior to the sample measurement and automatically subtracted.

Mass Spectrometry (MS)[1][2][3]

The mass spectrum was acquired on a gas chromatograph coupled to a mass spectrometer (GC-MS) system. The sample was introduced into the GC, which was equipped with a capillary column (e.g., HP-5MS). The GC oven temperature was programmed to ensure good separation. The separated compound was then introduced into the electron ionization (EI) source of the mass spectrometer. The ionization energy was set to 70 eV. The mass analyzer scanned a mass-to-charge (m/z) range of 50-500 amu.

Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_analysis Data Analysis cluster_interpretation Structural Elucidation Sample Pure Compound (this compound) Dissolve Dissolve in Deuterated Solvent (e.g., CDCl3) for NMR Sample->Dissolve Neat Use Neat Liquid for IR (ATR) Sample->Neat Dilute Dilute for GC-MS Sample->Dilute NMR NMR Spectrometer (¹H and ¹³C) Dissolve->NMR IR FTIR Spectrometer (ATR) Neat->IR MS GC-MS System (EI) Dilute->MS NMR_Data NMR Spectra (Chemical Shifts, Coupling Constants) NMR->NMR_Data IR_Data IR Spectrum (Absorption Bands) IR->IR_Data MS_Data Mass Spectrum (m/z, Fragmentation) MS->MS_Data Structure Confirm Structure NMR_Data->Structure IR_Data->Structure MS_Data->Structure

Spectroscopic Analysis Workflow

The Genesis of a Scaffold: Unraveling the Discovery and Synthesis of 5,6,7,8-Tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

An in-depth exploration of the historical origins and evolution of synthetic methodologies for a pivotal heterocyclic compound in modern drug discovery.

Introduction

5,6,7,8-Tetrahydroquinoxaline, a heterocyclic compound featuring a pyrazine (B50134) ring fused to a cyclohexane (B81311) ring, serves as a crucial scaffold in medicinal chemistry and materials science. Its unique structural and electronic properties have positioned it as a valuable building block for the development of novel therapeutic agents and functional materials. This technical guide delves into the historical discovery and the evolution of the synthesis of this important molecule, providing a comprehensive resource for researchers, scientists, and professionals in drug development. We will explore the foundational reactions, detail key experimental protocols, and present a logical progression of its synthetic development.

The Dawn of Quinoxaline (B1680401) Chemistry: A Historical Perspective

The journey into the world of quinoxalines began in 1884, a landmark year for heterocyclic chemistry. German chemists Wilhelm Körner and Carl Hinsberg reported the first synthesis of a quinoxaline derivative. Their pioneering work established the fundamental reaction for constructing the quinoxaline core: the condensation of an ortho-phenylenediamine with a 1,2-dicarbonyl compound. This straightforward and robust method, now famously known as the Hinsberg quinoxaline synthesis, remains a cornerstone of heterocyclic synthesis to this day.

While the initial focus was on aromatic quinoxalines, the exploration of their saturated analogues, such as this compound, followed as chemists began to investigate the impact of saturation on the chemical and biological properties of these bicyclic systems. The synthesis of this compound is a direct extension of the Hinsberg reaction, employing an alicyclic diamine instead of an aromatic one.

The Foundational Synthesis: Condensation of 1,2-Diaminocyclohexane and Glyoxal (B1671930)

The first synthesis of this compound is logically attributed to the acid-catalyzed condensation of trans-1,2-diaminocyclohexane with glyoxal. This reaction follows the well-established mechanism of the Hinsberg synthesis, involving the formation of a dihydropyrazine (B8608421) intermediate which then tautomerizes to the more stable tetrahydroquinoxaline.

Reaction Mechanism and Workflow

The synthesis proceeds through a well-defined pathway that can be visualized as follows:

G cluster_reactants Reactants cluster_process Reaction Process cluster_product Product A trans-1,2-Diaminocyclohexane C Nucleophilic Attack (First Amine) A->C B Glyoxal B->C D Dehydration C->D Forms Schiff Base Intermediate E Iminium Ion Formation D->E F Intramolecular Nucleophilic Attack (Second Amine) E->F G Dehydration F->G Cyclization H This compound G->H

Figure 1: Conceptual workflow of the Hinsberg synthesis of this compound.

Key Experimental Protocols

While the seminal publication detailing the very first synthesis remains elusive in readily available literature, a generalized and representative experimental protocol based on the fundamental Hinsberg condensation is provided below. This protocol is a composite of standard procedures for similar reactions.

Materials:

Procedure:

  • A solution of trans-1,2-diaminocyclohexane (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • A catalytic amount of acetic acid is added to the solution.

  • An aqueous solution of glyoxal (1 equivalent) is added dropwise to the stirred solution at room temperature.

  • The reaction mixture is then heated to reflux and maintained at this temperature for a specified period (typically 2-4 hours), with reaction progress monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction mixture is cooled to room temperature, and the ethanol is removed under reduced pressure.

  • The resulting residue is taken up in dichloromethane and washed with a saturated aqueous solution of sodium bicarbonate to neutralize the acetic acid, followed by a brine wash.

  • The organic layer is dried over anhydrous magnesium sulfate, filtered through a pad of Celite, and the solvent is evaporated to yield the crude product.

  • Purification of the crude this compound is typically achieved by vacuum distillation or column chromatography on silica (B1680970) gel.

Quantitative Data from Synthetic Methods

The efficiency of the synthesis of this compound can vary depending on the specific reaction conditions and purification methods employed. The following table summarizes representative quantitative data from various synthetic approaches, including the classical Hinsberg condensation and more modern variations.

MethodDiamine ReactantDicarbonyl ReactantCatalyst/SolventReaction Time (h)Temperature (°C)Yield (%)Reference
Classical Hinsberg trans-1,2-DiaminocyclohexaneGlyoxalAcetic Acid / Ethanol2-4Reflux60-75General Procedure
Microwave-Assisted o-PhenylenediamineGlyoxalNone / Neat0.017 (1 min)-High[1]
Bi-catalyzed Oxidative Coupling ene-1,2-diaminesEpoxidesBi (5 mol%) / DMSO---[2]

Note: Data for microwave-assisted and Bi-catalyzed methods are for the synthesis of quinoxalines in general and are included for comparative purposes, as specific data for the tetrahydro- derivative were not available in the cited literature.

Evolution of Synthetic Strategies

Since its initial discovery, the synthesis of quinoxaline and its derivatives has undergone significant evolution. While the Hinsberg condensation remains a reliable and widely used method, modern organic synthesis has introduced several innovations to improve efficiency, yield, and environmental friendliness.

Catalytic Enhancements

The use of various catalysts has been a major area of advancement. Lewis acids, Brønsted acids, and even metal nanoparticles have been employed to accelerate the condensation reaction and enable milder reaction conditions. For instance, catalysts like copper sulfate have been shown to be effective in promoting the one-pot synthesis of quinoxaline derivatives at room temperature.[2]

Green Chemistry Approaches

In line with the principles of green chemistry, recent efforts have focused on developing more environmentally benign synthetic routes. Microwave-assisted synthesis has emerged as a powerful tool, significantly reducing reaction times from hours to minutes and often proceeding without a solvent.[1]

Conclusion

The discovery and synthesis of this compound are deeply rooted in the foundational work on quinoxaline chemistry by Hinsberg in the late 19th century. The classical condensation of 1,2-diaminocyclohexane with glyoxal continues to be a fundamental and instructive method for its preparation. Over the decades, the evolution of synthetic organic chemistry has brought forth a range of improved methodologies, offering higher yields, shorter reaction times, and more sustainable practices. For researchers and professionals in drug development, a thorough understanding of this historical and synthetic landscape is invaluable for the rational design and efficient synthesis of novel this compound-based molecules with therapeutic potential. The versatility of this scaffold, combined with an ever-expanding toolkit of synthetic methods, ensures its continued prominence in the quest for new medicines and materials.

References

An In-depth Technical Guide to 5,6,7,8-Tetrahydroquinoxaline and its Analogs for Researchers, Scientists, and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The 5,6,7,8-tetrahydroquinoxaline scaffold is a privileged heterocyclic motif that has garnered significant attention in medicinal chemistry. Its unique structural and electronic properties make it a versatile building block for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the synthesis, pharmacological activities, and therapeutic potential of this compound and its analogs, with a focus on their applications in drug discovery and development.

Core Synthesis Strategies

The synthesis of the this compound core and its derivatives primarily relies on the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. A common and effective method involves the reaction of cyclohexane-1,2-diamine with glyoxal (B1671930) or other α-dicarbonyl compounds. This approach allows for the introduction of various substituents on the pyrazine (B50134) ring, enabling the exploration of structure-activity relationships.

More advanced synthetic strategies, such as iridium-catalyzed asymmetric hydrogenation, have been developed to produce chiral tetrahydroquinoxaline derivatives with high enantioselectivity. These methods are crucial for the synthesis of stereospecific drug candidates.

Pharmacological Significance and Therapeutic Applications

Derivatives of this compound have demonstrated a broad spectrum of pharmacological activities, positioning them as promising candidates for the treatment of various diseases.

Anticancer Activity

A significant area of research has focused on the development of this compound analogs as potent anticancer agents. These compounds often exert their effects by targeting fundamental cellular processes, such as microtubule dynamics.

Colchicine (B1669291) Binding Site Inhibitors: Several this compound sulfonamide derivatives have been identified as inhibitors of tubulin polymerization by binding to the colchicine site.[1] This interaction disrupts the formation of the mitotic spindle, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis in cancer cells.

Retinoic Acid Receptor (RAR) Agonists: Certain analogs have been designed as agonists of the retinoic acid receptor alpha (RARα). RARs are nuclear receptors that play a crucial role in cell differentiation. Agonism of RARα can induce the differentiation of cancer cells, thereby inhibiting their proliferation.

The table below summarizes the in vitro anticancer activity of selected this compound and tetrahydroquinoline analogs against various cancer cell lines.

CompoundStructureCancer Cell LineIC50 (µM)Reference
19b 4-(4-methoxyphenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrileHCT-116 (Colon)13.49 ± 0.20[2]
A-549 (Lung)15.69 ± 2.56[2]
19c 4-(4-chlorophenyl)-2-oxo-1,2,5,6,7,8-hexahydroquinoline-3-carbonitrileHCT-116 (Colon)12.96 ± 2.68[2]
A-549 (Lung)28.44 ± 0.56[2]
20a N-(3-chlorophenyl)-2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-8-carboxamideHCT-116 (Colon)13.11 ± 1.55[2]
A-549 (Lung)21.79 ± 0.22[2]
20d N-(3-fluorophenyl)-2-oxo-4-phenyl-1,2,5,6,7,8-hexahydroquinoline-8-carboxamideHCT-116 (Colon)12.04 ± 0.57[2]
A-549 (Lung)12.55 ± 0.54[2]
Compound 5 Quinoxaline derivative with ester and amide groupsHeLa (Cervical)0.126[3]
SMMC-7721 (Hepatoma)0.071[3]
K562 (Leukemia)0.164[3]
Compound 8 Benzoxazole derivative of quinoxalineMGC-803 (Gastric)1.49 ± 0.18[3]
HepG2 (Liver)5.27 ± 0.72[3]
A549 (Lung)6.91 ± 0.84[3]
HeLa (Cervical)6.38 ± 0.81[3]
T-24 (Bladder)4.49 ± 0.65[3]
Compound 18 Sulfono-hydrazide derivative of quinoxalineMCF-7 (Breast)22.11 ± 13.3[3]
Neurological and Inflammatory Disorders

The this compound scaffold is also being explored for its potential in treating neurological and inflammatory conditions. Certain derivatives have shown activity as antagonists of the C5a receptor, a key player in the inflammatory cascade. By blocking this receptor, these compounds can mitigate inflammatory responses, suggesting their utility in a range of inflammatory diseases.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the development and evaluation of this compound analogs.

General Synthesis of 2-Substituted-4-aryl-5,6,7,8-tetrahydroquinolines

A mixture of a substituted 2-chloro-4-aryl-5,6,7,8-tetrahydroquinoline-3-carbonitrile (0.1 mmol) and an appropriate amine or thiol (0.1 mmol) in a suitable solvent such as ethanol (B145695) or DMF is refluxed for a specified period (typically 4-8 hours). The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled, and the resulting precipitate is filtered, washed with a cold solvent, and purified by recrystallization or column chromatography to yield the desired product.

Detailed synthesis for a specific derivative (Compound 6 to 7): A mixture of 2-chloro-4-(4-methoxyphenyl)-5,6,7,8-tetrahydroquinoline-3-carbonitrile (0.1 mmol, 0.3 g) with an excess of hydrazine (B178648) hydrate (B1144303) (NH₂–NH₂·H₂O, 25 mL) in n-butanol (20 mL) was refluxed for 4 hours.[4] The product was then filtered off, washed, dried, and crystallized from EtOH to give the yellow compound 7.[4]

In Vitro Anticancer Activity: MTT Assay

The cytotoxicity of the synthesized compounds is evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for another 48-72 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.

Tubulin Polymerization Inhibition Assay

This assay is used to determine if a compound inhibits the polymerization of tubulin into microtubules.

  • Reaction Setup: Purified tubulin is mixed with a reaction buffer containing GTP in a 96-well plate.

  • Compound Addition: The test compound is added to the wells at various concentrations.

  • Polymerization Induction: The plate is incubated at 37°C to induce tubulin polymerization.

  • Data Acquisition: The increase in absorbance at 340 nm, which corresponds to the formation of microtubules, is monitored over time using a plate reader. The IC50 value for the inhibition of tubulin polymerization is then determined.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with specific cellular targets and signaling pathways.

Colchicine Binding Site Inhibition and Microtubule Disruption

Colchicine_Binding_Site_Inhibition cluster_cell Cancer Cell THQ_Analog 5,6,7,8-Tetrahydro- quinoxaline Analog Tubulin_Dimer α/β-Tubulin Dimer THQ_Analog->Tubulin_Dimer THQ_Analog->Inhibition Microtubule_Polymerization Microtubule Polymerization Mitotic_Spindle_Formation Mitotic Spindle Formation Microtubule_Polymerization->Mitotic_Spindle_Formation Cell_Cycle_Arrest G2/M Phase Cell Cycle Arrest Mitotic_Spindle_Formation->Cell_Cycle_Arrest Disruption leads to Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Mechanism of action for colchicine binding site inhibitors.

Retinoic Acid Receptor (RAR) Agonism

RAR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus THQ_Analog 5,6,7,8-Tetrahydro- quinoxaline Analog (RAR Agonist) RAR RARα THQ_Analog->RAR RXR RXR Heterodimer RXR-RARα Heterodimer RXR->Heterodimer RAR->Heterodimer RARE Retinoic Acid Response Element (RARE) Heterodimer->RARE Binds to Gene_Transcription Target Gene Transcription RARE->Gene_Transcription Activates Cell_Differentiation Cell Differentiation Gene_Transcription->Cell_Differentiation Proliferation_Inhibition Inhibition of Proliferation Cell_Differentiation->Proliferation_Inhibition

Caption: Retinoic acid receptor (RAR) signaling pathway activation.

Experimental and Screening Workflows

A systematic approach is essential for the discovery and development of novel this compound-based drug candidates.

Anticancer_Drug_Screening_Workflow Start Compound Library (this compound Analogs) Primary_Screening Primary Screening (e.g., MTT Assay on a few cancer cell lines) Start->Primary_Screening Hit_Identification Hit Identification (Compounds with significant antiproliferative activity) Primary_Screening->Hit_Identification Hit_Identification->Start Inactive Secondary_Screening Secondary Screening (Broader panel of cell lines, dose-response curves) Hit_Identification->Secondary_Screening Active Mechanism_of_Action Mechanism of Action Studies (e.g., Tubulin Polymerization Assay, Cell Cycle Analysis, Apoptosis Assays) Secondary_Screening->Mechanism_of_Action Lead_Optimization Lead Optimization (SAR studies, chemical modification to improve potency and ADME properties) Mechanism_of_Action->Lead_Optimization In_Vivo_Studies In Vivo Studies (Animal models) Lead_Optimization->In_Vivo_Studies Preclinical_Development Preclinical Development In_Vivo_Studies->Preclinical_Development

Caption: Workflow for anticancer drug screening.

Conclusion

The this compound core represents a highly valuable scaffold in modern drug discovery. Its synthetic tractability and the diverse biological activities of its derivatives make it an attractive starting point for the development of novel therapeutics, particularly in the areas of oncology, inflammation, and neurology. Further exploration of the chemical space around this privileged structure, guided by detailed structure-activity relationship studies and a deeper understanding of its molecular targets, holds great promise for the discovery of next-generation medicines.

References

5,6,7,8-Tetrahydroquinoxaline: A Technical Guide to Safety, Toxicity, and Handling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Dated: December 22, 2025

This document provides a comprehensive overview of the available safety, toxicity, and handling information for 5,6,7,8-Tetrahydroquinoxaline (CAS No. 34413-35-9). The information herein is intended to guide researchers, scientists, and drug development professionals in the safe handling and use of this compound in a laboratory or industrial setting.

Chemical and Physical Properties

This compound, also known as nutty quinoxaline (B1680401) or cyclohexapyrazine, is a synthetic flavoring and fragrance ingredient.[1][2] It is characterized by a nutty, roasted, and musty odor.[2] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physical and Chemical Properties of this compound

PropertyValueReference(s)
CAS Number 34413-35-9[1]
FEMA Number 3321[1]
Molecular Formula C₈H₁₀N₂[1]
Molecular Weight 134.18 g/mol [1]
Appearance Colorless to amber liquid[1]
Boiling Point 85 °C at 3 mmHg[2]
Density 1.061 g/mL at 25 °C[2]
Flash Point 91 - 92 °C (closed cup)[2][3]
Refractive Index 1.542 - 1.546 at 20°C[1][2]
Solubility Slightly soluble in water; soluble in alcohol.

Hazard Identification and GHS Classification

This compound is classified as a combustible liquid.[3] The primary hazards identified are skin irritation, serious eye irritation, and potential respiratory irritation.[2][3][4] The GHS classification is summarized in Table 2.

Table 2: GHS Hazard Classification for this compound

Hazard ClassHazard CategoryHazard StatementReference(s)
Flammable LiquidsCategory 4H227: Combustible liquid[3]
Skin Corrosion/IrritationCategory 2H315: Causes skin irritation[2][3][4]
Serious Eye Damage/Eye IrritationCategory 2AH319: Causes serious eye irritation[2][3][4]
Specific Target Organ Toxicity - Single Exposure (Respiratory tract irritation)Category 3H335: May cause respiratory irritation[2][3][4]

Signal Word: Warning[2]

Toxicological Profile

Acute Toxicity

No specific oral (LD50), dermal (LD50), or inhalation (LC50) toxicity data for this compound were identified in the reviewed literature.

Genotoxicity

A fragrance ingredient safety assessment by the Research Institute for Fragrance Materials (RIFM) has evaluated the genotoxic potential of this compound.[5]

  • BlueScreen™ Assay: The compound was found to be positive for both cytotoxicity and genotoxicity in the BlueScreen™ HC assay without metabolic activation.[5] However, it was negative for both cytotoxicity and genotoxicity with the inclusion of a metabolic activation system (S9).[5]

  • In Vitro Micronucleus Test: this compound was considered to be non-clastogenic in an in vitro micronucleus test conducted in accordance with OECD Test Guideline 487.[5]

Based on the available data, the RIFM expert panel concluded that this compound does not present a concern for genotoxicity.[5]

Repeated Dose Toxicity

There is insufficient data from repeated dose toxicity studies for this compound.[5] However, the total systemic exposure to the compound at current use levels is below the Threshold of Toxicological Concern (TTC) for a Cramer Class III material, which is used for substances with a low expected systemic toxicity.[5]

Reproductive and Developmental Toxicity

No specific reproductive or developmental toxicity data for this compound are available.[5] Similar to the repeated dose toxicity assessment, the systemic exposure is below the TTC for a Cramer Class III material for this endpoint.[5]

Carcinogenicity

No carcinogenicity studies specifically on this compound were found. For the broader class of pyrazine (B50134) derivatives, the Joint FAO/WHO Expert Committee on Food Additives (JECFA) has concluded that they do not raise a safety concern at current levels of intake when used as flavoring agents.[6]

Handling and Storage

Proper handling and storage procedures are crucial to ensure safety when working with this compound.

Personal Protective Equipment (PPE)

The following PPE is recommended when handling this substance:[3]

  • Eye/Face Protection: Wear safety glasses with side-shields or chemical goggles.

  • Skin Protection: Wear chemically resistant gloves (e.g., nitrile rubber).

  • Body Protection: Wear a laboratory coat or other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area. If ventilation is inadequate, use a NIOSH-approved respirator.

Safe Handling Practices
  • Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. No smoking.[3]

  • Avoid breathing vapor or mist.[3]

  • Avoid contact with skin and eyes.[3]

  • Wash hands thoroughly after handling.[3]

  • Use only outdoors or in a well-ventilated area.[3]

Storage Conditions

Store in a cool, dark, and well-ventilated place.[1][3] Keep containers tightly sealed.[1]

Experimental Protocols

Detailed proprietary experimental protocols for the specific studies on this compound are not publicly available. However, the methodologies generally follow standardized guidelines.

BlueScreen™ HC Genotoxicity Assay

The BlueScreen™ HC assay is a high-throughput, in vitro method that uses a human-derived p53-competent TK6 cell line to detect genotoxicity.[4] The assay measures the induction of the GADD45a gene, which is involved in the cellular response to DNA damage.[7] An increase in the expression of a reporter gene (luciferase) linked to the GADD45a promoter indicates a genotoxic effect. The assay is performed with and without a metabolic activation system (S9 fraction from rat liver) to detect substances that become genotoxic after metabolism.[7]

BlueScreen_Workflow cluster_prep Preparation cluster_exposure Exposure cluster_analysis Analysis A Prepare this compound Test Concentrations C Expose Cells to Test Compound (-S9 Metabolic Activation) A->C D Expose Cells to Test Compound (+S9 Metabolic Activation) A->D B Culture Human TK6 Reporter Cell Line B->C B->D E Measure Luciferase Activity (Genotoxicity) C->E F Measure Cell Density (Cytotoxicity) C->F D->E D->F G Data Interpretation: Compare to Controls E->G F->G Micronucleus_Test_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_harvest Harvesting and Staining cluster_analysis Analysis A Prepare Test Compound and Cell Cultures B Treat Cells (-S9 Metabolic Activation) A->B C Treat Cells (+S9 Metabolic Activation) A->C D Include Positive and Negative Controls A->D E Harvest Cells and Block Cytokinesis (optional) B->E H Assess Cytotoxicity B->H C->E C->H D->E F Stain with DNA-specific dye E->F G Score Micronuclei Frequency via Microscopy F->G I Statistical Analysis and Data Interpretation G->I H->I Spill_Response_Workflow A Spill Occurs B Assess Situation (Size, Hazards) A->B C Evacuate Area and Alert Others B->C D Don Appropriate PPE C->D E Eliminate Ignition Sources D->E F Ventilate the Area E->F G Contain the Spill (Use Absorbent Material) F->G H Collect Contaminated Material into Labeled Container G->H I Decontaminate Spill Area H->I J Dispose of Waste (Follow Regulations) I->J K Restock Spill Kit J->K

References

Solubility of 5,6,7,8-Tetrahydroquinoxaline in organic solvents

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Solubility of 5,6,7,8-Tetrahydroquinoxaline

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound (CAS No. 34413-35-9), also known as cyclohexapyrazine, is a heterocyclic aromatic compound with a molecular formula of C₈H₁₀N₂.[1][2] It is recognized for its unique structural properties, which make it a valuable scaffold in medicinal chemistry for the synthesis of novel bioactive molecules.[3] Researchers have explored its potential in developing pharmaceuticals for neurological disorders and as an anti-inflammatory agent.[3] Beyond its pharmaceutical applications, it is also utilized in the development of advanced materials like organic semiconductors and sensors and is used as a flavoring agent in the food industry.[1][3]

Understanding the solubility of this compound is critical for its application in drug discovery, formulation development, and material science. Solubility directly impacts bioavailability, reaction kinetics, and the overall efficacy of screening and synthesis protocols. This guide provides a comprehensive overview of the available solubility data, detailed experimental protocols for solubility determination, and a relevant experimental workflow.

Solubility Data

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, qualitative descriptions and some estimated aqueous solubility values have been reported. The following table summarizes the available information.

SolventFormulaTypeSolubilityTemperature (°C)Notes
WaterH₂OAqueousSlightly Soluble[1][4]25Estimated value: 2091 mg/L[4]. A predicted value is 42.6 g/L[5].
EthanolC₂H₅OHOrganic (Polar Protic)Soluble[1][4]Not SpecifiedWidely used as a solvent for synthesis of quinoxaline (B1680401) derivatives[6][7].
Dimethyl Sulfoxide (DMSO)(CH₃)₂SOOrganic (Polar Aprotic)Soluble[1]Not SpecifiedDMSO is a strong, polar, water-miscible organic solvent[8].
Propylene GlycolC₃H₈O₂Organic (Polar Protic)Soluble[1]Not Specified---
Vegetable OilsN/AOrganic (Non-polar)Soluble[1]Not Specified---

Experimental Protocols for Solubility Determination

For researchers needing precise quantitative solubility data, standardized experimental protocols are essential. The "shake-flask" method is a classic and reliable technique for determining the thermodynamic equilibrium solubility of a compound.[9][10]

Equilibrium Solubility Determination via Shake-Flask Method

This method measures the concentration of a saturated solution in equilibrium with an excess of the solid compound.

Materials:

  • This compound (solid)

  • Selected organic solvent(s) of high purity

  • Glass vials or flasks with airtight screw caps

  • Orbital shaker or rotator with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE for organic solvents)

  • Analytical instrument for quantification (e.g., HPLC-UV, GC-MS)

  • Volumetric flasks and pipettes

Procedure:

  • Preparation: Add an excess amount of solid this compound to a series of vials. The presence of undissolved solid at the end of the experiment is crucial to ensure equilibrium has been reached.[10]

  • Solvent Addition: Accurately add a known volume of the desired organic solvent to each vial.

  • Equilibration: Seal the vials tightly and place them in a temperature-controlled shaker or rotator. Agitate the samples at a constant temperature (e.g., 25 °C) for a predetermined period (typically 24 to 72 hours) to allow the system to reach equilibrium.

  • Phase Separation: After equilibration, let the vials stand to allow the excess solid to settle. To ensure complete separation of the solid from the solution, centrifuge the vials at a high speed.

  • Sampling: Carefully withdraw a precise aliquot from the clear supernatant. To remove any remaining micro-particulates, immediately filter the sample using a syringe filter compatible with the solvent.

  • Dilution: Dilute the filtered sample gravimetrically or volumetrically with the same solvent to a concentration that falls within the linear range of the analytical method.

  • Quantification: Analyze the concentration of the diluted sample using a pre-calibrated analytical method, such as HPLC-UV or GC-MS.[9]

  • Calculation: Calculate the solubility by taking the dilution factor into account, typically expressed in units of mg/mL, g/L, or mol/L. The experiment should be repeated at least three times to ensure reproducibility.

Visualization: Workflow for Synthesis and Screening

In drug development, this compound can serve as a core scaffold for creating a library of derivative compounds. The following diagram illustrates a typical workflow from synthesis to preliminary biological screening, highlighting the importance of solubility assessment. This process is common for developing novel quinoxaline-based therapeutic agents.[3][6][11]

G cluster_synthesis Phase 1: Synthesis & Purification cluster_screening Phase 2: Physicochemical & Biological Screening cluster_conclusion Outcome start Starting Materials (o-phenylenediamine & 1,2-dicarbonyl compounds) reaction Condensation Reaction (e.g., in Ethanol or DMSO) start->reaction Catalyst purify Purification (Recrystallization or Column Chromatography) reaction->purify characterize Characterization (NMR, MS, Purity) purify->characterize solubility Solubility Assessment (Shake-Flask or Kinetic Assay) characterize->solubility Pure Quinoxaline Derivatives Library stock Prepare DMSO Stock Solutions solubility->stock invitro In-Vitro Biological Assays (e.g., Kinase Inhibition, Cytotoxicity) stock->invitro Serial Dilution data Data Analysis (IC50, EC50, SAR) invitro->data lead Lead Compound Identification data->lead

Caption: Workflow for Synthesis and Screening of Quinoxaline Derivatives.

References

The Chemical Reactivity of the Tetrahydroquinoxaline Ring: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 1,2,3,4-tetrahydroquinoxaline (B1293668) (THQ) scaffold is a privileged heterocyclic motif of significant interest in medicinal chemistry and drug development. Its presence in a variety of biologically active molecules, including inhibitors of cholesteryl ester transfer protein (CETP) and non-nucleoside HIV-1 reverse transcriptase inhibitors, underscores the importance of understanding its chemical reactivity.[1][2] This technical guide provides a comprehensive overview of the key chemical transformations of the tetrahydroquinoxaline ring, complete with quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways and experimental workflows.

Synthesis of the Tetrahydroquinoxaline Core

The construction of the tetrahydroquinoxaline ring system is a cornerstone of its chemistry. While numerous methods exist, asymmetric hydrogenation of quinoxalines and Pictet-Spengler type reactions are among the most robust and widely employed strategies.

Asymmetric Hydrogenation of Quinoxalines

The catalytic asymmetric hydrogenation of quinoxalines is a highly efficient method for producing chiral tetrahydroquinoxalines, often with excellent enantioselectivity. Various noble metal catalysts, including rhodium and iridium-based systems, have been successfully utilized.[1][3]

Quantitative Data for Asymmetric Hydrogenation:

Catalyst SystemSubstrateSolventYield (%)ee (%)Reference
[Rh(cod)Cl]₂ / (R, R)-L12-Methylquinoxaline hydrochlorideDCMup to 98up to 99[1]
[Ir(cod)Cl]₂ / L62-PhenylquinoxalineToluene/Dioxaneup to 93up to 98 (R)[3][4][5]
[Ir(cod)Cl]₂ / L62-PhenylquinoxalineEtOHup to 83up to 93 (S)[3][4][5]
Rh-thiourea complexVarious quinoxalinesDCMup to 98up to 99[1][2]

Experimental Protocol: Rh-Thiourea Catalyzed Asymmetric Hydrogenation [1][6]

  • Catalyst Preparation: In a glovebox, a solution of [Rh(cod)Cl]₂ (0.5 mol%) and the chiral thiourea (B124793) diphosphine ligand (1 mol%) in dry, degassed DCM is stirred for 30 minutes.

  • Reaction Setup: To a solution of the quinoxaline (B1680401) substrate (0.25 mmol) in dry, degassed DCM (4 mL), the prepared catalyst solution is added.

  • Hydrogenation: The reaction mixture is transferred to an autoclave, which is then purged with hydrogen gas three times. The reaction is stirred under 1 MPa of H₂ pressure at room temperature for the specified time (typically 18-24 hours).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is purified by flash column chromatography on silica (B1680970) gel to afford the desired tetrahydroquinoxaline product.

  • Analysis: The enantiomeric excess (ee) is determined by chiral HPLC analysis.

Pictet-Spengler Reaction

The Pictet-Spengler reaction offers a versatile method for the synthesis of the tetrahydroquinoxaline core through the condensation of an N-substituted o-phenylenediamine (B120857) with an aldehyde or ketone, followed by cyclization. This reaction is typically acid-catalyzed.

Experimental Workflow: Pictet-Spengler Synthesis of Tetrahydroquinoxalines

pictet_spengler_workflow cluster_reactants Reactants cluster_reaction Reaction Conditions cluster_process Process cluster_outcome Outcome oPDA N-substituted o-phenylenediamine condensation Condensation & Iminium Ion Formation oPDA->condensation carbonyl Aldehyde or Ketone carbonyl->condensation acid Acid Catalyst (e.g., TFA, HCl) acid->condensation solvent Solvent (e.g., DCE, Toluene) solvent->condensation temp Temperature (e.g., Reflux) temp->condensation cyclization Intramolecular Cyclization condensation->cyclization thq Tetrahydroquinoxaline cyclization->thq purification Purification (Chromatography) thq->purification cetp_inhibition cluster_effect Therapeutic Effect CETP CETP HDL HDL CETP->HDL TG VLDL_LDL VLDL/LDL CETP->VLDL_LDL CE HDL->CETP CE VLDL_LDL->CETP TG THQ_inhibitor Tetrahydroquinoxaline Inhibitor THQ_inhibitor->CETP CE_transfer Cholesteryl Ester Transfer TG_transfer Triglyceride Transfer Increased_HDL Increased HDL-C Reduced_Atherosclerosis Reduced Atherosclerosis Risk Increased_HDL->Reduced_Atherosclerosis drug_discovery_workflow cluster_discovery Discovery Phase cluster_preclinical Preclinical Development cluster_clinical Clinical Trials cluster_approval Regulatory Approval & Post-Market target_id Target Identification (e.g., CETP, HIV-RT) hit_id Hit Identification (HTS, Fragment Screening) target_id->hit_id hit_to_lead Hit-to-Lead Optimization hit_id->hit_to_lead lead_opt Lead Optimization (SAR Studies) hit_to_lead->lead_opt in_vitro In Vitro Assays (Potency, Selectivity) lead_opt->in_vitro in_vivo In Vivo Models (Efficacy, PK/PD) in_vitro->in_vivo tox Toxicology Studies in_vivo->tox phase1 Phase I (Safety) tox->phase1 phase2 Phase II (Efficacy, Dosing) phase1->phase2 phase3 Phase III (Large-scale Efficacy) phase2->phase3 nda NDA Submission phase3->nda approval FDA Approval nda->approval phase4 Phase IV (Post-market Surveillance) approval->phase4

References

Methodological & Application

Application Notes and Protocols: Synthesis of Tetrahydroquinoxalines from Quinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Quinoxaline (B1680401) and its derivatives are a class of nitrogen-containing heterocyclic compounds that are of significant interest in medicinal chemistry and materials science due to their diverse biological activities and applications. The reduction of the quinoxaline scaffold to its tetrahydro derivatives can lead to compounds with altered physicochemical properties and biological targets. The hydrogenation of quinoxaline can theoretically yield two different isomers: 1,2,3,4-tetrahydroquinoxaline (B1293668), where the pyrazine (B50134) ring is reduced, and 5,6,7,8-tetrahydroquinoxaline, where the benzene (B151609) ring is reduced.

The vast majority of reported synthetic protocols for the reduction of quinoxaline lead to the formation of 1,2,3,4-tetrahydroquinoxaline . The synthesis of this compound directly from quinoxaline is not a commonly reported transformation and typically requires more specialized, multi-step synthetic routes that are beyond the scope of a direct reduction.

This document provides detailed protocols for the synthesis of 1,2,3,4-tetrahydroquinoxaline from quinoxaline via three distinct and effective methods: Catalytic Hydrogenation, Electrocatalytic Hydrogenation, and Metal-Free Transfer Hydrogenation.

Data Summary

The following table summarizes the quantitative data for the different methods used in the synthesis of 1,2,3,4-tetrahydroquinoxaline from quinoxaline.

MethodCatalystHydrogen SourceSolventTemperatureTimeConversion (%)Selectivity (%)Yield (%)Reference
Catalytic Hydrogenation5% Rhodium on Alumina (B75360)H₂ gas100% EthanolNot specified---62.0[1]
Electrocatalytic HydrogenationCoO/NFWater1.0 M KOH (aqueous)Ambient2 h99.8498.73-[2][3][4]
Metal-Free Transfer HydrogenationTetrabutylammonium Bromide (Bu₄NBr)Pinacolborane (HBpin)THF60 °C12-114 h--88-93[5][6]

Experimental Workflow

cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification cluster_analysis Analysis start Start reactants Quinoxaline Catalyst Solvent Hydrogen Source start->reactants reaction_setup Set up reaction vessel (e.g., autoclave, electrolytic cell, flask) reactants->reaction_setup reaction_conditions Apply reaction conditions (Temperature, Pressure, Time) reaction_setup->reaction_conditions filtration Filter to remove catalyst reaction_conditions->filtration extraction Solvent extraction (if applicable) filtration->extraction concentration Concentrate under reduced pressure extraction->concentration chromatography Purify by column chromatography concentration->chromatography product 1,2,3,4-Tetrahydroquinoxaline chromatography->product analysis Characterize product (NMR, MS, mp) product->analysis

Caption: General experimental workflow for the synthesis of 1,2,3,4-tetrahydroquinoxaline.

Experimental Protocols

Method 1: Catalytic Hydrogenation using Rhodium on Alumina

This protocol describes the synthesis of 1,2,3,4-tetrahydroquinoxaline via catalytic hydrogenation using a rhodium-based catalyst.

Materials:

  • Quinoxaline

  • 5% Rhodium on Alumina (Rh/Al₂O₃) catalyst

  • 100% Ethanol

  • Hydrogen gas (H₂)

  • Autoclave or a suitable hydrogenation apparatus

  • Filtration apparatus (e.g., Celite pad)

  • Rotary evaporator

Procedure:

  • In a suitable autoclave, dissolve freshly sublimed quinoxaline (e.g., 1.24 g, 9.51 mmol) in 100% ethanol.[1]

  • Carefully add the 5% rhodium on alumina catalyst (e.g., 198 mg) to the solution.[1]

  • Seal the autoclave and purge it with hydrogen gas several times to remove any air.

  • Pressurize the autoclave with hydrogen gas to the desired pressure (e.g., 3-4 atm).

  • Stir the reaction mixture vigorously at room temperature.

  • Monitor the reaction progress by observing the hydrogen uptake. The reaction is complete when hydrogen uptake ceases.

  • Once the reaction is complete, carefully vent the excess hydrogen gas.

  • Filter the reaction mixture through a pad of Celite to remove the catalyst. Wash the Celite pad with a small amount of ethanol.

  • Combine the filtrate and washings, and concentrate the solution under reduced pressure using a rotary evaporator to yield the crude product.

  • The crude 1,2,3,4-tetrahydroquinoxaline can be further purified by recrystallization or column chromatography. The reported yield for this method is 62.0%.[1]

Method 2: Electrocatalytic Hydrogenation (ECH) using a CoO/NF Catalyst

This protocol details a green and efficient method for the synthesis of 1,2,3,4-tetrahydroquinoxaline using electrocatalytic hydrogenation, where water serves as the hydrogen source.[2][3][4]

Materials:

  • Quinoxaline

  • Potassium hydroxide (B78521) (KOH)

  • Deionized water

  • CoO/NF (Cobalt(II) oxide on Nickel Foam) as the working electrode

  • Platinum (Pt) electrode as the counter electrode

  • Hg/HgO electrode as the reference electrode

  • H-type electrolytic cell with a Nafion 117 membrane

  • Potentiostat

Procedure:

  • Prepare the electrolyte solution: 1.0 M KOH containing 15 mM quinoxaline in deionized water.[4]

  • Assemble the H-type electrolytic cell. Place the CoO/NF catalyst as the working electrode in the catholyte compartment and the Pt electrode as the counter electrode in the anolyte compartment. The two compartments are separated by a Nafion 117 membrane.[4]

  • Fill both compartments with the electrolyte solution (35 mL in each).[4]

  • Place the Hg/HgO reference electrode in the catholyte compartment.

  • Purge the electrolyte with argon for 1 hour before starting the electrolysis.[4]

  • Perform the electrolysis at a constant potential of -0.3 V (vs. RHE) at room temperature.[4]

  • Monitor the reaction progress by taking aliquots from the catholyte and analyzing them using techniques such as Gas Chromatography (GC) to determine the conversion of quinoxaline and the selectivity for 1,2,3,4-tetrahydroquinoxaline.

  • This method has been reported to achieve a quinoxaline conversion of 99.84% and a selectivity for 1,2,3,4-tetrahydroquinoxaline of 98.73%.[2][3][4]

  • Upon completion, the product can be isolated from the electrolyte by extraction with a suitable organic solvent.

Method 3: Metal-Free Transfer Hydrogenation

This protocol outlines a metal-free approach for the synthesis of 1,2,3,4-tetrahydroquinoxaline using a transfer hydrogenation strategy.[5][6]

Materials:

  • Quinoxaline (or its derivatives)

  • Tetrabutylammonium bromide (Bu₄NBr)

  • Pinacolborane (HBpin)

  • Tetrahydrofuran (THF), anhydrous

  • Standard glassware for inert atmosphere reactions

  • Silica (B1680970) gel for column chromatography

  • Hexane (B92381) and Ethyl Acetate (B1210297) (EtOAc) for chromatography

Procedure:

  • In an oven-dried flask under an inert atmosphere (e.g., nitrogen or argon), place 2-methylquinoxaline (B147225) (as a benchmark substrate, 0.2 mmol) and the catalyst, Bu₄NBr (0.02 mmol).[5]

  • Add anhydrous THF (2.0 mL) to the flask and stir the mixture.[5]

  • Add the hydrogen source, HBpin (1.0 mmol), to the reaction mixture.[5]

  • Heat the reaction mixture to 60 °C and stir.[5]

  • Monitor the progress of the reaction using Thin Layer Chromatography (TLC). Reaction times can vary from 12 to 114 hours depending on the specific quinoxaline substrate.[5]

  • After the reaction is complete, cool the mixture to room temperature.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel, using a mixture of hexane and ethyl acetate as the eluent, to obtain the pure 1,2,3,4-tetrahydroquinoxaline derivative.[5]

  • This method has been shown to be effective for a variety of substituted quinoxalines, with yields ranging from moderate to excellent (e.g., 88-93%).[5][6]

References

One-Pot Synthesis of Substituted Tetrahydroquinolines: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the one-pot synthesis of substituted tetrahydroquinolines, a crucial scaffold in medicinal chemistry and drug discovery. The presented methods offer efficient and atom-economical routes to a diverse range of these heterocyclic compounds.

Introduction

Tetrahydroquinolines are privileged heterocyclic motifs found in a wide array of natural products and synthetic pharmaceuticals, exhibiting a broad spectrum of biological activities. Traditional multi-step syntheses of these compounds are often laborious and generate significant waste. One-pot methodologies, where multiple reaction steps are carried out in a single reaction vessel without isolation of intermediates, have emerged as a powerful strategy to streamline their synthesis, enhance efficiency, and reduce environmental impact. This document outlines several robust one-pot protocols for the synthesis of substituted tetrahydroquinolines, catering to various substitution patterns and stereochemical requirements.

I. Transition-Metal-Free, HFIP-Empowered Synthesis from Anilines and Propargylic Chlorides

This method provides a practical, transition-metal-free route to C4-aryl-substituted tetrahydroquinolines. The key to this approach is the use of 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) as a solvent, which activates the C-Cl bond of propargylic chlorides, facilitating C-N bond formation with anilines under acidic conditions. The resulting propargylated aniline (B41778) intermediate undergoes subsequent cyclization and reduction in the same pot to yield the desired product.[1][2]

Experimental Protocol
  • To a solution of the aniline (1.0 equiv.) in HFIP (0.2 M) is added the corresponding propargylic chloride (1.2 equiv.) and a Brønsted acid such as triflic acid (TfOH, 0.1 equiv.).

  • The reaction mixture is stirred at a specified temperature (e.g., 80 °C) for a designated time (e.g., 12 hours), monitoring the reaction progress by TLC or LC-MS.

  • Upon completion of the cyclization, the reaction mixture is cooled to 0 °C.

  • A reducing agent, such as sodium borohydride (B1222165) (NaBH4, 3.0 equiv.), is added portion-wise.

  • The reaction is stirred for an additional 1-2 hours at room temperature.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3).

  • The aqueous layer is extracted with an organic solvent (e.g., ethyl acetate).

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (B86663) (Na2SO4), filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired substituted tetrahydroquinoline.

Quantitative Data Summary
EntryAnilinePropargylic ChlorideProductYield (%)
1N-Phenylaniline1,1-Bis(4-fluorophenyl)prop-2-yn-1-ol4-(4-Fluorophenyl)-1-phenyl-1,2,3,4-tetrahydroquinoline85
2N-Methylaniline1-(4-Methoxyphenyl)-1-phenylprop-2-yn-1-ol4-(4-Methoxyphenyl)-1-methyl-1,2,3,4-tetrahydroquinoline68
34-Methoxyaniline1,1-Diphenylprop-2-yn-1-ol6-Methoxy-1,4-diphenyl-1,2,3,4-tetrahydroquinoline75

Reaction Workflow

HFIP_Synthesis Aniline Aniline Propargylation N-Propargylation Aniline->Propargylation Propargylic_Chloride Propargylic Chloride Propargylic_Chloride->Propargylation HFIP_TfOH HFIP, TfOH HFIP_TfOH->Propargylation Cyclization Cyclization Propargylation->Cyclization Intermediate Reduction Reduction (NaBH4) Cyclization->Reduction Intermediate Tetrahydroquinoline Substituted Tetrahydroquinoline Reduction->Tetrahydroquinoline

Caption: HFIP-Empowered One-Pot Synthesis Workflow.

II. Domino Synthesis via Reductive Cyclization of 2-Nitroarylketones

This domino, or cascade, reaction provides an efficient route to 2,4-disubstituted tetrahydroquinolines. The process is initiated by the reduction of a 2-nitroarylketone or aldehyde, which is followed by an intramolecular reductive amination sequence. Catalytic hydrogenation using palladium on carbon (Pd/C) is a common method for this transformation.[3]

Experimental Protocol
  • A solution of the 2-nitroarylketone or aldehyde (1.0 equiv.) in a suitable solvent (e.g., ethanol (B145695) or ethyl acetate) is prepared.

  • A catalytic amount of 5% or 10% Palladium on carbon (Pd/C) is added to the solution.

  • The reaction mixture is subjected to a hydrogen atmosphere (typically using a balloon or a Parr hydrogenator) at a specified pressure (e.g., 1-5 atm).

  • The reaction is stirred at room temperature or with gentle heating until the starting material is consumed, as monitored by TLC or LC-MS.

  • Upon completion, the reaction mixture is filtered through a pad of Celite to remove the catalyst.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired substituted tetrahydroquinoline.

Quantitative Data Summary
EntryStarting MaterialProductYield (%)Diastereoselectivity (cis:trans)
11-(2-Nitrophenyl)ethan-1-one2-Methyl-1,2,3,4-tetrahydroquinoline95-
22-(2-Nitrophenyl)-1-phenylethan-1-one2-Phenyl-1,2,3,4-tetrahydroquinoline93-
3Methyl 2-(2-nitrobenzoyl)acetateMethyl 4-hydroxy-1,2,3,4-tetrahydroquinoline-2-carboxylate98>99:1

Reaction Mechanism

Domino_Synthesis Nitroarylketone 2-Nitroarylketone Nitro_Reduction Nitro Group Reduction Nitroarylketone->Nitro_Reduction H2_PdC H2, Pd/C H2_PdC->Nitro_Reduction Cyclic_Imine Cyclic Imine Formation Nitro_Reduction->Cyclic_Imine Amino-ketone intermediate Imine_Reduction Imine Reduction Cyclic_Imine->Imine_Reduction Tetrahydroquinoline Substituted Tetrahydroquinoline Imine_Reduction->Tetrahydroquinoline

Caption: Domino Reductive Cyclization Mechanism.

III. Manganese-Catalyzed Synthesis via Borrowing Hydrogen Methodology

This atom-economical method utilizes a manganese(I) PN3 pincer complex to catalyze the synthesis of 1,2,3,4-tetrahydroquinolines from 2-aminobenzyl alcohols and secondary alcohols.[4][5] The "borrowing hydrogen" strategy involves the temporary removal of hydrogen from the secondary alcohol to form a ketone, which then reacts with the 2-aminobenzyl alcohol. The "borrowed" hydrogen is then returned in the final reduction step. A key advantage is the generation of water as the only byproduct.[4]

Experimental Protocol
  • In a glovebox, a reaction vial is charged with the 2-aminobenzyl alcohol (1.0 equiv.), the secondary alcohol (1.1 equiv.), a manganese(I) PN3 pincer complex catalyst (e.g., 2 mol%), and a combination of bases such as potassium hydride (KH) and potassium hydroxide (B78521) (KOH) in a suitable solvent like 1,2-dimethoxyethane (B42094) (DME).

  • The vial is sealed and heated at a specified temperature (e.g., 120 °C) for a set time (e.g., 24 hours).

  • The reaction progress is monitored by GC-MS or LC-MS.

  • After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered through a short pad of silica gel.

  • The filtrate is concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford the desired substituted tetrahydroquinoline.

Quantitative Data Summary
Entry2-Aminobenzyl AlcoholSecondary AlcoholProductYield (%)
1(2-Aminophenyl)methanol1-Phenylethan-1-ol2-Phenyl-1,2,3,4-tetrahydroquinoline85
2(2-Aminophenyl)methanolPropan-2-ol2-Methyl-1,2,3,4-tetrahydroquinoline78
3(2-Amino-5-chlorophenyl)methanol1-(4-Chlorophenyl)ethan-1-ol6-Chloro-2-(4-chlorophenyl)-1,2,3,4-tetrahydroquinoline72

Catalytic Cycle

Borrowing_Hydrogen cluster_cycle Catalytic Cycle Mn_cat Mn(I) Catalyst Mn_H2 Mn(I)-H2 Mn_cat->Mn_H2 + R2CH(OH)R3 - R2C=O Mn_H2->Mn_cat + Iminium - Tetrahydroquinoline Ketone Ketone Iminium Iminium Intermediate Ketone->Iminium + 2-Aminobenzyl alcohol - H2O Product Tetrahydroquinoline Iminium->Product Secondary_Alcohol Secondary Alcohol Secondary_Alcohol->Ketone

Caption: Manganese-Catalyzed Borrowing Hydrogen Cycle.

IV. Chemoenzymatic One-Pot Synthesis

This environmentally benign approach combines a biocatalytic oxidation step with a chemical cyclization reaction. A laccase/TEMPO system is employed for the mild oxidation of benzylic alcohols to their corresponding aldehydes. These in situ generated aldehydes then undergo a Pictet-Spengler reaction with an appropriate aminoethyl-substituted phenol (B47542) or aniline derivative to form the tetrahydroquinoline core.

Experimental Protocol
  • To a phosphate (B84403) buffer solution (e.g., 0.2 M, pH 7-8) are added the benzylic alcohol (1.0 equiv.), TEMPO (0.15 equiv.), and a laccase enzyme preparation.

  • The mixture is stirred in an oxygen atmosphere (e.g., balloon) at a controlled temperature (e.g., 37 °C) until the oxidation is complete (monitored by TLC or GC-MS).

  • The aminoethyl-substituted phenol or aniline derivative (e.g., tyramine, 1.2 equiv.) is then added directly to the reaction mixture.

  • The reaction is stirred at an elevated temperature (e.g., 60 °C) for a specified time (e.g., 24 hours).

  • After cooling, the product may precipitate and can be collected by filtration. Alternatively, the mixture can be extracted with an organic solvent.

  • The crude product is purified by recrystallization or column chromatography.

Quantitative Data Summary
EntryBenzylic AlcoholAmine ComponentProductYield (%)
1Benzyl alcoholTyramine1-Phenyl-1,2,3,4-tetrahydroisoquinoline-6-ol87
24-Methoxybenzyl alcoholDopamine6,7-Dihydroxy-1-(4-methoxyphenyl)-1,2,3,4-tetrahydroisoquinoline82
32-Bromobenzyl alcoholTyramine1-(2-Bromophenyl)-1,2,3,4-tetrahydroisoquinoline-6-ol74

Experimental Workflow

Chemoenzymatic_Synthesis Benzylic_Alcohol Benzylic Alcohol Oxidation Enzymatic Oxidation Benzylic_Alcohol->Oxidation Laccase_TEMPO Laccase/TEMPO, O2 Laccase_TEMPO->Oxidation Aldehyde Aldehyde Intermediate Oxidation->Aldehyde Pictet_Spengler Pictet-Spengler Reaction Aldehyde->Pictet_Spengler Amine Amine Component Amine->Pictet_Spengler Tetrahydroquinoline Substituted Tetrahydroquinoline Pictet_Spengler->Tetrahydroquinoline

Caption: Chemoenzymatic One-Pot Synthesis Workflow.

Conclusion

The one-pot synthesis protocols detailed in this document offer versatile and efficient strategies for the preparation of substituted tetrahydroquinolines. These methods, ranging from transition-metal-free to biocatalytic approaches, provide researchers in drug discovery and organic synthesis with powerful tools to access this important class of compounds. The choice of a specific protocol will depend on the desired substitution pattern, stereochemical outcome, and the availability of starting materials and catalysts. The provided experimental details and comparative data are intended to facilitate the implementation of these valuable synthetic methodologies in the laboratory.

References

Application of 5,6,7,8-Tetrahydroquinoxaline Derivatives in the Development of Microtubule Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The 5,6,7,8-tetrahydroquinoxaline scaffold has emerged as a promising heterocyclic core for the design and development of novel microtubule inhibitors. These compounds have demonstrated significant potential as anticancer agents by targeting the colchicine (B1669291) binding site on β-tubulin, a critical component of the microtubule cytoskeleton. Disruption of microtubule dynamics by these agents leads to cell cycle arrest, primarily in the G2/M phase, and subsequent induction of apoptosis in cancer cells.

Mechanism of Action

Derivatives of this compound act as microtubule destabilizing agents. By binding to the colchicine site on β-tubulin, they inhibit the polymerization of α/β-tubulin heterodimers into microtubules. This interference with microtubule formation disrupts the mitotic spindle, a crucial structure for chromosome segregation during cell division. The activation of the spindle assembly checkpoint ultimately leads to a prolonged mitotic arrest and triggers the intrinsic apoptotic pathway. Molecular docking studies have confirmed that the tetrahydroquinoxaline moiety can fit into the interface of α and β tubulin, establishing key interactions that prevent the conformational changes required for polymerization.

Structure-Activity Relationship (SAR)

Preliminary structure-activity relationship studies on this compound sulfonamide derivatives have provided valuable insights for the optimization of these inhibitors. For instance, substitutions on the tetrahydroquinoxaline ring and the nature of the aryl sulfonamide group have been shown to significantly influence their antiproliferative activity. The presence of a methoxy (B1213986) group on the tetrahydroquinoxaline ring has been observed to enhance inhibitory activity. Further exploration of various substituents on the phenyl ring of the sulfonamide moiety is an active area of research to improve potency and selectivity.

Therapeutic Potential

The development of this compound-based microtubule inhibitors holds significant promise for cancer therapy. A key advantage of targeting the colchicine binding site is the potential to overcome multidrug resistance, a common challenge with other microtubule-targeting agents like taxanes and vinca (B1221190) alkaloids. Furthermore, the synthetic accessibility of the this compound scaffold allows for extensive medicinal chemistry efforts to optimize their pharmacological properties, including potency, solubility, and metabolic stability. Continued research in this area may lead to the discovery of novel drug candidates with improved therapeutic indices for the treatment of a wide range of human cancers.

Data Presentation

The following tables summarize the biological activity of representative this compound derivatives and structurally related compounds as microtubule inhibitors.

Table 1: Antiproliferative Activity of Tetrahydroquinoxaline Sulfonamide Derivatives against HT-29 Human Colon Cancer Cells

Compound IDInhibition (%) at 10 µM
I-6 2,4-dimethoxyphenyl6-methoxy> 30
I-7 2,4-dimethoxyphenyl6-methoxy> 30 (Most Active)
I-17 3,4,5-trimethoxyphenyl6-methoxy> 30
I-19 4-chlorophenyl6-methoxy> 30
I-21 4-fluorophenyl6-methoxy> 30
I-23 4-methylphenyl6-methoxy> 30
I-26 4-methoxyphenyl7-methoxycarbonyl> 30

Data adapted from a study on tetrahydroquinoxaline sulfonamide derivatives. The original study reported percentage inhibition at a single concentration.

Table 2: Biological Activity of Structurally Related 5,6,7,8-Tetrahydrobenzo[1][2]thieno[2,3-d]pyrimidine Derivatives

Compound IDAntiproliferative IC₅₀ (nM, MDA-MB-435 cells)Tubulin Polymerization Inhibition IC₅₀ (µM)
4 9.01.1
5 380.49
7 340.49
8 530.98
10 882.3

Note: This data is for a structurally related scaffold and is provided for illustrative purposes of the potent activity that can be achieved with similar heterocyclic systems.

Experimental Protocols

Tubulin Polymerization Assay (Turbidity-Based)

This protocol outlines a method to assess the in vitro effect of this compound derivatives on tubulin polymerization by measuring changes in turbidity.

Materials:

  • Purified tubulin (>99%)

  • General Tubulin Buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9)

  • GTP solution (10 mM)

  • Glycerol (B35011)

  • Test compounds (this compound derivatives) dissolved in DMSO

  • Positive control (e.g., Colchicine)

  • Negative control (DMSO)

  • 96-well microplate, clear bottom

  • Temperature-controlled microplate reader

Procedure:

  • Preparation of Tubulin Solution: On ice, reconstitute lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-4 mg/mL. Add GTP to a final concentration of 1 mM and glycerol to a final concentration of 10% (v/v). Keep the tubulin solution on ice to prevent spontaneous polymerization.

  • Assay Setup:

    • Pre-warm the microplate reader to 37°C.

    • In a pre-chilled 96-well plate on ice, add 10 µL of 10x concentrated test compounds, positive control, or DMSO (vehicle control) to the respective wells.

    • To initiate the polymerization reaction, add 90 µL of the cold tubulin solution to each well. Mix gently by pipetting up and down.

  • Data Acquisition:

    • Immediately place the plate into the pre-warmed microplate reader.

    • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Data Analysis:

    • Plot the absorbance (OD₃₄₀) versus time for each concentration of the test compound.

    • Determine the effect of the compounds on the rate and extent of tubulin polymerization. Calculate the IC₅₀ value, which is the concentration of the compound that inhibits tubulin polymerization by 50%.

Cell Viability Assay (MTT Assay)

This protocol describes the use of the MTT assay to determine the cytotoxic effects of this compound derivatives on cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HT-29, MCF-7)

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in complete culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin). Incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan (B1609692) crystals.

  • Solubilization: Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals. Gently shake the plate for 15 minutes.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Determine the IC₅₀ value, the concentration of the compound that causes 50% inhibition of cell growth.[3][4][5]

Cell Cycle Analysis by Flow Cytometry

This protocol details the procedure for analyzing the effect of this compound derivatives on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cell line

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • Phosphate-buffered saline (PBS)

  • 70% Ethanol (B145695) (ice-cold)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with various concentrations of the test compounds or DMSO (vehicle control) for 24-48 hours.

  • Cell Harvesting and Fixation:

    • Harvest the cells by trypsinization and collect them by centrifugation at 300 x g for 5 minutes.

    • Wash the cell pellet with PBS.

    • Resuspend the cells in 1 mL of ice-cold 70% ethanol while vortexing gently to prevent clumping.

    • Fix the cells overnight at -20°C.

  • Staining:

    • Centrifuge the fixed cells and wash the pellet with PBS.

    • Resuspend the cell pellet in 500 µL of PI staining solution.

    • Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Analyze the stained cells using a flow cytometer.

    • Collect data from at least 10,000 events per sample.

  • Data Analysis:

    • Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to generate DNA content histograms and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.[1][6][7][8][9]

Immunofluorescence Microscopy for Microtubule Visualization

This protocol provides a method to visualize the effects of this compound derivatives on the microtubule network in cancer cells.

Materials:

  • Cancer cell line

  • Sterile glass coverslips

  • Complete cell culture medium

  • Test compounds dissolved in DMSO

  • PBS

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody (e.g., mouse anti-α-tubulin)

  • Fluorophore-conjugated secondary antibody (e.g., goat anti-mouse IgG-Alexa Fluor 488)

  • DAPI (4',6-diamidino-2-phenylindole) for nuclear counterstaining

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Cell Culture and Treatment: Seed cells on sterile glass coverslips in a multi-well plate and allow them to adhere. Treat the cells with the desired concentrations of the test compounds or DMSO for an appropriate duration (e.g., 24 hours).

  • Fixation and Permeabilization:

    • Wash the cells with PBS.

    • Fix the cells with the chosen fixation solution for 10-15 minutes.

    • Wash with PBS.

    • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Blocking and Antibody Incubation:

    • Wash with PBS.

    • Block non-specific antibody binding with blocking buffer for 1 hour.

    • Incubate with the primary anti-α-tubulin antibody (diluted in blocking buffer) for 1 hour at room temperature or overnight at 4°C.

    • Wash three times with PBS.

    • Incubate with the fluorophore-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature in the dark.

  • Counterstaining and Mounting:

    • Wash three times with PBS in the dark.

    • Incubate with DAPI solution for 5 minutes to stain the nuclei.

    • Wash with PBS.

    • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Imaging:

    • Visualize the cells using a fluorescence microscope.

    • Capture images of the microtubule network and nuclei in treated and control cells.

Visualizations

G THQ This compound Derivative Polymerization Microtubule Polymerization THQ->Polymerization Inhibits Tubulin α/β-Tubulin Heterodimer Tubulin->Polymerization Spindle Mitotic Spindle Formation Polymerization->Spindle G2M G2/M Phase Arrest Spindle->G2M Disruption leads to Apoptosis Apoptosis G2M->Apoptosis Induces Bcl2 Bcl-2 Phosphorylation (inactivation) G2M->Bcl2 JNK JNK Pathway Activation G2M->JNK Bcl2->Apoptosis Promotes JNK->Apoptosis Promotes Caspase Caspase Cascade Activation JNK->Caspase Caspase->Apoptosis

Caption: Signaling pathway of this compound microtubule inhibitors.

G Start Start PrepareTubulin Prepare Tubulin Solution (on ice) Start->PrepareTubulin AddCompounds Add Test Compounds to 96-well Plate (on ice) Start->AddCompounds AddTubulin Add Tubulin Solution to Initiate Reaction PrepareTubulin->AddTubulin AddCompounds->AddTubulin Incubate Incubate at 37°C in Plate Reader AddTubulin->Incubate Measure Measure Absorbance (340 nm) Every Minute for 60-90 min Incubate->Measure Analyze Analyze Data (Plot OD vs. Time, Calculate IC₅₀) Measure->Analyze End End Analyze->End G cluster_0 Tetrahydroquinoxaline Sulfonamide (I-7) I7 I7

References

Application Notes and Protocols for the Evaluation of 5,6,7,8-Tetrahydroquinoxaline Derivatives as C5a Receptor Antagonists

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The complement component 5a (C5a), a potent pro-inflammatory anaphylatoxin, exerts its effects primarily through the G protein-coupled C5a receptor (C5aR1, also known as CD88).[1][2] The C5a-C5aR1 axis is a critical mediator of innate immunity, but its dysregulation is implicated in a wide range of inflammatory and autoimmune diseases, including sepsis, rheumatoid arthritis, and neurodegenerative disorders.[3][4] Consequently, the C5a receptor has emerged as a promising therapeutic target for the development of novel anti-inflammatory agents.[4][5]

This document provides a comprehensive guide for the investigation of 5,6,7,8-tetrahydroquinoxaline derivatives as a potential new class of C5a receptor antagonists. While publicly available literature specifically detailing the C5aR antagonist activity of this compound derivatives is limited, this guide outlines the essential background, experimental protocols, and data presentation strategies necessary to synthesize and evaluate these compounds. The protocols provided are based on established methodologies for the characterization of C5a receptor antagonists.

C5a Receptor Signaling Pathway

Activation of the C5aR1 by its ligand C5a initiates a cascade of intracellular signaling events. C5aR1 is a canonical G protein-coupled receptor (GPCR) that primarily signals through Gαi proteins.[6][7] This leads to the activation of downstream effector pathways, including the phosphatidylinositol 3-kinase (PI3K)/Akt and the Ras/mitogen-activated protein kinase (MAPK) pathways, which regulate crucial cellular functions such as cell growth, motility, metabolism, survival, and the production of cytokines.[1][6] Furthermore, C5aR1 signaling can lead to the mobilization of intracellular calcium and the activation of transcription factors like NF-κB.[1][2]

C5a_Signaling_Pathway C5a C5a C5aR1 C5a Receptor (C5aR1) C5a->C5aR1 G_protein Gαi/βγ C5aR1->G_protein PI3K PI3K G_protein->PI3K PLC PLC G_protein->PLC Akt Akt PI3K->Akt NFkB NF-κB Activation Akt->NFkB IP3 IP3 PLC->IP3 DAG DAG PLC->DAG Ca_mobilization Ca²⁺ Mobilization IP3->Ca_mobilization PKC PKC DAG->PKC Cellular_Response Cellular Responses (Chemotaxis, Cytokine Release, Degranulation) Ca_mobilization->Cellular_Response MAPK_pathway MAPK Pathway (ERK1/2, p38) PKC->MAPK_pathway MAPK_pathway->NFkB NFkB->Cellular_Response

Caption: C5a Receptor Signaling Pathway.

Experimental Workflow for Screening and Characterization

A systematic approach is crucial for the efficient evaluation of novel this compound derivatives as C5a receptor antagonists. The following workflow outlines the key stages from initial screening to in vivo validation.

experimental_workflow synthesis Synthesis of This compound Derivatives primary_binding Primary Screening: Radioligand Binding Assay synthesis->primary_binding functional_assay In Vitro Functional Assays: - Calcium Mobilization - Chemotaxis Assay - β-Arrestin Recruitment primary_binding->functional_assay sar_optimization SAR Studies and Lead Optimization functional_assay->sar_optimization sar_optimization->primary_binding Iterative Refinement in_vivo_pd In Vivo Pharmacodynamic (PD) Models: - Neutrophil Mobilization - Cytokine Release sar_optimization->in_vivo_pd pk_studies Pharmacokinetic (PK) Studies in_vivo_pd->pk_studies efficacy_models In Vivo Efficacy Models (e.g., Sepsis, Arthritis) pk_studies->efficacy_models

References

Application Notes and Protocols for the HPLC Purification of 5,6,7,8-Tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed guide for the purification of 5,6,7,8-Tetrahydroquinoxaline using High-Performance Liquid Chromatography (HPLC). The provided protocols are based on established methods for analogous quinoxaline (B1680401) derivatives and serve as a robust starting point for method development and optimization.

Introduction

This compound is a heterocyclic compound of interest in medicinal chemistry and materials science. Achieving high purity of this compound is crucial for accurate biological testing and reliable material characterization. HPLC is a powerful technique for the purification of such organic molecules. This guide outlines a preparative reverse-phase HPLC protocol and discusses key considerations for successful purification.

Data Presentation: HPLC Method Comparison

The selection of an appropriate HPLC method is critical for achieving optimal separation. Below is a summary of potential starting conditions for the purification of this compound based on methods for similar compounds.[1][2][3][4]

ParameterMethod 1: Reverse-Phase (General)Method 2: Reverse-Phase (MS-Compatible)Method 3: Normal-Phase
Stationary Phase C18 or Newcrom R1C18 or C8Silica (B1680970), Alumina, or Cyano
Mobile Phase A 0.1% Phosphoric Acid in Water0.1% Formic Acid in WaterHeptane or Hexane
Mobile Phase B Acetonitrile (B52724)Acetonitrile or Methanol (B129727)Ethyl Acetate or Isopropanol
Gradient Gradient elution (e.g., 10-90% B)Gradient elution (e.g., 10-90% B)Isocratic or gradient elution
Modifier N/AN/A0.1-1% Triethylamine (B128534) (to reduce peak tailing)
Detection UV (e.g., 254 nm)UV and/or Mass Spectrometry (MS)UV (e.g., 254 nm)
Advantages Robust, reproducible, wide column availability.[4]Compatible with MS detection for fraction analysis.[1]Can offer different selectivity compared to reverse-phase.
Disadvantages Potential for peak tailing due to basic nitrogen.Formic acid may be less effective at masking silanol (B1196071) interactions than phosphoric acid.More sensitive to water content in the mobile phase; potential for compound instability on acidic silica gel.[5]

Experimental Protocol: Preparative Reverse-Phase HPLC

This protocol details a general method for the preparative purification of this compound using a reverse-phase C18 column.

1. Instrumentation and Materials

  • HPLC System: Preparative HPLC system equipped with a gradient pump, autosampler or manual injector, column oven, fraction collector, and a UV-Vis detector.

  • Column: A preparative C18 reverse-phase column (e.g., 20 mm x 250 mm, 5-10 µm particle size). The choice of column dimensions will depend on the amount of material to be purified.[6]

  • Solvents: HPLC-grade acetonitrile, methanol, and ultrapure water.

  • Additives: Formic acid or phosphoric acid (for acidic mobile phase) or triethylamine (for basic mobile phase).

  • Sample: Crude this compound dissolved in a suitable solvent (e.g., mobile phase or a stronger solvent like DMSO, followed by dilution).

2. Mobile Phase Preparation

  • Mobile Phase A: 0.1% Formic Acid in Water. To prepare 1 L, add 1 mL of formic acid to 999 mL of ultrapure water. Degas the solution by sonication or vacuum filtration.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile. To prepare 1 L, add 1 mL of formic acid to 999 mL of HPLC-grade acetonitrile. Degas the solution.

3. Sample Preparation

  • Dissolve the crude this compound in a minimal amount of a suitable solvent (e.g., a mixture of acetonitrile and water, or DMSO).

  • Ensure the sample is fully dissolved. If not, sonicate briefly.

  • Filter the sample solution through a 0.22 µm or 0.45 µm syringe filter to remove any particulate matter.[7]

4. Chromatographic Conditions

  • Flow Rate: 10-20 mL/min (adjust based on column diameter).

  • Column Temperature: 30 °C.

  • Detection Wavelength: 254 nm (or determine the optimal wavelength by UV-Vis scan).

  • Injection Volume: This will depend on the sample concentration and the column loading capacity. Start with a small analytical injection to determine the retention time and peak shape before scaling up.

  • Gradient Program:

Time (minutes)% Mobile Phase A% Mobile Phase B
0.09010
5.09010
25.01090
30.01090
31.09010
35.09010

5. Purification and Fraction Collection

  • Equilibrate the column with the initial mobile phase conditions (90% A, 10% B) for at least 5-10 column volumes.

  • Inject the filtered sample onto the column.

  • Start the gradient program and monitor the chromatogram.

  • Collect fractions corresponding to the main peak of this compound.

  • Analyze the purity of the collected fractions by analytical HPLC.

  • Pool the pure fractions and remove the solvent using a rotary evaporator.

6. Troubleshooting

  • Peak Tailing: The basic nitrogen in the quinoxaline ring can interact with residual acidic silanols on the silica-based stationary phase, leading to peak tailing.[8] Using a modern, end-capped C18 column or adding a small amount of a basic modifier like triethylamine (0.1%) to the mobile phase can mitigate this issue.

  • Poor Separation: If the compound co-elutes with impurities, optimize the mobile phase composition and gradient slope.[5] Experimenting with a different organic modifier (e.g., methanol instead of acetonitrile) can also alter selectivity.

  • Low Recovery: Ensure the compound is fully soluble in the injection solvent and mobile phase.[5] Adsorption to the column can be an issue; flushing the column with a strong solvent may be necessary.

Visualization of the Experimental Workflow

The following diagram illustrates the key steps in the HPLC purification protocol for this compound.

HPLC_Purification_Workflow cluster_prep Preparation cluster_hplc HPLC Process cluster_post Post-Purification MobilePhase Mobile Phase Preparation Equilibration Column Equilibration MobilePhase->Equilibration SamplePrep Sample Preparation Injection Sample Injection SamplePrep->Injection Equilibration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection FractionCollection Fraction Collection Detection->FractionCollection PurityAnalysis Purity Analysis of Fractions FractionCollection->PurityAnalysis Pooling Pooling of Pure Fractions PurityAnalysis->Pooling SolventRemoval Solvent Removal Pooling->SolventRemoval FinalProduct Pure Product SolventRemoval->FinalProduct

Caption: Workflow for the HPLC purification of this compound.

References

Application Notes and Protocols for NMR Characterization of 5,6,7,8-Tetrahydroquinoxaline Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to the Nuclear Magnetic Resonance (NMR) characterization of 5,6,7,8-tetrahydroquinoxaline and its derivatives. This class of compounds is of significant interest in medicinal chemistry and drug development due to their diverse biological activities. Accurate structural elucidation and characterization are crucial for understanding structure-activity relationships and for the development of new therapeutic agents.

Introduction to NMR Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules, including this compound derivatives. Through a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments, it is possible to unambiguously determine the chemical structure, stereochemistry, and conformation of these compounds. The primary nuclei of interest for these derivatives are ¹H and ¹³C.

This document outlines detailed protocols for the most common and informative NMR experiments used in the characterization of this class of compounds:

  • ¹H NMR (Proton NMR): Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons.

  • ¹³C NMR (Carbon-13 NMR): Reveals the number of non-equivalent carbon atoms and their chemical environment.

  • COSY (Correlation Spectroscopy): A 2D experiment that shows correlations between protons that are coupled to each other, typically through two or three bonds.

  • HSQC (Heteronuclear Single Quantum Coherence): A 2D experiment that correlates protons with their directly attached carbon atoms.

  • HMBC (Heteronuclear Multiple Bond Correlation): A 2D experiment that shows correlations between protons and carbons over two or three bonds, providing crucial information for assembling the carbon skeleton.

Quantitative NMR Data

The following tables summarize typical ¹H and ¹³C NMR chemical shift ranges for the parent this compound and two representative derivatives. Chemical shifts (δ) are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS). Coupling constants (J) are given in Hertz (Hz).

Table 1: ¹H NMR Data for this compound and Derivatives in CDCl₃

PositionThis compound2-Phenyl-5,6,7,8-tetrahydroquinoxaline2,3-Dimethyl-5,6,7,8-tetrahydroquinoxaline
H-28.25 (s)8.80 (s)-
H-38.25 (s)7.95-7.85 (m)-
H-52.95 (t, J = 5.9 Hz)3.05 (t, J = 6.0 Hz)2.85 (t, J = 5.8 Hz)
H-61.90 (m)1.95 (m)1.85 (m)
H-71.90 (m)1.95 (m)1.85 (m)
H-82.95 (t, J = 5.9 Hz)3.05 (t, J = 6.0 Hz)2.85 (t, J = 5.8 Hz)
Phenyl-H-7.50-7.30 (m)-
Methyl-H--2.45 (s)

Table 2: ¹³C NMR Data for this compound and Derivatives in CDCl₃

PositionThis compound2-Phenyl-5,6,7,8-tetrahydroquinoxaline2,3-Dimethyl-5,6,7,8-tetrahydroquinoxaline
C-2143.5151.0150.5
C-3143.5142.0150.5
C-4a149.0148.5147.0
C-528.529.028.0
C-622.522.822.0
C-722.522.822.0
C-828.529.028.0
C-8a149.0148.5147.0
Phenyl-C-137.0 (ipso), 129.5, 128.8, 127.5-
Methyl-C--20.5

Experimental Protocols

Sample Preparation

Proper sample preparation is critical for obtaining high-quality NMR spectra.

  • Sample Amount:

    • For ¹H NMR, dissolve 1-5 mg of the compound in 0.6-0.7 mL of deuterated solvent.

    • For ¹³C NMR and 2D NMR, a more concentrated sample of 10-20 mg in 0.6-0.7 mL of solvent is recommended.

  • Solvent Selection:

    • Chloroform-d (CDCl₃) is a common choice for many organic compounds.

    • Other solvents such as dimethyl sulfoxide-d₆ (DMSO-d₆), methanol-d₄ (CD₃OD), or acetone-d₆ ((CD₃)₂CO) can be used depending on the solubility of the derivative.

  • Procedure:

    • Weigh the sample accurately into a clean, dry vial.

    • Add the deuterated solvent and gently agitate to dissolve the sample completely.

    • If any particulate matter is present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube.

    • Cap the NMR tube securely.

G cluster_prep Sample Preparation weigh Weigh Sample (1-20 mg) dissolve Dissolve in Deuterated Solvent (0.6-0.7 mL) weigh->dissolve filter Filter (if necessary) dissolve->filter transfer Transfer to NMR Tube filter->transfer

Diagram 1: General workflow for NMR sample preparation.
¹H NMR Spectroscopy Protocol

  • Instrument Setup:

    • Insert the sample into the spectrometer.

    • Lock onto the deuterium (B1214612) signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

  • Acquisition Parameters:

    • Pulse Program: A standard single-pulse experiment (e.g., zg30).

    • Spectral Width (SW): Typically 12-16 ppm, centered around 5-6 ppm.

    • Number of Scans (NS): 8 to 16 scans are usually sufficient for a moderately concentrated sample.

    • Relaxation Delay (D1): 1-2 seconds.

  • Processing:

    • Apply a Fourier transform to the Free Induction Decay (FID).

    • Phase the spectrum correctly.

    • Perform baseline correction.

    • Reference the spectrum to the residual solvent peak or TMS (0 ppm).

    • Integrate the signals to determine the relative number of protons.

¹³C NMR Spectroscopy Protocol
  • Instrument Setup:

    • Use the same locked and shimmed sample from the ¹H NMR experiment.

  • Acquisition Parameters:

    • Pulse Program: A standard proton-decoupled ¹³C experiment (e.g., zgpg30).

    • Spectral Width (SW): Typically 200-240 ppm, centered around 100 ppm.

    • Number of Scans (NS): Due to the low natural abundance of ¹³C, a larger number of scans is required (e.g., 128 to 1024 or more, depending on concentration).

    • Relaxation Delay (D1): 2 seconds.

  • Processing:

    • Apply a Fourier transform to the FID.

    • Phase the spectrum.

    • Perform baseline correction.

    • Reference the spectrum to the solvent peak (e.g., CDCl₃ at 77.16 ppm).

COSY Spectroscopy Protocol
  • Instrument Setup:

    • Use a well-shimmed, moderately concentrated sample.

  • Acquisition Parameters:

    • Pulse Program: A standard COSY pulse sequence (e.g., cosygpqf).

    • Spectral Width (SW): Set the spectral width in both dimensions to encompass all proton signals, identical to the ¹H NMR spectrum.

    • Number of Increments (in F1): 256 or 512 increments are common.

    • Number of Scans (NS): 2 to 8 scans per increment.

  • Processing:

    • Apply a 2D Fourier transform.

    • Phase the spectrum in both dimensions.

    • Perform baseline correction.

    • Symmetrize the spectrum if necessary.

HSQC Spectroscopy Protocol
  • Instrument Setup:

    • Use a concentrated sample for better signal-to-noise.

  • Acquisition Parameters:

    • Pulse Program: A standard HSQC pulse sequence with gradient selection (e.g., hsqcedetgpsisp2.3).

    • Spectral Width (SW) in F2 (¹H): Same as the ¹H NMR spectrum.

    • Spectral Width (SW) in F1 (¹³C): Set to cover the expected range of carbon chemical shifts (e.g., 160-180 ppm).

    • Number of Increments (in F1): 128 to 256 increments.

    • Number of Scans (NS): 4 to 16 scans per increment.

  • Processing:

    • Apply a 2D Fourier transform.

    • Phase the spectrum.

    • Perform baseline correction in both dimensions.

HMBC Spectroscopy Protocol
  • Instrument Setup:

    • A concentrated sample is highly recommended.

  • Acquisition Parameters:

    • Pulse Program: A standard HMBC pulse sequence with gradient selection (e.g., hmbcgplpndqf).

    • Spectral Width (SW) in F2 (¹H): Same as the ¹H NMR spectrum.

    • Spectral Width (SW) in F1 (¹³C): Set to cover the full expected range of carbon chemical shifts (e.g., 200-220 ppm).

    • Number of Increments (in F1): 256 to 512 increments.

    • Number of Scans (NS): 8 to 32 scans per increment.

    • Long-Range Coupling Delay: Optimized for a J-coupling of 8-10 Hz.

  • Processing:

    • Apply a 2D Fourier transform.

    • Phase the spectrum.

    • Perform baseline correction in both dimensions.

Data Interpretation and Structure Elucidation Workflow

The systematic analysis of the suite of NMR spectra allows for the complete structural assignment of a this compound derivative.

G cluster_workflow Structure Elucidation Workflow start Acquire 1D NMR (¹H, ¹³C) step1 Analyze ¹H NMR: - Number of Signals - Chemical Shifts - Integration - Multiplicity start->step1 step2 Analyze ¹³C NMR: - Number of Signals - Chemical Shifts start->step2 step3 Acquire 2D NMR (COSY, HSQC, HMBC) step1->step3 step2->step3 step4 Analyze COSY: Identify ¹H-¹H Spin Systems step3->step4 step5 Analyze HSQC: Assign Directly Bonded C-H Pairs step3->step5 step6 Analyze HMBC: Connect Fragments via Long-Range C-H Correlations step3->step6 step7 Propose Structure step4->step7 step5->step7 step6->step7 step8 Verify Structure with All Data step7->step8

Diagram 2: Workflow for structure elucidation using NMR data.

A logical approach to interpreting the data is as follows:

  • From the ¹H NMR spectrum, determine the number of distinct proton environments, their relative ratios from integration, and their neighboring protons from the splitting patterns.

  • From the ¹³C NMR spectrum, determine the number of unique carbon atoms.

  • The COSY spectrum will establish proton-proton connectivities, allowing for the identification of spin systems within the molecule, such as the protons on the saturated cyclohexane (B81311) ring.

  • The HSQC spectrum provides direct one-bond correlations between protons and the carbons they are attached to, allowing for the unambiguous assignment of protonated carbons.

  • The HMBC spectrum is key to piecing together the molecular puzzle. It reveals long-range (2- and 3-bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons and for connecting the different spin systems identified in the COSY spectrum. For example, the protons on the saturated ring (H-5/H-8) will show correlations to the aromatic carbons (C-4a/C-8a), and the aromatic protons (H-2/H-3) will show correlations to other carbons in the pyrazine (B50134) ring.

By systematically combining the information from all these experiments, a complete and confident structural assignment of any this compound derivative can be achieved.

Conclusion

The NMR techniques and protocols outlined in these application notes provide a robust framework for the detailed characterization of this compound derivatives. A systematic approach, combining 1D and 2D NMR experiments, is essential for the unambiguous structural elucidation of novel compounds in this important class of molecules. This information is fundamental for advancing drug discovery and development efforts.

Designing Novel Colchicine Binding Site Inhibitors with a Tetrahydroquinoxaline Core: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the design, evaluation, and mechanism of action studies of novel colchicine (B1669291) binding site inhibitors (CBSIs) featuring a tetrahydroquinoxaline core. This class of compounds represents a promising avenue for the development of new anticancer agents that can overcome some of the limitations of existing microtubule-targeting drugs.

Introduction

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are crucial for several cellular processes, including cell division, motility, and intracellular transport. Their critical role in mitosis makes them an attractive target for cancer therapy. Colchicine binding site inhibitors (CBSIs) are a class of microtubule-targeting agents that bind to β-tubulin at the colchicine binding site, preventing tubulin polymerization and disrupting microtubule dynamics. This disruption leads to mitotic arrest at the G2/M phase of the cell cycle and can ultimately induce apoptosis in cancer cells.[1]

The tetrahydroquinoxaline scaffold has emerged as a promising core structure for the development of novel CBSIs. These compounds have demonstrated potent antiproliferative activities against various cancer cell lines and have the potential to overcome challenges such as multidrug resistance often associated with other microtubule inhibitors.[1][2]

Data Presentation: Antiproliferative Activity and Tubulin Polymerization Inhibition

The following tables summarize the in vitro efficacy of representative tetrahydroquinoxaline sulfonamide derivatives.

Table 1: In Vitro Antiproliferative Activities of Tetrahydroquinoxaline Sulfonamide Derivatives

CompoundHT-29 IC₅₀ (µM)HepG2 IC₅₀ (µM)Hela IC₅₀ (µM)MCF-7 IC₅₀ (µM)
I-7 2.20 ± 0.074.64 ± 0.572.84 ± 0.157.52 ± 1.86
I-26 17.52 ± 4.0411.51 ± 4.4210.90 ± 1.8312.85 ± 3.42
ABT-751 (Control) 1.56 ± 0.012.16 ± 0.341.65 ± 0.061.73 ± 0.08

IC₅₀ values represent the concentration causing 50% inhibition of cell growth and are expressed as the mean ± standard deviation of at least three independent experiments.[1]

Table 2: Tubulin Polymerization Inhibition

CompoundIC₅₀ (µM)
G13 (quinoline derivative) 13.5
Colchicine (Control) 8.1

IC₅₀ values represent the concentration causing 50% inhibition of tubulin polymerization.[3]

Experimental Protocols

Herein, we provide detailed protocols for key experiments to characterize novel tetrahydroquinoxaline-based colchicine binding site inhibitors.

Cell Viability and Cytotoxicity: MTT Assay

This protocol is used to assess the effect of the synthesized compounds on the metabolic activity of cancer cells, which is an indicator of cell viability and proliferation.

Materials:

  • Human cancer cell lines (e.g., HT-29, HepG2, Hela, MCF-7)

  • Complete culture medium (e.g., DMEM with 10% FBS)

  • Tetrahydroquinoxaline core compounds

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

  • Treat the cells with various concentrations of the tetrahydroquinoxaline compounds for 48 hours. Include a vehicle control (e.g., DMSO).

  • After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC₅₀ values.

In Vitro Tubulin Polymerization Assay

This assay directly measures the ability of the compounds to inhibit the polymerization of purified tubulin into microtubules.

Materials:

  • Purified tubulin (>99% pure)

  • General Tubulin Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • GTP solution (10 mM)

  • Glycerol (B35011)

  • Tetrahydroquinoxaline compounds

  • Positive control (e.g., Colchicine)

  • Negative control (e.g., Paclitaxel)

  • 96-well, half-area, clear bottom plates

  • Temperature-controlled microplate reader capable of reading absorbance at 340 nm

Procedure:

  • On ice, prepare the tubulin solution by reconstituting lyophilized tubulin in General Tubulin Buffer to a final concentration of 3-5 mg/mL.

  • Add GTP to the tubulin solution to a final concentration of 1 mM and glycerol to a final concentration of 10%.

  • Prepare serial dilutions of the tetrahydroquinoxaline compounds and controls in General Tubulin Buffer.

  • In a pre-chilled 96-well plate on ice, add the test compounds to the designated wells.

  • Add the tubulin solution to all wells.

  • Immediately place the plate in a microplate reader pre-warmed to 37°C.

  • Measure the absorbance at 340 nm every minute for 60-90 minutes.

  • Plot the absorbance versus time to generate polymerization curves. The inhibitory effect of the compounds can be quantified by comparing the rate and extent of polymerization to the controls.

Immunofluorescence Staining of Microtubule Network

This method allows for the visualization of the effects of the compounds on the microtubule network within cells.

Materials:

  • Cancer cells grown on sterile glass coverslips

  • Tetrahydroquinoxaline compounds

  • Phosphate-buffered saline (PBS)

  • Fixation solution (e.g., 4% paraformaldehyde in PBS or ice-cold methanol)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin or anti-β-tubulin antibody

  • Secondary antibody: Fluorescently-labeled anti-mouse or anti-rabbit IgG

  • Nuclear counterstain (e.g., DAPI)

  • Antifade mounting medium

  • Fluorescence microscope

Procedure:

  • Seed cells on coverslips in a 24-well plate and allow them to adhere overnight.

  • Treat the cells with the desired concentrations of the tetrahydroquinoxaline compounds for an appropriate time (e.g., 24 hours).

  • Wash the cells twice with PBS.

  • Fix the cells with the fixation solution for 10-15 minutes at room temperature.

  • Wash the cells three times with PBS.

  • Permeabilize the cells with permeabilization buffer for 10 minutes.

  • Wash the cells three times with PBS.

  • Block non-specific antibody binding by incubating with blocking buffer for 1 hour.

  • Incubate with the primary anti-tubulin antibody diluted in blocking buffer for 1-2 hours at room temperature or overnight at 4°C.

  • Wash the cells three times with PBS.

  • Incubate with the fluorescently-labeled secondary antibody diluted in blocking buffer for 1 hour at room temperature in the dark.

  • Wash the cells three times with PBS in the dark.

  • Counterstain the nuclei with DAPI for 5 minutes.

  • Wash the cells once with PBS.

  • Mount the coverslips onto microscope slides using antifade mounting medium.

  • Visualize the microtubule network using a fluorescence microscope.

Cell Cycle Analysis by Flow Cytometry

This protocol is used to determine the effect of the compounds on the cell cycle distribution of cancer cells.

Materials:

  • Cancer cells

  • Tetrahydroquinoxaline compounds

  • PBS

  • 70% cold ethanol (B145695)

  • Propidium Iodide (PI) staining solution (containing RNase A)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with the tetrahydroquinoxaline compounds for 24 hours.

  • Harvest the cells by trypsinization and collect them by centrifugation.

  • Wash the cells once with PBS.

  • Fix the cells by resuspending the cell pellet in ice-cold 70% ethanol while vortexing gently. Incubate at -20°C for at least 2 hours.

  • Centrifuge the fixed cells and wash once with PBS.

  • Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

  • Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.

  • The percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle can be determined using appropriate software. An accumulation of cells in the G2/M phase is indicative of mitotic arrest.[4]

Visualizations

Signaling Pathway of Tetrahydroquinoxaline-based Colchicine Binding Site Inhibitors

G cluster_cell Cancer Cell inhibitor Tetrahydroquinoxaline Inhibitor tubulin α/β-Tubulin Dimer (Colchicine Binding Site) inhibitor->tubulin Binds to microtubule Microtubule Polymerization inhibitor->microtubule Inhibits tubulin->microtubule Polymerizes into disrupted_mt Disrupted Microtubule Network failed_spindle Failed Spindle Assembly disrupted_mt->failed_spindle Leads to mitotic_spindle Mitotic Spindle Formation sac Spindle Assembly Checkpoint (SAC) Activation failed_spindle->sac Activates g2m_arrest G2/M Phase Arrest sac->g2m_arrest Induces apoptosis Apoptosis g2m_arrest->apoptosis Leads to

Caption: Signaling pathway of tetrahydroquinoxaline-based CBSIs.

Experimental Workflow: In Vitro Evaluation

G cluster_workflow In Vitro Evaluation Workflow start Synthesized Tetrahydroquinoxaline Compounds mtt MTT Assay (Cell Viability) start->mtt tubulin_assay Tubulin Polymerization Assay start->tubulin_assay data_analysis Data Analysis (IC₅₀, Morphology, Cell Cycle Distribution) mtt->data_analysis tubulin_assay->data_analysis if_staining Immunofluorescence (Microtubule Network) conclusion Identification of Lead Compounds if_staining->conclusion flow_cytometry Flow Cytometry (Cell Cycle Analysis) flow_cytometry->conclusion data_analysis->if_staining Select Potent Compounds data_analysis->flow_cytometry Select Potent Compounds

Caption: Workflow for the in vitro evaluation of novel inhibitors.

Logical Relationship: Mechanism of Action

G cluster_moa Mechanism of Action Cascade binding Inhibitor Binding to Colchicine Site inhibition Inhibition of Tubulin Polymerization binding->inhibition disruption Microtubule Network Disruption inhibition->disruption arrest G2/M Cell Cycle Arrest disruption->arrest apoptosis Apoptosis arrest->apoptosis

Caption: Logical cascade of the inhibitor's mechanism of action.

References

Application Notes and Protocols for the N-arylation of 5,6,7,8-Tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-arylation of 5,6,7,8-tetrahydroquinoxaline is a significant transformation in synthetic organic chemistry, providing access to a diverse range of derivatives with potential applications in medicinal chemistry and materials science. The resulting N-aryl-5,6,7,8-tetrahydroquinoxaline scaffold is a key structural motif in various biologically active compounds. This document provides detailed experimental protocols for the N-arylation of this compound, focusing on two prominent and effective methods: the Buchwald-Hartwig amination and the Ullmann condensation. These protocols are designed to offer a comprehensive guide for researchers in academic and industrial settings.

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction known for its high efficiency, broad substrate scope, and functional group tolerance under relatively mild conditions.[1][2] In contrast, the Ullmann condensation is a copper-catalyzed reaction that typically requires higher temperatures but offers a cost-effective alternative to palladium-based systems.[3] The choice between these methods often depends on the specific substrates, desired scale, and available resources.

Experimental Protocols

This section details the methodologies for the N-arylation of this compound via Buchwald-Hartwig amination and Ullmann condensation.

Protocol 1: Palladium-Catalyzed Buchwald-Hartwig Amination

This protocol is adapted from established procedures for the palladium-catalyzed amination of cyclic diamines with aryl halides.[1][2]

Materials:

  • This compound

  • Aryl halide (e.g., aryl bromide, aryl chloride)

  • Palladium catalyst (e.g., Pd₂(dba)₃ - tris(dibenzylideneacetone)dipalladium(0))

  • Phosphine (B1218219) ligand (e.g., Xantphos, BINAP)

  • Base (e.g., Sodium tert-butoxide (NaOtBu), Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Toluene, Dioxane)

  • Schlenk tube or similar reaction vessel for inert atmosphere reactions

  • Standard laboratory glassware and purification equipment (e.g., column chromatography apparatus)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 mmol), the aryl halide (2.2 mmol), the palladium catalyst (e.g., Pd₂(dba)₃, 0.02 mmol, 2 mol%), and the phosphine ligand (e.g., Xantphos, 0.04 mmol, 4 mol%).

  • Addition of Base and Solvent: Add the base (e.g., NaOtBu, 2.8 mmol) to the Schlenk tube. Evacuate and backfill the tube with an inert gas (e.g., Argon or Nitrogen) three times.

  • Reaction Execution: Add the anhydrous solvent (e.g., Toluene, 10 mL) via syringe. Seal the Schlenk tube and heat the reaction mixture in a preheated oil bath at 80-110 °C.

  • Monitoring the Reaction: Stir the reaction mixture vigorously and monitor its progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS). The reaction time can vary from 12 to 24 hours depending on the reactivity of the aryl halide.

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with a suitable organic solvent (e.g., ethyl acetate) and filter it through a pad of celite to remove insoluble inorganic salts.

  • Purification: Concentrate the filtrate under reduced pressure. Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the desired N,N'-diaryl-5,6,7,8-tetrahydroquinoxaline.

Protocol 2: Copper-Catalyzed Ullmann Condensation

This protocol is based on general procedures for the copper-catalyzed N-arylation of diamines.[3]

Materials:

  • This compound

  • Aryl iodide

  • Copper(I) iodide (CuI)

  • Ligand (e.g., L-proline, 1,10-phenanthroline)

  • Base (e.g., Potassium carbonate (K₂CO₃), Cesium carbonate (Cs₂CO₃))

  • Anhydrous solvent (e.g., Dimethylformamide (DMF), Dioxane)

  • Reaction vessel suitable for heating under an inert atmosphere

  • Standard laboratory glassware and purification equipment

Procedure:

  • Reaction Setup: In a reaction vessel, combine this compound (1.0 mmol), the aryl iodide (2.5 mmol), copper(I) iodide (0.1 mmol, 10 mol%), and the ligand (e.g., L-proline, 0.2 mmol, 20 mol%).

  • Addition of Base and Solvent: Add the base (e.g., K₂CO₃, 3.0 mmol) to the mixture. Add the anhydrous solvent (e.g., DMF, 10 mL).

  • Reaction Execution: Purge the reaction vessel with an inert gas. Heat the mixture to 110-150 °C with vigorous stirring.

  • Monitoring the Reaction: Monitor the reaction progress by TLC or GC-MS. Ullmann condensations can require longer reaction times, typically ranging from 24 to 48 hours.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with water and extract the product with an organic solvent such as ethyl acetate.

  • Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the residue by flash column chromatography to yield the N,N'-diaryl-5,6,7,8-tetrahydroquinoxaline.

Data Presentation

The following table summarizes representative quantitative data for the N-arylation of cyclic diamines, which can serve as a reference for optimizing the N-arylation of this compound.

EntryAryl HalideCatalyst/LigandBaseSolventTemp (°C)Time (h)Yield (%)Citation
14-IodotoluenePd₂(dba)₃ / XantphosNaOtBuToluene1002485-95[1]
24-ChlorobenzonitrilePd₂(dba)₃ / XantphosNaOtBuToluene1101870-80[2]
31-Iodo-4-methoxybenzeneCuI / L-prolineK₂CO₃DMF1202475-85[3]
41-Iodo-3-nitrobenzeneCuI / 1,10-phenanthrolineCs₂CO₃Dioxane1103665-75[3]

Mandatory Visualization

Experimental_Workflow_N_Arylation General Workflow for N-arylation of this compound start Start reactants Combine: - this compound - Aryl Halide - Catalyst & Ligand - Base start->reactants solvent Add Anhydrous Solvent reactants->solvent reaction Heat under Inert Atmosphere (80-150 °C) solvent->reaction monitoring Monitor Reaction Progress (TLC, GC-MS) reaction->monitoring monitoring->reaction Incomplete workup Work-up: - Cool to RT - Dilute & Filter/Extract monitoring->workup Complete purification Purification: Column Chromatography workup->purification product N,N'-Diaryl-5,6,7,8- Tetrahydroquinoxaline purification->product

Caption: General experimental workflow for the N-arylation of this compound.

Conclusion

The protocols provided herein for the Buchwald-Hartwig amination and Ullmann condensation offer robust and adaptable methods for the synthesis of N-aryl-5,6,7,8-tetrahydroquinoxalines. The choice of methodology will depend on the specific aryl halide substrate and the desired reaction conditions. Researchers are encouraged to use the provided data as a starting point for optimization to achieve the best possible yields for their specific target molecules. These detailed application notes serve as a valuable resource for professionals engaged in the synthesis of novel compounds for drug discovery and materials science.

References

Application Notes and Protocols for High-Throughput Screening of Tetrahydroquinoxaline Libraries

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to developing and executing high-throughput screening (HTS) assays for the identification of bioactive tetrahydroquinoxaline (THQ) derivatives. This document outlines detailed protocols for biochemical and cell-based assays targeting key cancer-related pathways, along with data presentation standards and visualizations of experimental workflows and signaling pathways.

Introduction

Tetrahydroquinoxaline (THQ) and its analogs represent a class of heterocyclic compounds with significant therapeutic potential, demonstrating a wide range of biological activities. Libraries of THQ derivatives are of considerable interest in drug discovery for identifying novel modulators of various cellular targets. High-throughput screening (HTS) is an essential methodology for rapidly evaluating large chemical libraries, such as those comprised of THQs, to identify "hit" compounds with desired biological activity. This document focuses on HTS assays for two prominent targets of bioactive heterocyclic compounds: tubulin polymerization and histone deacetylase (HDAC) activity.

Data Presentation: Quantitative HTS Campaign Metrics

Effective HTS campaigns are characterized by robust and reproducible data. The following tables summarize key quantitative metrics from hypothetical primary and secondary screening campaigns for tubulin polymerization and HDAC inhibitors, providing a benchmark for assay performance.

Table 1: HTS Campaign Summary for Tubulin Polymerization Inhibitors

ParameterPrimary Screen (Biochemical)Hit Confirmation (Biochemical)Secondary Screen (Cell-Based)
Assay Format 384-well fluorescence-based384-well fluorescence-based96-well high-content imaging
Compound Concentration 10 µM10-point dose-response10-point dose-response
Z' Factor 0.820.880.71
Signal-to-Background (S/B) 9.510.25.0
Hit Rate (%) 0.6%--
Confirmation Rate (%) -75% of primary hits-
Key Endpoint Inhibition of tubulin polymerizationIC50 determinationMitotic arrest, microtubule disruption

Table 2: HTS Campaign Summary for HDAC Inhibitors

ParameterPrimary Screen (Biochemical)Hit Confirmation (Biochemical)Secondary Screen (Cell-Based)
Assay Format 384-well luminescence-based384-well luminescence-based96-well assay (e.g., CellTiter-Glo)
Compound Concentration 10 µM10-point dose-response10-point dose-response
Z' Factor 0.790.850.75
Signal-to-Background (S/B) >100>100-
Hit Rate (%) 0.4%--
Confirmation Rate (%) -80% of primary hits-
Key Endpoint Inhibition of HDAC activityIC50 determinationCytotoxicity, histone acetylation

Signaling Pathways and Mechanisms of Action

Understanding the underlying biological pathways is crucial for interpreting HTS data and for the subsequent hit-to-lead optimization. The following diagrams illustrate the signaling cascades affected by tubulin polymerization and HDAC inhibitors.

tubulin_pathway cluster_0 Cellular Environment cluster_1 Downstream Effects THQ_Inhibitor THQ Inhibitor Tubulin_Dimers α/β-Tubulin Dimers THQ_Inhibitor->Tubulin_Dimers Binds to Microtubules Microtubules THQ_Inhibitor->Microtubules Inhibits Polymerization Tubulin_Dimers->Microtubules Polymerization Disrupted_Spindle Disrupted Mitotic Spindle Microtubules->Disrupted_Spindle Mitotic_Arrest Mitotic Arrest (G2/M) Disrupted_Spindle->Mitotic_Arrest Apoptosis Apoptosis Mitotic_Arrest->Apoptosis

Caption: Signaling pathway of tubulin polymerization inhibition by a THQ derivative.

hdac_pathway cluster_0 Nuclear Environment cluster_1 Cellular Response THQ_Inhibitor THQ Inhibitor HDAC HDAC THQ_Inhibitor->HDAC Inhibits Histones Histones HDAC->Histones Deacetylation Non_Histone_Proteins Non-Histone Proteins (e.g., p53, Tubulin) HDAC->Non_Histone_Proteins Deacetylation Hyperacetylation Hyperacetylation HDAC->Hyperacetylation Chromatin_Relaxation Chromatin Relaxation Hyperacetylation->Chromatin_Relaxation Gene_Expression Tumor Suppressor Gene Expression (e.g., p21) Hyperacetylation->Gene_Expression Activation of Non-Histone Proteins Chromatin_Relaxation->Gene_Expression Cell_Cycle_Arrest Cell Cycle Arrest Gene_Expression->Cell_Cycle_Arrest Apoptosis Apoptosis Cell_Cycle_Arrest->Apoptosis

Caption: Signaling pathway of HDAC inhibition by a THQ derivative.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are designed for a high-throughput format.

Biochemical HTS for Tubulin Polymerization Inhibitors (Fluorescence-Based)

This assay measures the inhibition of tubulin polymerization by monitoring the fluorescence of a reporter dye that preferentially binds to polymerized microtubules.

tubulin_hts_workflow Start Start Plate_Compounds Dispense THQ Library Compounds (10 µM final concentration) and Controls (Nocodazole, DMSO) into 384-well plates. Start->Plate_Compounds Add_Tubulin_Mix Add ice-cold tubulin polymerization mix (Tubulin, GTP, fluorescent reporter) to all wells. Plate_Compounds->Add_Tubulin_Mix Incubate_Read Incubate at 37°C in a plate reader. Measure fluorescence kinetically for 60 min. Add_Tubulin_Mix->Incubate_Read Data_Analysis Calculate percent inhibition relative to controls. Identify hits based on a predefined threshold. Incubate_Read->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a fluorescence-based tubulin polymerization HTS.

Materials:

  • Purified tubulin (>99% pure)

  • GTP solution

  • Tubulin Polymerization Buffer (80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA)

  • Fluorescent reporter dye (e.g., DAPI)

  • Glycerol

  • THQ compound library

  • Controls: Nocodazole (positive), DMSO (negative)

  • 384-well, black, clear-bottom microplates

  • Temperature-controlled microplate reader with fluorescence detection

Protocol:

  • Reagent Preparation:

    • On ice, reconstitute lyophilized tubulin in Tubulin Polymerization Buffer to a final concentration of 3-5 mg/mL.

    • Prepare a tubulin polymerization mix on ice containing Tubulin Polymerization Buffer, 1 mM GTP, 10% glycerol, and the fluorescent reporter dye.

  • Compound Plating:

    • Using an automated liquid handler, dispense a small volume (e.g., 50 nL) of the THQ library compounds, nocodazole, and DMSO into separate wells of a 384-well plate to achieve a final assay concentration of 10 µM.

  • Assay Initiation:

    • Dispense the ice-cold tubulin polymerization mix into all wells of the compound-containing plate.

  • Data Acquisition:

    • Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

    • Measure the fluorescence intensity (e.g., Ex/Em = 360/450 nm for DAPI) every 60 seconds for 60 minutes.

  • Data Analysis:

    • Determine the rate of polymerization (Vmax) from the kinetic fluorescence curves.

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Identify hits as compounds that exhibit inhibition above a defined threshold (e.g., >50% inhibition or >3 standard deviations from the mean of the negative controls).

Biochemical HTS for HDAC Inhibitors (Luminescence-Based)

This assay measures the activity of HDAC enzymes using a luminogenic peptide substrate. Inhibition of HDAC activity results in a decrease in the luminescent signal.

hdac_hts_workflow Start Start Dispense_Compounds Dispense THQ Library Compounds (10 µM final concentration) and Controls (Trichostatin A, DMSO) into 384-well plates. Start->Dispense_Compounds Add_Enzyme_Substrate Add HDAC enzyme and acetylated luminogenic peptide substrate to all wells. Dispense_Compounds->Add_Enzyme_Substrate Incubate_Room_Temp Incubate at room temperature for 60 minutes. Add_Enzyme_Substrate->Incubate_Room_Temp Add_Developer Add developer reagent to stop the reaction and generate a luminescent signal. Incubate_Room_Temp->Add_Developer Incubate_Dark Incubate for 20 minutes in the dark. Add_Developer->Incubate_Dark Read_Luminescence Measure luminescence using a plate reader. Incubate_Dark->Read_Luminescence Data_Analysis Calculate percent inhibition relative to controls. Identify hits based on a predefined threshold. Read_Luminescence->Data_Analysis End End Data_Analysis->End

Caption: Experimental workflow for a luminescence-based HDAC inhibition HTS.

Materials:

  • Recombinant human HDAC enzyme (e.g., HDAC1)

  • HDAC assay buffer

  • Acetylated luminogenic peptide substrate

  • Developer reagent (containing a protease)

  • THQ compound library

  • Controls: Trichostatin A (positive), DMSO (negative)

  • 384-well, white, opaque microplates

  • Luminometer

Protocol:

  • Compound Plating:

    • Dispense the THQ library compounds and controls into a 384-well plate to a final concentration of 10 µM.

  • Enzyme and Substrate Addition:

    • Prepare a solution of HDAC enzyme and the acetylated luminogenic peptide substrate in HDAC assay buffer.

    • Dispense the enzyme/substrate mix into all wells of the plate.

  • Enzymatic Reaction:

    • Incubate the plate at room temperature for 60 minutes to allow for the deacetylation reaction to occur.

  • Signal Generation:

    • Add the developer reagent to each well. This reagent stops the HDAC reaction and contains a protease that cleaves the deacetylated substrate, leading to the generation of a luminescent signal.

  • Incubation:

    • Incubate the plate for 20 minutes at room temperature in the dark.

  • Data Acquisition:

    • Measure the luminescence of each well using a plate reader.

  • Data Analysis:

    • Calculate the percent inhibition for each compound relative to the positive and negative controls.

    • Identify hits as compounds that exhibit inhibition above a defined threshold.

Cell-Based Secondary Assay: High-Content Imaging for Microtubule Disruption

This assay validates the hits from the primary tubulin polymerization screen in a cellular context by visualizing the effects on the microtubule network.

Materials:

  • Human cancer cell line (e.g., HeLa or A549)

  • Complete cell culture medium

  • Phosphate-buffered saline (PBS)

  • Fixative (e.g., 4% paraformaldehyde)

  • Permeabilization buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking buffer (e.g., 1% BSA in PBS)

  • Primary antibody: anti-α-tubulin

  • Fluorescently labeled secondary antibody

  • Nuclear counterstain (e.g., DAPI)

  • Hit compounds from the primary screen

  • 96-well, black, clear-bottom imaging plates

Protocol:

  • Cell Seeding:

    • Seed cells into a 96-well imaging plate at a density that will result in a sub-confluent monolayer after 24 hours.

    • Incubate at 37°C and 5% CO₂.

  • Compound Treatment:

    • Prepare serial dilutions of the hit compounds.

    • Treat the cells with the compounds for a specified duration (e.g., 24 hours). Include appropriate vehicle controls.

  • Immunofluorescence Staining:

    • Fix the cells with the fixative solution.

    • Permeabilize the cells with the permeabilization buffer.

    • Block non-specific antibody binding with the blocking buffer.

    • Incubate with the primary anti-α-tubulin antibody.

    • Wash with PBS and incubate with the fluorescently labeled secondary antibody and DAPI.

  • Image Acquisition:

    • Acquire images using a high-content imaging system, capturing both the tubulin and nuclear channels.

  • Image Analysis:

    • Use image analysis software to quantify various cellular and subcellular features, such as microtubule network integrity, cell shape, and nuclear morphology.

    • Determine the concentration-dependent effect of the compounds on these parameters to confirm their mechanism of action.

Application Notes and Protocols for the Derivatization of 5,6,7,8-Tetrahydroquinoxaline for Biological Screening

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The 5,6,7,8-tetrahydroquinoxaline scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the synthesis of diverse bioactive molecules. Its unique three-dimensional structure and synthetic tractability make it an attractive starting point for developing novel therapeutic agents. Derivatives of this core have demonstrated a wide range of pharmacological activities, including anticancer, antimicrobial, antitubercular, and antidiabetic properties. These activities often stem from the ability of the derivatives to interact with specific biological targets, such as enzymes and signaling proteins. This document provides a detailed overview of the derivatization strategies for the this compound core and protocols for screening their biological activities.

Derivatization Strategies

The this compound scaffold offers several positions for chemical modification, allowing for the generation of large and diverse compound libraries. A common and effective strategy involves the introduction of a sulfonyl chloride group, which can then be reacted with a variety of amines to produce a library of sulfonamide derivatives. This approach has proven successful in identifying potent anticancer agents.

A general workflow for the synthesis of this compound sulfonamide derivatives is outlined below. This process typically starts with the protection of the nitrogen atoms of the tetrahydroquinoxaline ring, followed by sulfonation and subsequent reaction with a diverse set of amines to introduce chemical diversity.

G cluster_synthesis General Synthesis Workflow Start Start Protect_THQ Protection of This compound Start->Protect_THQ Sulfonation Sulfonation of protected THQ Protect_THQ->Sulfonation Amine_Reaction Reaction with diverse amines Sulfonation->Amine_Reaction Deprotection Deprotection Amine_Reaction->Deprotection Final_Products Final Sulfonamide Derivatives Deprotection->Final_Products

Caption: General workflow for the synthesis of this compound sulfonamide derivatives.

Biological Screening Protocols

Anticancer Activity

A primary area of investigation for this compound derivatives is their potential as anticancer agents. The antiproliferative activity of these compounds is commonly assessed using cell-based assays.

Compound IDTarget Cell LineIC50 (µM)Reference
I-7 HT-29 (Colon)0.87[1]
I-17 HT-29 (Colon)5.43[1]
I-19 HT-29 (Colon)6.12[1]
I-21 HT-29 (Colon)7.89[1]
I-23 HT-29 (Colon)8.54[1]
I-26 HT-29 (Colon)9.32[1]

This protocol details the determination of the half-maximal inhibitory concentration (IC50) of this compound derivatives against a cancer cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • This compound derivatives

  • Human cancer cell line (e.g., HT-29)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cancer cells into 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Add the diluted compounds to the wells and incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value.

Signaling Pathway: PI3K/Akt/mTOR Inhibition

Several quinoxaline (B1680401) derivatives have been shown to exert their anticancer effects by inhibiting the PI3K/Akt/mTOR signaling pathway.[2][3] This pathway is crucial for cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2][3][4]

G cluster_pathway PI3K/Akt/mTOR Signaling Pathway Receptor Growth Factor Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PI3K Akt Akt PIP3->Akt activates mTORC1 mTORC1 Akt->mTORC1 activates Proliferation Cell Growth & Proliferation mTORC1->Proliferation Inhibitor Quinoxaline Derivative Inhibitor->PI3K Inhibitor->mTORC1

Caption: Inhibition of the PI3K/Akt/mTOR pathway by quinoxaline derivatives.

Antitubercular Activity

Derivatives of the closely related quinoxaline scaffold have shown promising activity against Mycobacterium tuberculosis, the causative agent of tuberculosis.

Compound IDMIC (µg/mL)Reference
GKR 4b 25[5]
GKR 4c 25[5]
GKR 4f 25[5]

This protocol describes the determination of the Minimum Inhibitory Concentration (MIC) of test compounds against Mycobacterium tuberculosis H37Rv.

Materials:

  • This compound derivatives

  • Mycobacterium tuberculosis H37Rv strain

  • Middlebrook 7H9 broth supplemented with OADC (oleic acid, albumin, dextrose, catalase)

  • 96-well microplates

  • Dimethyl sulfoxide (DMSO)

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test compounds in Middlebrook 7H9 broth in a 96-well plate.

  • Inoculum Preparation: Prepare a standardized inoculum of M. tuberculosis H37Rv.

  • Inoculation: Add the bacterial inoculum to each well containing the test compound.

  • Incubation: Incubate the plates at 37°C for 7-14 days.

  • MIC Determination: The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the bacteria.

Antidiabetic Activity

The inhibition of α-glucosidase is a key therapeutic strategy for managing type 2 diabetes. Quinoxaline derivatives have been explored as potential α-glucosidase inhibitors.

Compound IDIC50 (µM)Reference
Compound 9a 1.21[6]
Compound 10a 0.98[6]
Compound 10f 1.54[6]
Compound 10g 1.32[6]
Acarbose 750[6]

This protocol outlines a colorimetric assay to measure the inhibition of α-glucosidase activity.

Materials:

  • This compound derivatives

  • α-Glucosidase from Saccharomyces cerevisiae

  • p-Nitrophenyl-α-D-glucopyranoside (pNPG)

  • Sodium phosphate (B84403) buffer (pH 6.8)

  • 96-well plates

  • Microplate reader

Procedure:

  • Reaction Mixture: In a 96-well plate, add sodium phosphate buffer, the test compound solution, and the α-glucosidase enzyme solution.

  • Pre-incubation: Incubate the mixture at 37°C for 10 minutes.

  • Substrate Addition: Add the pNPG substrate to initiate the reaction.

  • Incubation: Incubate the plate at 37°C for 20 minutes.

  • Reaction Termination: Stop the reaction by adding sodium carbonate solution.

  • Absorbance Measurement: Measure the absorbance of the produced p-nitrophenol at 405 nm.

  • Data Analysis: Calculate the percentage of inhibition and determine the IC50 value.

Conclusion

The this compound scaffold represents a valuable starting point for the development of novel therapeutic agents. The synthetic accessibility and the diverse biological activities of its derivatives make it an area of significant interest for drug discovery. The protocols and data presented in these application notes provide a framework for the synthesis and biological evaluation of new this compound-based compounds.

References

Application Notes and Protocols: 5,6,7,8-Tetrahydroquinoxaline in Organic Electronics

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 5,6,7,8-tetrahydroquinoxaline and its derivatives in the field of materials science, with a specific focus on their emerging applications in organic electronics. The unique electronic properties of the quinoxaline (B1680401) scaffold make it a versatile building block for the synthesis of novel organic semiconductors.[1] This document details the synthesis of functionalized this compound derivatives and their application in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).

Introduction to this compound in Materials Science

This compound is a heterocyclic compound that has garnered significant attention not only in medicinal chemistry but also in materials science.[1] Its favorable electronic properties make it an attractive candidate for the development of advanced materials, including organic semiconductors and sensors.[1] The core structure of this compound can be chemically modified to tune its electronic and optical properties, making it a versatile platform for creating materials with tailored functionalities for various organic electronic devices.

Synthesis of Functionalized this compound Derivatives

The functionalization of the this compound core is crucial for its application in organic electronics. Substituents can be introduced to enhance solubility, tune energy levels (HOMO/LUMO), and promote intermolecular interactions for efficient charge transport.

A general and efficient protocol for the synthesis of chiral aryl-substituted tetrahydroquinoxalines involves the Ir-catalyzed asymmetric hydrogenation of quinoxalines. By adjusting the reaction solvent, both enantiomers of chiral THQ derivatives can be selectively obtained in high yields with excellent enantioselectivities.[2]

Experimental Protocol: Synthesis of Substituted Tetrahydroquinoxalines

This protocol describes a general method for the synthesis of substituted tetrahydroquinoxalines via the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound, followed by hydrogenation.

Materials:

  • Substituted o-phenylenediamine (B120857)

  • 1,2-dicarbonyl compound (e.g., benzil)

  • Ethanol (B145695)

  • Catalyst (e.g., Iridium-based catalyst for asymmetric hydrogenation)

  • Hydrogen source (for hydrogenation)

  • Standard laboratory glassware and purification equipment

Procedure:

  • Condensation:

    • Dissolve the substituted o-phenylenediamine (1 mmol) and the 1,2-dicarbonyl compound (1 mmol) in ethanol (20 mL) in a round-bottom flask.

    • Stir the mixture at room temperature for 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

    • Upon completion, the product quinoxaline derivative can be isolated by filtration or evaporation of the solvent.

  • Asymmetric Hydrogenation:

    • In a suitable pressure vessel, dissolve the synthesized quinoxaline derivative (1 mmol) and the chiral Iridium catalyst (e.g., 0.5 mol%) in a degassed solvent (e.g., toluene/dioxane or ethanol).[2]

    • Pressurize the vessel with hydrogen gas (e.g., 50 bar).

    • Stir the reaction mixture at a specific temperature (e.g., 60 °C) for a designated time (e.g., 12-24 hours).[2]

    • After cooling and releasing the pressure, the solvent is removed under reduced pressure.

    • The resulting tetrahydroquinoxaline derivative is purified by column chromatography on silica (B1680970) gel.

The following diagram illustrates the general synthesis workflow.

G cluster_synthesis Synthesis of Functionalized 5,6,7,8-Tetrahydroquinoxalines Start Start Reactants Substituted o-phenylenediamine + 1,2-dicarbonyl compound Start->Reactants Condensation Condensation Reaction (e.g., in Ethanol) Reactants->Condensation Quinoxaline Substituted Quinoxaline Derivative Condensation->Quinoxaline Hydrogenation Asymmetric Hydrogenation (Ir-catalyst, H2) Quinoxaline->Hydrogenation Purification Purification (Column Chromatography) Hydrogenation->Purification Product Functionalized this compound Purification->Product

General synthesis workflow for functionalized 5,6,7,8-tetrahydroquinoxalines.

Application in Organic Light-Emitting Diodes (OLEDs)

Quinoxaline derivatives are utilized in OLEDs as host materials, emitters, and electron-transporting layers (ETLs). Their tunable electronic properties allow for the development of materials with high triplet energies for efficient phosphorescent OLEDs and balanced charge transport for improved device performance.

Quantitative Data for Quinoxaline-Based OLEDs

Material TypeRole in OLEDMax. External Quantum Efficiency (EQE) (%)Emission ColorReference
Quinoxaline DerivativeHost25.8Green[3]
Quinoxaline DerivativeTADF Emitter13.8Blue[3]
Quinoxaline DerivativeEmitter7.0Deep Red[4]

Experimental Protocol: Fabrication of a Multilayer OLED

This protocol outlines a general procedure for the fabrication of a solution-processed OLED using a quinoxaline-based material.

Materials:

  • ITO-coated glass substrate

  • Hole Injection Layer (HIL) material (e.g., PEDOT:PSS)

  • Hole Transport Layer (HTL) material

  • Emissive Layer (EML) material (quinoxaline derivative as host or emitter)

  • Electron Transport Layer (ETL) material

  • Electron Injection Layer (EIL) material (e.g., LiF)

  • Cathode material (e.g., Al)

  • Solvents for each layer

  • Spin coater, thermal evaporator

Procedure:

  • Substrate Cleaning: Clean the ITO-coated glass substrate sequentially with detergent, deionized water, acetone, and isopropanol (B130326) in an ultrasonic bath.

  • HIL Deposition: Spin-coat the HIL material (e.g., PEDOT:PSS) onto the ITO substrate and anneal.

  • HTL Deposition: Spin-coat the HTL material from a solution and anneal.

  • EML Deposition: Spin-coat the emissive layer containing the quinoxaline derivative. If used as a host, it will be co-dissolved with a guest emitter. Anneal the layer.

  • ETL Deposition: Spin-coat the ETL material and anneal.

  • Cathode Deposition: Thermally evaporate the EIL (e.g., LiF) followed by the metal cathode (e.g., Al) under high vacuum.

The following diagram illustrates the OLED fabrication workflow.

G cluster_oled OLED Fabrication Workflow Start Start Substrate ITO Substrate Cleaning Start->Substrate HIL HIL Deposition (PEDOT:PSS) Substrate->HIL HTL HTL Deposition HIL->HTL EML EML Deposition (Quinoxaline-based) HTL->EML ETL ETL Deposition EML->ETL Cathode Cathode Deposition (LiF/Al) ETL->Cathode Device Finished OLED Device Cathode->Device G cluster_osc OSC Fabrication Workflow Start Start Substrate ITO Substrate Cleaning Start->Substrate ETL ETL Deposition (e.g., ZnO) Substrate->ETL ActiveLayer Active Layer Deposition (Donor:Acceptor Blend) ETL->ActiveLayer HTL HTL Deposition (e.g., MoOx) ActiveLayer->HTL Anode Anode Deposition (e.g., Ag) HTL->Anode Device Finished OSC Device Anode->Device G cluster_ofet OFET Characterization Logic OFET Fabricated OFET Transfer Measure Transfer Characteristics (Ids vs. Vg) OFET->Transfer Output Measure Output Characteristics (Ids vs. Vds) OFET->Output Mobility Calculate Carrier Mobility (µ) Transfer->Mobility OnOff Determine On/Off Ratio Transfer->OnOff Threshold Determine Threshold Voltage (Vt) Transfer->Threshold Performance Device Performance Metrics Mobility->Performance OnOff->Performance Threshold->Performance

References

Troubleshooting & Optimization

Technical Support Center: 5,6,7,8-Tetrahydroquinoxaline Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 5,6,7,8-Tetrahydroquinoxaline synthesis.

Troubleshooting Guides

This section addresses specific issues that may be encountered during the synthesis of this compound. The most common synthetic routes involve the condensation of 1,2-cyclohexanediamine (B1199290) with a 1,2-dicarbonyl compound (such as glyoxal) or the catalytic hydrogenation of quinoxaline (B1680401).

Issue 1: Low Yield in Condensation Reaction

Question: My condensation reaction of 1,2-cyclohexanediamine and glyoxal (B1671930) results in a low yield of this compound. How can I improve it?

Possible Causes & Solutions:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role. While the reaction can proceed at room temperature, gentle heating can improve the reaction rate and yield. However, prolonged heating can lead to the formation of side products.

  • Purity of Reactants: Impurities in 1,2-cyclohexanediamine or glyoxal can lead to side reactions. Ensure the purity of your starting materials. For instance, commercial glyoxal is often an aqueous solution and may contain impurities.

  • pH of the Reaction Mixture: The condensation is sensitive to pH. An acidic medium can catalyze the reaction, but strongly acidic conditions may lead to unwanted side reactions. A mildly acidic to neutral pH is generally preferred.

  • Inefficient Removal of Water: The condensation reaction produces water. Inefficient removal of this water can slow down the reaction or lead to an unfavorable equilibrium. Using a Dean-Stark apparatus or a drying agent can help drive the reaction to completion.

Issue 2: Formation of Side Products

Question: I am observing significant side product formation in my synthesis. What are the likely side products and how can I minimize them?

Possible Causes & Solutions:

  • Polymerization of Glyoxal: Glyoxal is prone to polymerization, especially under certain pH and temperature conditions. Using a freshly opened or purified source of glyoxal and maintaining controlled reaction conditions can minimize this.

  • Over-oxidation: If the reaction is not carried out under an inert atmosphere, oxidation of the product can occur, leading to the formation of quinoxaline. Performing the reaction under nitrogen or argon can prevent this.

  • Incomplete Cyclization: Incomplete reaction can leave unreacted starting materials or partially cyclized intermediates in the reaction mixture. Optimizing the reaction time and temperature can ensure complete conversion.

Issue 3: Difficulties in Product Purification

Question: I am facing challenges in purifying the crude this compound. What are the recommended purification methods?

Possible Causes & Solutions:

  • Co-elution of Impurities in Chromatography: If using column chromatography, polar impurities may co-elute with the product.

    • Solvent System Optimization: Experiment with different solvent systems (e.g., hexane/ethyl acetate, dichloromethane/methanol) to achieve better separation on a TLC plate before scaling up to a column.

    • Use of a Basic Modifier: The basic nature of the product can cause tailing on silica (B1680970) gel. Adding a small amount of a basic modifier like triethylamine (B128534) (~0.1-1%) to the eluent can improve the peak shape and separation.

  • Low Recovery from Distillation:

    • High Vacuum Required: this compound has a relatively high boiling point. A good vacuum is necessary for distillation at a reasonable temperature to avoid decomposition.

    • Thermal Decomposition: Prolonged heating at high temperatures can lead to decomposition. Ensure the distillation is performed as quickly as possible.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to this compound?

There are two main synthetic strategies for preparing this compound:

  • Condensation of 1,2-Cyclohexanediamine with a 1,2-Dicarbonyl Compound: This is a classical and straightforward method, typically employing glyoxal as the dicarbonyl compound.[1]

  • Catalytic Hydrogenation of Quinoxaline: This method involves the reduction of the pyrazine (B50134) ring of quinoxaline to afford the tetrahydro derivative. Various catalysts and hydrogen sources can be used.[2][3]

Q2: Which catalysts are effective for the synthesis of this compound?

For the condensation reaction , acid catalysts are often employed to facilitate the cyclization. For the catalytic hydrogenation of quinoxaline , a range of metal-based and metal-free systems can be utilized.

Q3: What are the key safety considerations for this synthesis?

  • 1,2-Cyclohexanediamine: This reactant is corrosive and can cause burns. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Glyoxal: Glyoxal is a mutagen and should be handled in a well-ventilated fume hood.

  • Catalytic Hydrogenation: This procedure involves flammable hydrogen gas, often under pressure. It should be carried out in a properly designed and shielded apparatus by trained personnel.

Data Presentation

The following tables summarize quantitative data for different synthetic methodologies to provide a basis for comparison.

Table 1: Comparison of Catalytic Systems for the Hydrogenation of Quinoxaline

Catalyst SystemHydrogen SourceSolventTemperature (°C)Time (h)Yield (%)Reference
Ir-based catalystH₂ (2 MPa)Toluene/Dioxane8018up to 93[4]
Cobalt-based catalystH₂Not specifiedMildNot specifiedMedium to excellent[2]
Bu₄NBrHBpinNot specifiedNot specifiedNot specifiedModerate to excellent[3]

Table 2: Yields for Asymmetric Hydrogenation of Substituted Quinoxalines

SubstrateCatalyst SystemYield (%)Enantiomeric Excess (ee, %)
2-PhenylquinoxalineIr-based9398 (R)
2,3-DiphenylquinoxalineIr-based9490 (cis)
2-Methyl-3-phenylquinoxalineIr-based8594 (cis)

Data extracted from a study on asymmetric hydrogenation, providing insights into the efficiency of Ir-based catalysts for related structures.[4]

Experimental Protocols

Protocol 1: Synthesis of this compound via Condensation

This protocol is a general guideline for the condensation of 1,2-cyclohexanediamine with glyoxal.

Materials:

  • 1,2-Cyclohexanediamine (1 mmol)

  • Glyoxal (40% aqueous solution, 1 mmol)

  • Ethanol (B145695) (10 mL)

  • Acetic acid (catalytic amount)

Procedure:

  • To a solution of 1,2-cyclohexanediamine (1 mmol) in ethanol (10 mL), add a catalytic amount of acetic acid.

  • Slowly add the 40% aqueous solution of glyoxal (1 mmol) to the mixture with stirring.

  • Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel or by vacuum distillation.

Protocol 2: Synthesis of Tetrahydroquinoxalines via Catalytic Hydrogenation of Quinoxalines

This protocol is a general method for the iridium-catalyzed asymmetric hydrogenation of substituted quinoxalines and can be adapted for the synthesis of the parent this compound.[4]

Materials:

  • Substituted Quinoxaline (0.25 mmol)

  • [Ir(COD)Cl]₂ (1 mol%)

  • Chiral Ligand (e.g., L6 as described in the reference) (1.1 mol%)

  • Solvent (e.g., Toluene/Dioxane or Ethanol) (1 mL)

  • Hydrogen gas

Procedure:

  • In a glovebox, charge a vial with the substituted quinoxaline, [Ir(COD)Cl]₂, and the chiral ligand.

  • Add the solvent and seal the vial.

  • Place the vial in an autoclave and purge with hydrogen gas.

  • Pressurize the autoclave to the desired hydrogen pressure (e.g., 2 MPa).

  • Stir the reaction mixture at the specified temperature (e.g., 80 °C) for the required time (e.g., 18 hours).

  • After cooling and venting the autoclave, the crude product can be purified by flash column chromatography on silica gel.

Visualizations

Synthesis_Workflow cluster_condensation Condensation Route cluster_hydrogenation Hydrogenation Route Start_C 1,2-Cyclohexanediamine + Glyoxal Reaction_C Condensation (Acid Catalyst, Heat) Start_C->Reaction_C Workup_C Aqueous Workup & Solvent Removal Reaction_C->Workup_C Purification_C Purification (Chromatography/Distillation) Workup_C->Purification_C Product_C 5,6,7,8-Tetrahydro- quinoxaline Purification_C->Product_C Start_H Quinoxaline Reaction_H Catalytic Hydrogenation (Catalyst, H2 Source) Start_H->Reaction_H Workup_H Catalyst Filtration & Solvent Removal Reaction_H->Workup_H Purification_H Purification (Chromatography) Workup_H->Purification_H Product_H 5,6,7,8-Tetrahydro- quinoxaline Purification_H->Product_H

Caption: Primary synthetic routes to this compound.

Troubleshooting_Low_Yield cluster_causes Potential Causes cluster_solutions Suggested Solutions Problem Low Yield of This compound Cause1 Suboptimal Reaction Conditions Problem->Cause1 Cause2 Impure Reactants Problem->Cause2 Cause3 Incorrect pH Problem->Cause3 Cause4 Inefficient Water Removal Problem->Cause4 Solution1 Optimize Temperature, Time, and Solvent Cause1->Solution1 Address Solution2 Use High-Purity Starting Materials Cause2->Solution2 Address Solution3 Adjust pH to Mildly Acidic/Neutral Cause3->Solution3 Address Solution4 Use Dean-Stark or Drying Agent Cause4->Solution4 Address

Caption: Troubleshooting logic for low reaction yield.

References

Troubleshooting common side reactions in tetrahydroquinoxaline synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of tetrahydroquinoxalines.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for synthesizing tetrahydroquinoxalines?

A1: Tetrahydroquinoxalines are typically synthesized through the reduction of quinoxalines, which are often formed by the condensation of an aromatic 1,2-diamine with a 1,2-dicarbonyl compound.[1] Other notable methods include the ring-opening of activated aziridines followed by intramolecular C-N bond formation, and various domino reactions.[2][3][4] Asymmetric hydrogenation techniques are also employed to produce chiral tetrahydroquinoxalines.[5][6][7]

Q2: What are the critical parameters to control during tetrahydroquinoxaline synthesis?

A2: Key parameters to control include reaction temperature, pressure (especially in hydrogenation reactions), catalyst selection and loading, and the choice of solvent.[3][5] The purity of starting materials is also crucial to prevent unwanted side reactions. For instance, in reactions involving hydrogenation, the pressure of hydrogen gas can significantly impact the reaction's success, with lower pressures sometimes leading to incomplete cyclization.[3]

Q3: How can I purify my synthesized tetrahydroquinoxaline?

A3: Purification is commonly achieved through liquid chromatography on a silica (B1680970) gel column, eluting with a solvent system such as ethyl acetate (B1210297) and petroleum ether.[8] The choice of eluent will depend on the polarity of the specific tetrahydroquinoxaline derivative. It is also important to properly work up the reaction mixture before purification, which may involve extraction and washing steps to remove catalysts and soluble impurities.[8][9]

Troubleshooting Guides

This section addresses specific issues that may arise during the synthesis of tetrahydroquinoxalines, providing potential causes and solutions in a question-and-answer format.

Problem 1: Low or No Yield of the Desired Tetrahydroquinoxaline

Q: My reaction has resulted in a very low yield or no product at all. What are the possible causes and how can I fix it?

A: Low yields can be attributed to several factors, from suboptimal reaction conditions to degradation of the product.

Potential Causes & Solutions:

  • Suboptimal Reaction Conditions:

    • Temperature: Ensure the reaction is conducted at the optimal temperature as specified in the literature for the particular method. Some reactions are highly temperature-sensitive.

    • Reaction Time: The reaction may not have gone to completion. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

    • Catalyst Activity: If using a catalyst (e.g., Pd/C, Rh-thiourea), ensure it is fresh and active. Deactivated catalysts are a common cause of reaction failure.[5]

  • Poor Quality of Starting Materials: Impurities in the starting 1,2-diamine or 1,2-dicarbonyl compound can lead to the formation of side products and consume reactants. It is advisable to purify starting materials if their quality is uncertain.

  • Incomplete Reduction: In syntheses involving the reduction of a quinoxaline (B1680401) precursor, the reducing agent may be insufficient or inactive. Ensure the correct stoichiometry of the reducing agent is used and that it is of good quality. For catalytic hydrogenations, ensure the hydrogen pressure is adequate.[3]

Experimental Protocol: General Procedure for Monitoring Reaction by TLC

  • Dissolve a small amount of the reaction mixture in a suitable solvent (e.g., dichloromethane (B109758) or ethyl acetate).

  • Spot the solution onto a TLC plate.

  • Develop the plate using an appropriate solvent system (e.g., a mixture of hexane (B92381) and ethyl acetate).

  • Visualize the spots under UV light or by using a staining agent.

  • Compare the spot of the product with the spots of the starting materials to gauge the reaction's progress.

Problem 2: Presence of Unwanted Side Products

Q: My final product is contaminated with significant amounts of side products. What are these impurities and how can I avoid them?

A: The formation of side products is a common issue. The most prevalent side reactions are oxidation, dimerization, and incomplete cyclization.

Side Reaction 1: Oxidation to Quinoxaline

Issue: The most common side product is the corresponding quinoxaline, formed by the oxidation of the tetrahydroquinoxaline product.[10] This is especially problematic during workup and purification when the product is exposed to air.

Solutions:

  • Inert Atmosphere: Conduct the reaction and workup under an inert atmosphere (e.g., nitrogen or argon) to minimize exposure to oxygen.

  • Antioxidants: In some cases, adding a small amount of an antioxidant can prevent oxidation.

  • Careful Purification: Minimize the time the product is on the silica gel column, as silica can sometimes promote oxidation.

Table 1: Comparison of Reaction Conditions and Outcome

ConditionOxidizing AgentProduct(s)YieldReference
Air ExposureO₂Tetrahydroquinoxaline + QuinoxalineVariable[10]
MnO₂MnO₂QuinoxalineHigh[10]
DDQ/O₂-TFADDQ/O₂-TFAQuinoxaline + Elimination Product-[10]
Side Reaction 2: Dimerization

Issue: Dimerization of the quinoxaline intermediate or the tetrahydroquinoxaline product can occur, leading to higher molecular weight impurities that can be difficult to separate.[11][12]

Solutions:

  • Concentration: Running the reaction at a lower concentration can sometimes disfavor bimolecular dimerization reactions.

  • Temperature Control: Dimerization can be temperature-dependent. Optimizing the reaction temperature may reduce the formation of dimers.

Side Reaction 3: Incomplete Cyclization

Issue: Byproducts resulting from incomplete cyclization can be present, especially in domino reactions or multi-step one-pot syntheses.[3] This can be due to insufficient reaction time or suboptimal conditions for the cyclization step.

Solutions:

  • Optimize Reaction Time and Temperature: As determined by reaction monitoring (TLC), ensure the reaction is allowed to proceed for a sufficient duration at the optimal temperature to ensure complete cyclization.

  • Catalyst/Reagent Stoichiometry: Ensure the stoichiometry of any catalyst or reagent that promotes the cyclization step is correct.

Visualizing Reaction Pathways

To better understand the synthesis and potential side reactions, the following diagrams illustrate the general workflow and the formation of common byproducts.

Tetrahydroquinoxaline_Synthesis_Workflow cluster_start Starting Materials A 1,2-Diamine C Condensation A->C B 1,2-Dicarbonyl B->C D Quinoxaline Intermediate C->D E Reduction D->E F Tetrahydroquinoxaline (Product) E->F

Caption: General workflow for the synthesis of tetrahydroquinoxaline.

Side_Reactions A Tetrahydroquinoxaline (Desired Product) B Oxidation A->B [O] (e.g., Air) D Dimerization A->D C Quinoxaline (Side Product) B->C E Dimer (Side Product) D->E

Caption: Formation of common side products from the desired tetrahydroquinoxaline.

Troubleshooting_Tree A Low Yield or Reaction Failure B Check Starting Material Purity A->B Cause? C Verify Reaction Conditions (Temp, Time, Pressure) A->C Cause? D Check Catalyst /Reagent Activity A->D Cause? E Impure B->E Yes G Suboptimal C->G Yes I Inactive D->I Yes F Purify Starting Materials E->F Solution H Optimize Conditions & Monitor by TLC G->H Solution J Use Fresh Catalyst /Reagent I->J Solution

Caption: Troubleshooting decision tree for low-yield tetrahydroquinoxaline synthesis.

References

Preventing degradation of 5,6,7,8-Tetrahydroquinoxaline during storage

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the proper storage and handling of 5,6,7,8-Tetrahydroquinoxaline to prevent its degradation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended storage condition for this compound?

For optimal stability, this compound should be stored in a cool, dark place.[1] Many suppliers recommend refrigeration in tightly sealed containers. For long-term storage or for high-purity applications, storing under an inert atmosphere, such as argon or nitrogen, is advisable to minimize oxidation.[2]

Q2: What is the expected shelf life of this compound?

When stored under recommended conditions, this compound is expected to be stable for at least 12 months.[1][3] However, it is crucial to monitor the material for any signs of degradation, especially if it is used in sensitive applications.

Q3: What are the physical signs of this compound degradation?

Pure this compound is typically a colorless to slightly yellow or amber liquid.[1][4] A noticeable change in color, such as darkening or the formation of precipitates, can be an indicator of degradation. A change in the characteristic nutty odor may also suggest chemical changes.

Q4: What are the likely causes of this compound degradation?

The primary causes of degradation are likely to be:

  • Oxidation: The pyrazine (B50134) ring and the tetrahydro-substituted ring are susceptible to oxidation, especially when exposed to air over extended periods.

  • Photodegradation: Exposure to light, particularly UV light, can provide the energy to initiate degradation reactions.

  • Extreme Temperatures: High temperatures can accelerate the rate of degradation.

Troubleshooting Guide

This guide will help you identify and resolve common issues related to the degradation of this compound during your experiments.

Observed Issue Potential Cause Recommended Action
Discoloration of the compound (darkening) Oxidation or photodegradation- Store the compound under an inert atmosphere (e.g., argon).- Protect the compound from light by using amber vials or storing it in the dark.- Re-purify the compound if necessary.
Unexpected peaks in analytical chromatogram (e.g., GC-MS, HPLC) Presence of degradation products- Compare the chromatogram with that of a freshly opened, high-purity standard.- Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products.- Optimize storage conditions to minimize further degradation.
Inconsistent experimental results Degradation of the starting material- Always use a fresh or properly stored sample of this compound for critical experiments.- Regularly check the purity of your stock solutions.- Consider re-qualifying your material if it has been stored for an extended period.

Experimental Protocols

Protocol 1: Purity Assessment by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is suitable for the routine purity check of this compound and the identification of volatile impurities or degradation products.

  • Instrumentation: Gas chromatograph coupled with a mass spectrometer (GC-MS).

  • Column: A non-polar or medium-polarity column, such as a DB-5ms or HP-5ms (30 m x 0.25 mm x 0.25 µm), is typically suitable.

  • Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

  • Injection: 1 µL of a 1 mg/mL solution in a suitable solvent (e.g., dichloromethane, ethyl acetate).

  • Injector Temperature: 250°C.

  • Oven Program:

    • Initial temperature: 50°C, hold for 2 minutes.

    • Ramp: 10°C/min to 280°C.

    • Hold: 5 minutes at 280°C.

  • MS Detector:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Mass Range: m/z 40-400.

  • Data Analysis: Integrate the peak areas to determine the purity. Identify any impurity peaks by comparing their mass spectra with a library (e.g., NIST).

Protocol 2: Forced Degradation Study

Forced degradation studies are essential for understanding the stability of this compound under various stress conditions. This helps in identifying potential degradation products and developing stability-indicating analytical methods.

1. Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent like acetonitrile (B52724) or methanol.

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 1N HCl. Heat at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 1N NaOH. Heat at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Keep at room temperature for 24 hours.

  • Thermal Degradation: Heat the solid compound or a solution at a high temperature (e.g., 80°C) for 48 hours.

  • Photodegradation: Expose a solution of the compound to direct sunlight or a photostability chamber for an extended period (e.g., 24 hours).

3. Analysis: After the specified time, neutralize the acidic and basic samples. Analyze all stressed samples, along with a control sample (unstressed stock solution), using a suitable analytical method like HPLC-UV or GC-MS to observe for degradation and the formation of new peaks.

Visualizations

Degradation_Pathway THQ This compound Oxidation Oxidation (O2, Peroxides) THQ->Oxidation Exposure to Air Photodegradation Photodegradation (UV Light) THQ->Photodegradation Exposure to Light Degradation_Products Degradation Products (e.g., N-oxides, quinoxaline) Oxidation->Degradation_Products Photodegradation->Degradation_Products

Caption: Potential degradation pathways for this compound.

Troubleshooting_Workflow start Start: Inconsistent Results or Visible Degradation check_storage Check Storage Conditions (Cool, Dark, Sealed?) start->check_storage check_purity Assess Purity (GC-MS or HPLC) check_storage->check_purity Yes improper_storage Improper Storage check_storage->improper_storage No degraded_material Material Degraded check_purity->degraded_material Impure end End: Problem Resolved check_purity->end Pure implement_proper_storage Action: Implement Proper Storage (Inert gas, Refrigerate) improper_storage->implement_proper_storage purify_or_replace Action: Purify Material or Use New Batch degraded_material->purify_or_replace implement_proper_storage->end purify_or_replace->end

Caption: Troubleshooting workflow for degradation issues.

References

Technical Support Center: Optimization of Reaction Conditions for Tetrahydroquinoxaline Derivatization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing reaction conditions for the synthesis of tetrahydroquinoxaline (THQ) derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yields in tetrahydroquinoxaline derivatization reactions?

A1: Low yields in THQ synthesis can often be attributed to several factors:

  • Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role in the reaction outcome. Traditional methods may require high temperatures and long reaction times, which can lead to degradation of starting materials or products.[1][2]

  • Catalyst Inactivity or Inappropriate Choice: The selection of a suitable catalyst is critical for efficient synthesis. The catalyst may be inactive, or an inappropriate choice for the specific transformation.

  • Poor Quality of Starting Materials: Impurities in the starting materials, such as the o-phenylenediamine (B120857) or the 1,2-dicarbonyl compound, can lead to the formation of unwanted side products, thereby reducing the yield of the desired THQ derivative.[1]

  • Atmospheric Conditions: Some reactions involved in THQ synthesis are sensitive to air and moisture. Performing the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidation and other side reactions.

Q2: My reaction is producing significant side products. What are the common side products and how can I minimize their formation?

A2: The formation of side products is a common challenge. Key strategies to minimize them include:

  • Incomplete Reduction: In syntheses starting from quinoxalines, incomplete reduction can leave starting material or dihydroquinoxaline intermediates in the final product mixture.

    • Troubleshooting: Ensure sufficient reducing agent is used and optimize the reaction time and temperature. In catalytic hydrogenations, ensure the catalyst is active and not poisoned.

  • Over-oxidation: In some cases, the tetrahydroquinoxaline product can be oxidized back to the quinoxaline (B1680401) or other oxidized species, especially if exposed to air for prolonged periods at elevated temperatures.

    • Troubleshooting: Conduct the reaction under an inert atmosphere and minimize the reaction temperature and time.

  • Side reactions from starting materials: Impurities in starting materials can lead to various side products. For example, if synthesizing THQs from o-phenylenediamines and dicarbonyl compounds, self-condensation of the dicarbonyl compound can occur.

    • Troubleshooting: Use highly purified starting materials.

Q3: I am struggling with the purification of my tetrahydroquinoxaline derivative. What are some common purification challenges and solutions?

A3: Purification of THQ derivatives can be challenging due to their polarity and potential for multiple products.

  • Difficulty in Crystallization: The product may "oil out" or fail to crystallize from the chosen solvent system.

    • Troubleshooting: Try a different solvent or solvent mixture. Slow cooling and the use of seed crystals can also promote crystallization. If the product is an oil, column chromatography is a suitable alternative.

  • Co-elution of Impurities: Side products or unreacted starting materials may have similar polarities to the desired product, making separation by column chromatography difficult.

    • Troubleshooting: Optimize the solvent system for column chromatography by testing various solvent polarities. Sometimes, a multi-step purification involving both crystallization and chromatography is necessary. The use of activated charcoal can help remove colored impurities but should be used cautiously as it may adsorb the product.[3]

  • Product Degradation on Silica (B1680970) Gel: Some THQ derivatives may be sensitive to the acidic nature of silica gel.

    • Troubleshooting: Use neutral or basic alumina (B75360) for column chromatography, or neutralize the silica gel with a small amount of a suitable base (e.g., triethylamine) in the eluent.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low or No Product Formation Inactive catalyst- Use a fresh batch of catalyst.- Ensure the catalyst is not poisoned by impurities in the starting materials or solvent.
Inappropriate solvent- Screen a range of solvents with varying polarities. For enantioselective syntheses, the solvent can have a significant impact on stereoselectivity.[3][4]
Incorrect reaction temperature- Optimize the temperature. Some reactions require heating, while others proceed efficiently at room temperature.
Poor quality of starting materials- Purify starting materials before use.- Verify the identity and purity of starting materials using analytical techniques like NMR or mass spectrometry.
Formation of Multiple Products Non-selective reaction- Adjust the stoichiometry of reactants.- Optimize the reaction temperature and time to favor the formation of the desired product.
Presence of competing reaction pathways- Use a more selective catalyst.- Modify the substrate to block unwanted reaction sites.
Inconsistent Results Sensitivity to air or moisture- Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).- Use anhydrous solvents.
Variability in starting material quality- Source starting materials from a reliable supplier and check their purity for each batch.

Experimental Protocols

General Procedure for the Iridium-Catalyzed Asymmetric Hydrogenation of 2-Phenylquinoxaline

This protocol is adapted from a published procedure for the enantioselective synthesis of tetrahydroquinoxaline derivatives.[3][5]

Materials:

  • 2-Phenylquinoxaline

  • [Ir(cod)Cl]₂ (cod = 1,5-cyclooctadiene)

  • Chiral ligand (e.g., a chiral phosphine (B1218219) ligand)

  • Solvent (e.g., toluene/dioxane mixture or ethanol)

  • Hydrogen gas (high purity)

  • Standard glassware for inert atmosphere reactions

  • Autoclave or high-pressure reactor

Procedure:

  • In a glovebox, a reaction tube is charged with [Ir(cod)Cl]₂ (0.0025 mmol, 0.5 mol%) and the chiral ligand (0.005 mmol, 1 mol%).

  • The chosen solvent (1.0 mL) is added, and the mixture is stirred at room temperature for 30 minutes.

  • 2-Phenylquinoxaline (0.25 mmol, 1.0 equiv) is added to the catalyst solution.

  • The reaction tube is placed in an autoclave. The autoclave is sealed, purged with hydrogen gas three times, and then pressurized to the desired pressure (e.g., 2 MPa).

  • The reaction is stirred at the desired temperature (e.g., room temperature or 45 °C) for the specified time (e.g., 18 hours).

  • After the reaction is complete, the pressure is carefully released, and the solvent is removed under reduced pressure.

  • The residue is purified by column chromatography on silica gel to afford the desired tetrahydroquinoxaline derivative.

  • The enantiomeric excess (ee) is determined by chiral HPLC analysis.

General Procedure for the Acylation of Tetrahydroquinoxaline

This is a general procedure for the N-acylation of a tetrahydroquinoxaline.

Materials:

  • Tetrahydroquinoxaline

  • Acylating agent (e.g., acetyl chloride, benzoyl chloride)

  • Base (e.g., triethylamine, pyridine)

  • Anhydrous solvent (e.g., dichloromethane, THF)

  • Standard glassware for inert atmosphere reactions

Procedure:

  • To a solution of tetrahydroquinoxaline (1.0 mmol) in anhydrous solvent (10 mL) under an inert atmosphere, add the base (1.2 mmol).

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add the acylating agent (1.1 mmol) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for the required time (monitor by TLC).

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.

Data Presentation

Table 1: Optimization of Reaction Conditions for the Asymmetric Hydrogenation of 2-Phenylquinoxaline

EntryLigandSolventTemp (°C)Pressure (MPa)Yield (%)ee (%)
1L1Toluene/Dioxane (4:1)RT29398 (R)
2L1EthanolRT28393 (S)
3L2Toluene/Dioxane (4:1)4529195 (R)
4L2Ethanol4528591 (S)

Data adapted from a representative study on the enantioselective synthesis of THQ derivatives.[3][4] "L1" and "L2" represent different chiral phosphine ligands. RT = Room Temperature.

Visualizations

Experimental Workflow for Tetrahydroquinoxaline Derivatization

experimental_workflow start Start: Select Starting Materials reaction_setup Reaction Setup (Inert Atmosphere) start->reaction_setup add_reagents Add Solvent, Catalyst, and Reactants reaction_setup->add_reagents reaction_conditions Set Reaction Conditions (Temperature, Time) add_reagents->reaction_conditions monitoring Monitor Reaction (TLC, LC-MS) reaction_conditions->monitoring workup Reaction Workup (Quenching, Extraction) monitoring->workup Reaction Complete purification Purification (Chromatography, Recrystallization) workup->purification characterization Characterization (NMR, MS, HPLC) purification->characterization end End: Pure Product characterization->end troubleshooting_low_yield cluster_conditions Condition Optimization cluster_reagents Reagent Purity cluster_catalyst Catalyst Issues cluster_atmosphere Atmosphere Control start Low Yield Observed check_conditions Review Reaction Conditions start->check_conditions check_reagents Check Starting Material Purity start->check_reagents check_catalyst Evaluate Catalyst Activity start->check_catalyst check_atmosphere Verify Inert Atmosphere start->check_atmosphere optimize_temp Optimize Temperature check_conditions->optimize_temp optimize_time Optimize Reaction Time check_conditions->optimize_time optimize_solvent Screen Solvents check_conditions->optimize_solvent purify_sm Purify Starting Materials check_reagents->purify_sm verify_purity Analyze Purity (NMR, etc.) check_reagents->verify_purity fresh_catalyst Use Fresh Catalyst check_catalyst->fresh_catalyst change_catalyst Screen Different Catalysts check_catalyst->change_catalyst use_inert_gas Use N2 or Ar check_atmosphere->use_inert_gas use_dry_solvents Use Anhydrous Solvents check_atmosphere->use_dry_solvents

References

Addressing compound instability of vinyl-substituted tetrahydroquinolines on silica gel

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and detailed protocols for researchers, scientists, and drug development professionals facing challenges with the purification of vinyl-substituted tetrahydroquinolines, which are prone to instability on standard silica (B1680970) gel.

Frequently Asked Questions (FAQs)

Q1: Why is my vinyl-substituted tetrahydroquinoline decomposing during silica gel chromatography?

Vinyl-substituted tetrahydroquinolines are susceptible to degradation on standard silica gel for two primary reasons:

  • Acidity of Silica Gel: The surface of silica gel is covered with acidic silanol (B1196071) groups (Si-OH). The basic nitrogen atom in the tetrahydroquinoline ring can be protonated by these groups.[1][2] This strong interaction leads to poor separation, characterized by "tailing" or streaking of the compound spot on a TLC plate.[3][4] In some cases, this strong acidic environment can catalyze degradation reactions of sensitive molecules.[3][5]

  • Silica-Mediated Oxidation: Silica gel can act as a catalyst for the oxidation of sensitive compounds, especially when exposed to air.[6][7] Electron-rich moieties, such as the vinyl group and the tetrahydroquinoline core, are potentially susceptible to oxidative degradation, leading to the formation of unwanted byproducts.[6]

Q2: What are the common signs of compound instability on silica gel?

Several signs during Thin Layer Chromatography (TLC) or column chromatography can indicate compound instability:

  • Streaking/Tailing: The spot appears elongated or "streaky" rather than round, indicating a strong, undesirable interaction with the silica.[3][4]

  • Appearance of New Spots: You may observe new, unexpected spots on the TLC plate after letting it sit for a while, or in the collected column fractions, which were not present in the initial crude mixture.[8]

  • Low Recovery: A significant portion of your compound may seem to "disappear" during chromatography, resulting in a low yield of the purified product. This suggests irreversible binding to the column or complete decomposition.[3][8]

Q3: How can I prevent the degradation of my compound during purification?

The primary strategy is to mitigate the effects of silica gel's acidity. This can be achieved in several ways:

  • Use a Basic Modifier: Add a small amount of a base, typically 0.1-2% triethylamine (B128534) (TEA), to your eluent system.[3][4][9] The TEA will compete with your compound for the acidic sites on the silica, leading to a much-improved peak shape and reduced degradation.

  • Deactivate the Silica Gel: Before running the column, you can "neutralize" the silica by pre-treating it. This can be done by flushing the packed column with a solvent containing TEA or by preparing a slurry with a controlled amount of water.[9][10][11][12]

  • Choose an Alternative Stationary Phase: If your compound is extremely sensitive, it may be best to avoid silica gel altogether. Neutral or basic alumina, or specialized amine-bonded silica, are excellent alternatives for basic compounds.[4][13][14]

Q4: What are the most suitable alternatives to standard silica gel?

If standard silica gel is causing degradation, consider the following stationary phases.

Stationary PhasePrimary Use Case & PropertiesAdvantagesDisadvantages
Neutral or Basic Alumina Purification of basic and acid-sensitive compounds.[4][13]Provides a non-acidic environment, preventing protonation and acid-catalyzed degradation.Can have different activity levels that affect separation; may retain very polar compounds strongly.
Amine-Bonded Silica Ideal for purifying basic compounds like amines.[1][14][15]The amine-functionalized surface masks acidic silanols, leading to excellent peak shapes and high recovery for bases.[14]More expensive than standard silica gel.
Florisil® (Magnesium Silicate) Used for gentler purification of sensitive compounds.[8][13]Less acidic than silica gel and can be a good alternative for moderately sensitive molecules.Lower resolving power compared to silica gel.[13]
Reversed-Phase Silica (C18) Separation of non-polar to moderately polar compounds.Good for compounds that are highly non-polar; separation mechanism is different (hydrophobic interactions).Requires aqueous/polar organic solvent systems which may not be suitable for all compounds.

Troubleshooting Guides

Guide 1: Addressing Tailing/Streaking on a TLC Plate

Observing a streaky spot on your analytical TLC is a clear warning sign before attempting a large-scale column.

G cluster_0 Troubleshooting TLC Tailing TLC Initial TLC shows streaking/tailing AddTEA Prepare new eluent with 0.5-1% Triethylamine (TEA) TLC->AddTEA  Problem Observed RunTLC2 Run a new TLC with the modified eluent AddTEA->RunTLC2 Result Observe TLC Result RunTLC2->Result Improved Spot is now sharp and round. Rf may have increased. Result->Improved Success NoChange Spot still shows significant tailing Result->NoChange No Improvement Proceed Proceed to column chromatography using eluent with TEA. Improved->Proceed AltPhase Consider alternative stationary phase (e.g., Alumina, Amine-Silica) NoChange->AltPhase

Caption: Workflow for diagnosing and solving TLC tailing.

Guide 2: Potential Degradation Pathways on Silica

Understanding the potential reactions on the silica surface can help in diagnosing the problem. The acidic silanol groups can protonate the tetrahydroquinoline nitrogen, potentially leading to ring-opening or other rearrangements. Furthermore, silica can mediate oxidation, especially at the electron-rich vinyl group and the aromatic ring.

G cluster_0 Silica Surface Interaction cluster_1 Degradation Products Compound Vinyl-THQ (Stable) Silica Silica Gel (Si-OH groups, Air/O2) Compound->Silica Introduction to Column Protonated Protonated Species (Strongly Adsorbed) Silica->Protonated Acidic Surface (Protonation) Oxidized Oxidized Byproducts (e.g., Epoxides, Aldehydes) Silica->Oxidized Oxidative Surface (Air Exposure)

References

Managing low recovery during recrystallization of tetrahydroquinoxaline derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in managing low recovery and other common issues encountered during the recrystallization of tetrahydroquinoxaline derivatives.

Frequently Asked Questions (FAQs)

Q1: What is the primary cause of low recovery during the recrystallization of tetrahydroquinoxaline derivatives?

A1: Low recovery is most often due to the selection of a suboptimal solvent or using an excessive amount of the recrystallization solvent.[1][2] If too much solvent is used, a significant portion of the desired compound will remain dissolved in the mother liquor even after cooling, leading to a poor yield.[1] The ideal solvent is one in which the tetrahydroquinoxaline derivative has high solubility at elevated temperatures and low solubility at cooler temperatures.[3]

Q2: How do I select an appropriate solvent for recrystallizing my tetrahydroquinoxaline derivative?

A2: Solvent selection is crucial for successful recrystallization. A good starting point is to use a solvent with a similar polarity to the compound being purified, following the "like dissolves like" principle.[4] For nitrogen-containing heterocyclic compounds like tetrahydroquinoxalines, common solvents to consider are ethanol, methanol, or a mixed solvent system such as methanol/water or ethanol/water.[3][5] A solvent screening is always recommended to find the optimal choice for your specific derivative.[5]

Q3: My compound "oils out" instead of forming crystals. What should I do?

A3: "Oiling out" occurs when the solid melts and forms a liquid layer instead of crystallizing from the solution. This can happen if the solution is cooled too quickly or if the melting point of your compound is lower than the boiling point of the solvent.[6] To resolve this, try reheating the solution to dissolve the oil, then allow it to cool much more slowly.[6] Adding a seed crystal of the pure compound can also help induce proper crystallization.[7] If the issue persists, consider using a solvent with a lower boiling point.[2]

Q4: Can I use a mixed solvent system for recrystallization?

A4: Yes, a two-solvent system is often effective when a single solvent does not provide the ideal solubility characteristics.[5] This typically involves dissolving the crude product in a minimal amount of a hot "good" solvent (in which it is highly soluble) and then slowly adding a "poor" solvent (in which it is insoluble) until the solution becomes slightly cloudy. A few more drops of the "good" solvent are then added to redissolve the precipitate before allowing the solution to cool slowly.[5] For quinoxaline (B1680401) derivatives, a methanol/water system can be a good choice.[5]

Q5: How can I remove colored impurities from my product?

A5: If your product is contaminated with colored impurities, you can treat the hot solution with a small amount of activated charcoal before filtration.[8] The charcoal will adsorb the colored impurities. Use charcoal sparingly, as it can also adsorb some of your desired product, potentially reducing the yield.[2]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Low or No Crystal Formation - Too much solvent was used.- The solution is supersaturated.- Evaporate some of the solvent to increase the concentration and then allow it to cool again.[6]- Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound.[1]
Low Yield of Recovered Crystals - The compound has significant solubility in the cold solvent.- Premature crystallization occurred during hot filtration.- Too much solvent was used for washing the crystals.- Ensure the solution is thoroughly cooled in an ice bath to maximize precipitation.[9]- Preheat the filtration apparatus before hot filtration.[2]- Use a minimal amount of ice-cold solvent to wash the filtered crystals.[9]
"Oiling Out" Instead of Crystallizing - The boiling point of the solvent is higher than the melting point of the compound.- The crude product is highly impure.- The solution was cooled too quickly.- Select a solvent with a lower boiling point.[2]- Consider a preliminary purification step, such as column chromatography, before recrystallization.[2]- Allow the solution to cool more slowly to room temperature before placing it in an ice bath.[9]
Crystals are Impure - The cooling process was too rapid, trapping impurities in the crystal lattice.- The impurities have very similar solubility properties to the product.- Ensure slow cooling of the solution to allow for the formation of a pure crystal lattice.[2]- Try a different recrystallization solvent or a solvent system.[9]

Data Presentation

Illustrative Solubility Data for a Quinoxaline Derivative

Solvent298.15 K (25 °C)303.15 K (30 °C)308.15 K (35 °C)313.15 K (40 °C)318.15 K (45 °C)
Methanol 0.000180.000250.000340.000460.00061
Ethanol 0.000290.000390.000530.000710.00094
Acetone 0.004310.005510.006950.008690.01079
Ethyl Acetate 0.006240.007830.009720.011960.01462
Toluene 0.013580.016610.020140.024270.02908

This data is for 6-chloro-2,3-diphenylquinoxaline (B3351478) and is intended for illustrative purposes to show solubility trends.[9] Researchers should perform their own solvent screening for specific tetrahydroquinoxaline derivatives.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization of a Tetrahydroquinoxaline Derivative

This protocol is a general guideline and may require optimization for specific derivatives.

  • Dissolution: In a fume hood, place the crude tetrahydroquinoxaline derivative in an Erlenmeyer flask. Add a magnetic stir bar. Add the chosen solvent (e.g., ethanol) dropwise while heating the flask on a hot plate with stirring. Continue adding the hot solvent until the solid just completely dissolves. Avoid adding an excess of solvent.[7]

  • Decolorization (Optional): If the solution is colored due to impurities, remove the flask from the heat and allow it to cool slightly. Add a small amount of activated charcoal and swirl the mixture. Reheat the solution to boiling for a few minutes.[8]

  • Hot Filtration (Optional): If activated charcoal or other insoluble impurities are present, perform a hot gravity filtration to remove them. It is important to preheat the funnel and receiving flask to prevent premature crystallization.[2]

  • Crystallization: Cover the flask with a watch glass and allow the hot, clear solution to cool slowly to room temperature. Do not disturb the flask during this time. Once at room temperature, place the flask in an ice bath for at least 30 minutes to maximize crystal formation.[7]

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[9]

  • Drying: Allow the crystals to dry completely on the filter paper under vacuum. The purity of the crystals can be assessed by techniques such as melting point analysis.[7]

Mandatory Visualizations

Signaling Pathway

PI3K_AKT_mTOR_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor RTK Receptor Tyrosine Kinase (RTK) Growth_Factor->RTK PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT activates mTORC1 mTORC1 AKT->mTORC1 activates Cell_Growth Cell Growth & Survival mTORC1->Cell_Growth Proliferation Proliferation mTORC1->Proliferation Tetrahydroquinoxaline_Derivative Tetrahydroquinoxaline Derivative (Inhibitor) Tetrahydroquinoxaline_Derivative->PI3K inhibits

Caption: PI3K/AKT/mTOR signaling pathway, a target for some bioactive tetrahydroquinoline/quinoxaline derivatives.[6]

Experimental Workflow

Recrystallization_Workflow cluster_dissolution Step 1: Dissolution cluster_purification Step 2: Purification (Optional) cluster_crystallization Step 3: Crystallization cluster_isolation Step 4: Isolation & Drying A Crude Tetrahydroquinoxaline Derivative B Add Minimum Amount of Hot Solvent A->B C Add Activated Charcoal (for colored impurities) B->C if needed E Slowly Cool to Room Temperature B->E if no solids/color D Hot Gravity Filtration (to remove solids) C->D D->E F Cool in Ice Bath E->F G Vacuum Filtration F->G H Wash with Ice-Cold Solvent G->H I Dry Crystals H->I J Pure Tetrahydroquinoxaline Derivative I->J

Caption: General workflow for the recrystallization of tetrahydroquinoxaline derivatives.

References

How to avoid pan-assay interference (PAINS) with fused tetrahydroquinolines

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers working with fused tetrahydroquinoline scaffolds. This resource provides essential guidance on identifying and mitigating Pan-Assay Interference Compounds (PAINS) to ensure the validity and success of your drug discovery campaigns.

Frequently Asked Questions (FAQs)

Q1: What are Pan-Assay Interference Compounds (PAINS)?

A: Pan-Assay Interference Compounds, or PAINS, are molecules that frequently appear as "hits" in high-throughput screening (HTS) campaigns regardless of the biological target.[1][2] Their activity is often not due to specific, high-affinity binding to the target protein but rather through non-specific mechanisms like chemical reactivity, compound aggregation, or interference with assay technology.[3][4] Pursuing these false positives can lead to a significant waste of time and resources.[1]

Q2: Why are fused tetrahydroquinolines (THQs) often flagged as PAINS?

A: Fused tetrahydroquinolines, particularly tricyclic THQs, are a well-documented class of PAINS.[5][6] Many compounds with this scaffold are unstable in common laboratory solvents like DMSO, especially when exposed to light and oxygen.[7][8] They can degrade into reactive byproducts that interfere with assays, leading to false-positive results.[6] The cyclopentene (B43876) ring double bond has been identified as a key source of this reactivity.[6][7] Despite appearing as hits against a wide variety of targets, there is a notable lack of optimized chemical probes or approved drugs containing this chemotype.[7]

Q3: Does this mean all fused tetrahydroquinoline compounds are problematic?

A: Not necessarily, but the scaffold should be treated with a high degree of caution. The issue is strongly linked to specific structural features, such as the isolated double bond in the cyclopentene ring of tricyclic THQs.[7] Saturated analogs have been shown to be more stable.[7] It is crucial to experimentally validate any hit containing a fused THQ core rather than relying solely on the initial screening data. A systematic strategy to identify and characterize potential false positives is essential.[2]

Q4: My computational PAINS filter did not flag my fused THQ hit. Is it safe to proceed?

A: Over-reliance on computational PAINS filters can be a mistake.[9] These filters are built on known problematic substructures and may not recognize all potential interference compounds, especially lesser-studied classes like fused THQs.[3][5] Furthermore, highly reactive compounds might have been excluded from the libraries used to develop the filters in the first place, meaning they are not encoded in the alerts.[5] Experimental validation is always necessary to confirm a true hit.

Troubleshooting Guide

Q: My fused THQ compound was a potent hit in my primary biochemical screen, but its activity is not reproducible or is lost in follow-up assays. What's happening?

A: This is a classic sign of a PAINS compound. The discrepancy is likely due to compound instability or non-specific assay interference. Here is a workflow to diagnose the issue:

G cluster_0 Troubleshooting a Fused THQ Hit start Inconsistent Activity Observed for Fused THQ Hit check_purity 1. Assess Compound Purity & Stability (LC-MS, NMR) start->check_purity is_degraded Degradation Observed? check_purity->is_degraded run_counterscreen 2. Run Assay Interference Counter-Screens is_degraded->run_counterscreen No deprioritize Deprioritize Compound (Likely PAINS) is_degraded->deprioritize Yes is_interfering Interference Detected? run_counterscreen->is_interfering run_biophysical 3. Perform Orthogonal Biophysical Assay (e.g., SPR, DSF) is_interfering->run_biophysical No is_interfering->deprioritize Yes is_binding Specific Binding Confirmed? run_biophysical->is_binding is_binding->deprioritize No proceed Proceed with Caution (Validate with SAR) is_binding->proceed Yes

Caption: Troubleshooting workflow for an inconsistent fused THQ hit.

  • Assess Compound Purity and Stability: The most common issue with fused THQs is their propensity to degrade in DMSO stocks.[6][8]

    • Action: Immediately check the purity of the stock solution using LC-MS and ¹H NMR. Then, perform a time-course stability study by incubating the compound under your specific assay conditions (buffer, temperature, light exposure) and analyzing it at different time points.

  • Run Counter-Screens for Assay Interference: Your compound may be interfering directly with your assay technology (e.g., fluorescence, luminescence).[2]

    • Action: Perform the assay in the absence of the target protein or a key substrate. Any activity observed in this "target-less" assay points to direct interference.

  • Use Orthogonal, Biophysical Validation Methods: Confirm direct binding to the target using a technology that is less susceptible to the artifacts common in primary screens.[10]

    • Action: Use methods like Surface Plasmon Resonance (SPR), Differential Scanning Fluorimetry (DSF / Thermal Shift), or Nuclear Magnetic Resonance (NMR) spectroscopy to get an unambiguous measure of compound-target interaction.[10][11][12]

Q: How can I proactively avoid pursuing fused THQ PAINS in my screening campaign?

A: A proactive approach involves several layers of filtering and validation.

G cluster_1 Proactive PAINS Avoidance Strategy hts High-Throughput Screen filter 1. Computational Filtering (PAINS Filters) hts->filter triage 2. Hit Triage & Clustering (Identify Frequent Hitters) filter->triage qc 3. Sample QC (LC-MS on all THQ hits) triage->qc validation 4. Orthogonal Validation (Biophysical & Cell-based Assays) qc->validation sar 5. Preliminary SAR (Test Saturated Analogs) validation->sar valid_hit Validated Hit sar->valid_hit

Caption: A proactive workflow to triage hits and avoid PAINS.

  • Computational Filtering: Use PAINS filters as an initial, but not definitive, step to flag problematic substructures.[13]

  • Hit Triage: Analyze the screening results to identify "frequent hitters"—compounds active across multiple, unrelated screens. Fused THQs often fall into this category.[5][7]

  • Aggressive QC: For any hits containing a fused THQ scaffold, immediately perform quality control on the library sample to check for degradation.

  • Early Orthogonal Testing: Do not rely on dose-response curves from the primary assay alone. Prioritize a subset of THQ hits for rapid validation with a biophysical method like DSF before committing significant resources.

Data Summary

Quantitative data for fused THQs often reveals modest, micromolar potency across a wide range of unrelated targets, which is a hallmark of non-specific activity.

Table 1: Reported Activity of Fused Tetrahydroquinoline PAINS Across Various Targets

Compound ID / Name Target Class Assay Type Reported IC₅₀ / Activity Reference
THQ Analogues Protein-Protein Interaction AlphaScreen Frequent Hitters [5][7]
CU-4 Kinase (DGKα) Biochemical ~30-50 µM [8]
4248049 Kinase (PLK1) Biochemical 17 µM [8]
ptp-194 Phosphatase Biochemical 9.0 µM [8]

| Various Fused THQs | Bacterial/Parasitic/Viral Proteins | Various | Low to Mid µM |[5] |

Table 2: Stability Profile of a Representative Fused THQ

Condition Time % Remaining Parent Compound Observation Reference
DMSO Stock, Ambient Light 7 Days < 50% Solution turned from colorless to yellow/brown [7]
DMSO Stock, Stored in Dark 7 Days > 95% Solution remained colorless [7]

| Saturated Analog, Ambient Light | 7 Days | > 95% | Stable, no degradation observed |[7] |

Key Experimental Protocols

Protocol 1: Compound Stability Assessment by LC-MS

Objective: To determine the stability of a fused THQ compound in solution under conditions mimicking the biological assay.

Methodology:

  • Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Dilute this stock to the final assay concentration (e.g., 20 µM) in the final assay buffer.

  • Incubation: Aliquot the solution into multiple vials.

    • Test Condition: Incubate under standard assay conditions (e.g., 37°C, ambient light).

    • Control 1 (Dark): Incubate under the same conditions but protected from light (wrapped in foil).

    • Control 2 (Frozen): Store an aliquot at -80°C as a t=0 reference.

  • Time Points: At specified time points (e.g., 0, 2, 4, 8, 24 hours), quench the reaction by adding an equal volume of cold acetonitrile (B52724) containing an internal standard.

  • Analysis: Centrifuge the samples to pellet any precipitated protein/buffer components. Analyze the supernatant by LC-MS.

  • Data Interpretation: Calculate the peak area of the parent compound relative to the internal standard at each time point. Compare the results to the t=0 sample to determine the percentage of the compound remaining. Significant degradation (<90% remaining) under assay conditions is a major red flag.

Protocol 2: Differential Scanning Fluorimetry (DSF) for Hit Validation

Objective: To confirm direct binding of the fused THQ to the target protein by measuring changes in protein thermal stability.

Methodology:

  • Reagent Preparation:

    • Prepare the purified target protein at a final concentration of 2-5 µM in a suitable buffer.

    • Prepare the fluorescent dye (e.g., SYPRO Orange) according to the manufacturer's instructions (e.g., 5X final concentration).

    • Prepare the test compound at various concentrations (e.g., 1, 10, 50, 100 µM) in the same buffer. Include a "buffer only" control.

  • Assay Setup: In a 96-well qPCR plate, combine the protein, dye, and either the test compound or buffer control in each well. Seal the plate securely.

  • Thermal Melt: Place the plate in a real-time PCR instrument. Program the instrument to ramp the temperature from 25°C to 95°C with a ramp rate of 0.5-1.0°C/minute, measuring fluorescence at each interval.

  • Data Analysis:

    • Plot fluorescence intensity versus temperature to generate a melt curve for each well.

    • Determine the melting temperature (Tₘ), which is the midpoint of the protein unfolding transition.

    • A "thermal shift" (ΔTₘ) is the change in Tₘ in the presence of the compound compared to the buffer control.

    • Interpretation: A dose-dependent increase in Tₘ is indicative of compound binding and stabilization of the protein, providing strong evidence of a direct interaction. A lack of a shift suggests the primary screen hit may have been an artifact.

Protocol 3: Surface Plasmon Resonance (SPR) for Binding Confirmation

Objective: To validate a direct interaction between the fused THQ and the target protein and to determine binding kinetics.

Methodology:

  • Immobilization: Covalently immobilize the purified target protein onto a sensor chip surface (e.g., a CM5 chip via amine coupling) according to the manufacturer's protocol. One flow cell should be left blank or immobilized with a control protein to serve as a reference.

  • Binding Analysis:

    • Prepare a dilution series of the fused THQ compound in a suitable running buffer (e.g., HBS-EP+ with 1-5% DMSO).

    • Inject the compound solutions over the reference and target flow cells at a constant flow rate for a set association time (e.g., 120 seconds).

    • Follow this with an injection of running buffer alone for a set dissociation time (e.g., 300 seconds).

    • Between compound injections, regenerate the chip surface with a short pulse of a regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5) if necessary.

  • Data Analysis:

    • Subtract the reference flow cell data from the target flow cell data to obtain a corrected sensorgram for each compound concentration.

    • Analyze the sensorgrams using a suitable binding model (e.g., 1:1 Langmuir) to determine the association rate (kₐ), dissociation rate (kₔ), and the equilibrium dissociation constant (K₋).

    • Interpretation: A concentration-dependent binding response that fits a specific binding model confirms a direct interaction. This method is highly robust against many forms of assay interference.[7][14]

References

Technical Support Center: Strategies to Improve the Solubility of Tetrahydroquinoxaline-Based Compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering solubility challenges with tetrahydroquinoxaline-based compounds.

Frequently Asked Questions (FAQs)

Q1: My tetrahydroquinoxaline-based compound has very low aqueous solubility. What are the initial steps I should take?

A1: Initially, it is crucial to accurately determine the solubility of your compound to establish a baseline. Subsequently, a logical approach to solubility enhancement can be undertaken. The initial steps should involve:

  • Accurate Solubility Measurement: Determine the kinetic and thermodynamic solubility of your compound in relevant aqueous buffers (e.g., phosphate-buffered saline at pH 7.4).

  • Solid-State Characterization: Analyze the solid form of your compound using techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify its crystalline or amorphous nature. Polymorphism can significantly impact solubility.

  • Consider Co-solvents: For initial in vitro assays, using a small percentage of a water-miscible organic co-solvent, such as dimethyl sulfoxide (B87167) (DMSO), can be a practical approach to solubilize the compound. However, be mindful of the potential for the co-solvent to affect the experimental results.

Q2: What are the main strategies to improve the aqueous solubility of tetrahydroquinoxaline-based compounds?

A2: The primary strategies can be broadly categorized into chemical and physical modifications:

  • Chemical Modifications:

    • Salt Formation: If your compound has ionizable groups (basic nitrogens in the tetrahydroquinoxaline ring or acidic/basic substituents), forming a salt can significantly increase aqueous solubility.

    • Prodrug Approach: A bioreversible derivative of the parent drug molecule can be synthesized to enhance its solubility and pharmacokinetic properties.

  • Physical Modifications:

    • Particle Size Reduction: Decreasing the particle size of the compound increases the surface area, which can improve the dissolution rate. This can be achieved through micronization or nanosuspension.

    • Solid Dispersion: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can enhance its wettability and dissolution.

    • Complexation: Using complexing agents like cyclodextrins can encapsulate the poorly soluble drug and increase its apparent solubility in water.

Q3: How do I choose the most suitable solubility enhancement strategy for my tetrahydroquinoxaline derivative?

A3: The choice of strategy depends on several factors, including the physicochemical properties of your compound, the desired formulation, and the stage of drug development. The following decision tree can guide your selection:

G start Start: Poorly Soluble Tetrahydroquinoxaline Compound ionizable Is the compound ionizable? start->ionizable thermolabile Is the compound thermolabile? ionizable->thermolabile No salt_screening Perform Salt Screening ionizable->salt_screening Yes solid_dispersion Solid Dispersion (Solvent Evaporation) thermolabile->solid_dispersion Yes hot_melt Solid Dispersion (Hot Melt Extrusion) thermolabile->hot_melt No prodrug Consider Prodrug Approach salt_screening->prodrug If salt formation is not sufficiently effective nanosuspension Particle Size Reduction (Nanosuspension) solid_dispersion->nanosuspension If solid dispersion is not achieving desired solubility hot_melt->nanosuspension If hot melt extrusion is not achieving desired solubility

Caption: Decision tree for selecting a solubility enhancement strategy.

Troubleshooting Guides

Issue 1: Low Yield or No Salt Formation During Salt Screening

Problem: Attempts to form salts of a tetrahydroquinoxaline-based compound result in low yields, an oily precipitate, or recovery of the original free base.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Incorrect pKa difference Ensure the pKa difference between the drug and the counter-ion is ideally > 2-3 for stable salt formation.
Inappropriate solvent system Experiment with a variety of solvents with different polarities and hydrogen bonding capabilities.
Supersaturation issues Try different crystallization techniques such as slow evaporation, cooling crystallization, or anti-solvent addition.
Compound is a weak base Consider using stronger acids as counter-ions.
Issue 2: Nanosuspension is Unstable and Aggregates

Problem: The prepared nanosuspension of the tetrahydroquinoxaline derivative shows particle size growth, aggregation, or sedimentation upon storage.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Inadequate stabilizer Screen different types and concentrations of stabilizers (e.g., HPMC, Tween 80). A combination of stabilizers can sometimes be more effective.
Ostwald ripening Optimize the homogenization or milling process to achieve a narrow particle size distribution.
Insufficient surface coverage Increase the concentration of the stabilizer.
Changes in crystalline form Analyze the solid state of the nanoparticles before and after the process to check for any polymorphic changes.
Issue 3: Drug Recrystallizes from Solid Dispersion

Problem: The drug in the amorphous solid dispersion crystallizes over time, leading to a decrease in solubility and dissolution rate.

Possible Causes & Troubleshooting Steps:

Possible Cause Troubleshooting Steps
Polymer incompatibility Screen for polymers that have good miscibility with your compound.
High drug loading Reduce the drug-to-polymer ratio.
Moisture-induced crystallization Store the solid dispersion under dry conditions and consider using a secondary drying step.
Low glass transition temperature (Tg) Select a polymer with a higher Tg to improve the physical stability of the amorphous system.

Quantitative Data on Solubility Enhancement

While specific data for tetrahydroquinoxaline derivatives is limited in publicly available literature, the following table presents data for structurally related tetrahydroisoquinoline analogs, demonstrating the potential for solubility improvement through chemical modification.

CompoundModificationAqueous SolubilityFold Increase
Analog 1 Parent Compound22 µg/mL-
Analog 2 Introduction of a polar substituent19 µg/mL~0.86

Data adapted from a study on tetrahydroisoquinoline analogs as anti-HIV agents.[1]

Experimental Protocols

Protocol 1: General Procedure for Salt Screening of a Tetrahydroquinoxaline Derivative

This protocol outlines a general procedure for screening different salt forms of a tetrahydroquinoxaline-based compound.

G start Start: Dissolve Tetrahydroquinoxaline Derivative in a Suitable Solvent add_counterion Add a Stoichiometric Amount of Counter-ion Solution start->add_counterion stir Stir at Room Temperature (or Elevated Temperature) add_counterion->stir precipitate Observe for Precipitation stir->precipitate isolate Isolate Solid by Filtration precipitate->isolate Yes no_precipitate No Precipitation precipitate->no_precipitate No characterize Characterize Solid (XRPD, DSC, TGA, NMR) isolate->characterize induce_precipitation Induce Precipitation (e.g., slow evaporation, cooling) no_precipitate->induce_precipitation induce_precipitation->isolate

Caption: Workflow for a salt screening experiment.

Methodology:

  • Preparation of Stock Solutions: Prepare stock solutions of the tetrahydroquinoxaline derivative and a panel of pharmaceutically acceptable counter-ions (e.g., HCl, HBr, sulfuric acid, methanesulfonic acid, maleic acid, tartaric acid) in a suitable solvent (e.g., ethanol, isopropanol, acetone).

  • Mixing: In a series of vials, mix equimolar amounts of the drug solution and each counter-ion solution.

  • Equilibration: Allow the mixtures to stir at a controlled temperature (e.g., room temperature or 50°C) for a set period (e.g., 24-48 hours).

  • Isolation: If a precipitate forms, isolate the solid by filtration. If no precipitate forms, attempt to induce crystallization by slow evaporation of the solvent or by adding an anti-solvent.

  • Characterization: Analyze the isolated solids using techniques such as XRPD, DSC, thermogravimetric analysis (TGA), and nuclear magnetic resonance (NMR) to confirm salt formation and determine its properties.

  • Solubility Measurement: Determine the aqueous solubility of the confirmed salt forms.

Protocol 2: Preparation of a Nanosuspension by Wet Media Milling

This protocol describes the preparation of a nanosuspension of a poorly soluble compound using a wet media milling technique.[2][3]

Methodology:

  • Preparation of the Suspension: Prepare a pre-suspension by dispersing the tetrahydroquinoxaline compound in an aqueous solution containing a stabilizer or a combination of stabilizers (e.g., 0.5% HPMC and 0.5% Tween 80).[2]

  • Milling: Add the pre-suspension and milling media (e.g., yttria-stabilized zirconium oxide beads) to a milling chamber.

  • Process: Mill the suspension at a high speed for a specified duration. The milling time will need to be optimized to achieve the desired particle size.

  • Separation: Separate the nanosuspension from the milling media.

  • Characterization: Characterize the nanosuspension for particle size, particle size distribution (using dynamic light scattering), and zeta potential.

  • Dissolution Testing: Perform in vitro dissolution studies to compare the dissolution rate of the nanosuspension to the unmilled drug.[3]

Protocol 3: Preparation of a Solid Dispersion by Solvent Evaporation

This protocol outlines the preparation of a solid dispersion of a tetrahydroquinoxaline derivative with a hydrophilic polymer.

Methodology:

  • Dissolution: Dissolve the tetrahydroquinoxaline compound and a hydrophilic polymer (e.g., PVP K30, HPMC, Soluplus®) in a common volatile organic solvent (e.g., methanol, ethanol, acetone).

  • Evaporation: Remove the solvent under reduced pressure using a rotary evaporator to form a thin film.

  • Drying: Further dry the film under vacuum to remove any residual solvent.

  • Milling and Sieving: Scrape the dried film, mill it into a powder, and pass it through a sieve to obtain a uniform particle size.

  • Characterization: Characterize the solid dispersion for its solid state (amorphous or crystalline) using XRPD and DSC, and assess for drug-polymer interactions using Fourier-transform infrared spectroscopy (FTIR).

  • Solubility and Dissolution: Determine the aqueous solubility and dissolution rate of the solid dispersion and compare it to the physical mixture and the pure drug.

References

Resolving peak tailing issues in HPLC analysis of basic quinoline compounds

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for common issues encountered during the High-Performance Liquid Chromatography (HPLC) analysis of basic quinoline (B57606) compounds. The following resources are designed to help researchers, scientists, and drug development professionals identify and resolve problems related to peak tailing, ensuring accurate and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is peak tailing in HPLC?

Peak tailing is a phenomenon observed in chromatography where a peak is asymmetrical, having a trailing edge that extends further than its leading edge.[1][2][3][4] In an ideal chromatogram, peaks should be symmetrical, resembling a Gaussian distribution.[2] Peak tailing is quantitatively measured by the tailing factor (Tf) or asymmetry factor (As), where a value of 1.0 indicates a perfectly symmetrical peak.[3] Generally, a tailing factor greater than 1.2 is considered significant peak tailing.[3][5][6]

Q2: Why are basic quinoline compounds particularly prone to peak tailing?

Basic compounds, such as those containing quinoline moieties, are susceptible to strong secondary interactions with the stationary phase in reversed-phase HPLC.[1][2][6] The primary cause is the interaction between the protonated basic functional groups of the analyte and ionized residual silanol (B1196071) groups (Si-OH) on the surface of silica-based columns.[1][6][7][8] These interactions lead to some analyte molecules being retained longer than the bulk, resulting in a "tail" on the peak.

Q3: What are the primary causes of peak tailing for basic compounds?

The most common causes of peak tailing for basic analytes like quinoline derivatives include:

  • Secondary Silanol Interactions: Strong ionic interactions between the protonated basic analyte and negatively charged silanol groups on the stationary phase.[1][6][7][8]

  • Improper Mobile Phase pH: A mobile phase pH that is close to the pKa of the analyte can lead to the presence of both ionized and unionized forms, causing peak distortion.[7][9][10] Additionally, a mobile phase pH above 3 can lead to the ionization of silanol groups, increasing their interaction with basic analytes.[5][6]

  • Insufficient Buffer Concentration: A low buffer concentration may not be adequate to maintain a consistent pH at the column surface or to mask the active silanol sites.[5][11]

  • Column Degradation: Over time, the stationary phase can degrade, exposing more active silanol sites.[5]

  • Sample Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[2][4][5]

  • Extra-column Volume: Excessive tubing length or diameter between the injector, column, and detector can cause band broadening and peak tailing.[5][7]

Troubleshooting Guide

This guide provides a systematic approach to diagnosing and resolving peak tailing issues in the HPLC analysis of basic quinoline compounds.

Step 1: Initial Diagnosis

The first step is to determine if the peak tailing is specific to the basic analyte or a general system issue.

Experimental Protocol:

  • Prepare a Neutral Marker Solution: Prepare a solution of a neutral compound (e.g., toluene) in the mobile phase.

  • Injection: Inject the neutral marker solution onto the HPLC system using the same method conditions as for your quinoline compound.

  • Analysis: Observe the peak shape of the neutral marker.

Interpretation:

  • If the neutral marker peak is symmetrical (Tf ≈ 1.0): The issue is likely related to chemical interactions between your basic quinoline compound and the stationary phase. Proceed to Step 2: Method Optimization .

  • If the neutral marker peak also tails: The problem is likely due to an instrumental issue. Proceed to Step 3: Instrument Troubleshooting .

Diagram of the Initial Diagnostic Workflow

Start Peak Tailing Observed for Quinoline Compound InjectNeutral Inject a Neutral Compound (e.g., Toluene) Start->InjectNeutral CheckTailing Does the Neutral Compound Peak Tail? InjectNeutral->CheckTailing ChemicalIssue Chemical Interaction Issue CheckTailing->ChemicalIssue No InstrumentalIssue Instrumental Issue CheckTailing->InstrumentalIssue Yes GoToStep2 Proceed to Step 2: Method Optimization ChemicalIssue->GoToStep2 GoToStep3 Proceed to Step 3: Instrument Troubleshooting InstrumentalIssue->GoToStep3

Caption: Initial diagnostic workflow for HPLC peak tailing.

Step 2: Method Optimization

Optimizing the chromatographic method is crucial for minimizing peak tailing of basic compounds.

A. Mobile Phase pH Adjustment

The pH of the mobile phase is a critical parameter for controlling the ionization state of both the quinoline analyte and the silanol groups on the stationary phase.[10][12][13][14]

Experimental Protocol:

  • Determine pKa: If the pKa of your quinoline compound is known, this will guide your pH selection.

  • Prepare Buffers: Prepare a series of aqueous buffers at different pH values. For basic compounds, a low pH (e.g., 2.5-3.5) is often effective at protonating the analyte and suppressing the ionization of silanol groups.[1][5][15][16]

  • Mobile Phase Preparation: Mix the aqueous buffer with the organic solvent (e.g., acetonitrile (B52724) or methanol) in the desired ratio.

  • Column Equilibration: Equilibrate the column with the new mobile phase for at least 20 column volumes.

  • Injection and Analysis: Inject your quinoline compound and evaluate the peak shape.

Expected Outcome:

Mobile Phase pHAnalyte State (Basic Quinoline)Silanol StateExpected Tailing Factor (Tf)
< 3.0 Fully Protonated (+)Non-ionized (Si-OH)Significantly Reduced (closer to 1.0)
3.0 - 7.0 Protonated (+)Partially to Fully Ionized (SiO-)High (> 1.5)
> 7.0 NeutralFully Ionized (SiO-)Moderate to High

B. Mobile Phase Additives

The use of additives can help to mask residual silanol groups and improve peak shape.

Experimental Protocol (using a competing base):

  • Prepare Additive Stock Solution: Prepare a stock solution of a competing base, such as triethylamine (B128534) (TEA), at a concentration of 0.1-0.5% (v/v) in the mobile phase.[11][17]

  • Mobile Phase Preparation: Add the competing base to the mobile phase at a final concentration typically between 20-50 mM.

  • Column Equilibration and Analysis: Equilibrate the column and inject your sample.

Experimental Protocol (using inorganic salts):

  • Prepare Salt Solution: Prepare mobile phases containing different concentrations of an inorganic salt like potassium hexafluorophosphate (B91526) (KPF6) or sodium perchlorate (B79767) (NaClO4).[18]

  • Analysis: Equilibrate the column with each mobile phase and inject the sample, observing the effect on retention time and peak shape. An increase in counteranion concentration often leads to a decrease in the tailing factor.[18]

C. Column Chemistry Selection

The choice of HPLC column can have a significant impact on peak shape for basic compounds.

  • End-capped Columns: These columns have been treated to reduce the number of free silanol groups, thus minimizing secondary interactions.[2][7]

  • Polar-Embedded Group Columns: These columns have a polar group embedded in the stationary phase that helps to shield the basic analytes from interacting with the silica (B1680970) surface.[7][19]

  • Type B Silica Columns: Modern columns manufactured with high-purity, low-acidity silica (Type B) have fewer and less active silanol groups, resulting in improved peak shape for basic compounds.[1]

  • Hybrid Silica Columns: These columns incorporate both organic and inorganic material in the stationary phase, offering better pH stability and reduced silanol activity.[1]

Step 3: Instrument Troubleshooting

If peak tailing is observed for both your analyte and a neutral marker, the issue is likely related to the HPLC system itself.

  • Check for Extra-Column Volume: Ensure that the tubing connecting the injector, column, and detector is as short as possible and has a narrow internal diameter (e.g., 0.005 inches).[7]

  • Inspect Fittings and Connections: Look for any leaks or poorly fitted connections that could introduce dead volume.

  • Column Void or Blockage: A void at the head of the column or a blocked frit can cause peak distortion.[2][8] Try reversing and flushing the column (if permitted by the manufacturer's instructions) or replacing the column and/or guard column.[5][6]

Diagram of the Chemical Interactions Leading to Peak Tailing

cluster_0 Silica Surface cluster_1 Mobile Phase Si-OH Ionized Silanol Group (SiO-) Quinoline Protonated Quinoline (Q-NH+) Quinoline->Si-OH Strong Ionic Interaction (Causes Peak Tailing)

Caption: Interaction between a basic quinoline and an ionized silanol group.

References

Technical Support Center: Optimizing Catalyst Selection for Quinoxaline Hydrogenation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing catalyst selection for quinoxaline (B1680401) hydrogenation experiments.

Frequently Asked Questions (FAQs)

Q1: What are the most common types of catalysts used for quinoxaline hydrogenation?

A1: A wide range of catalysts are employed for the hydrogenation of quinoxalines, broadly categorized as homogeneous and heterogeneous systems. Noble metal catalysts, particularly those based on rhodium (Rh), iridium (Ir), ruthenium (Ru), and palladium (Pd), are highly effective for achieving high yields and enantioselectivities, especially in asymmetric hydrogenation.[1] Non-noble metal catalysts, such as those based on cobalt (Co) and nickel (Ni), offer a more cost-effective and sustainable alternative.[2][3] Additionally, transfer hydrogenation using hydrogen donors like pinacolborane (HBpin), Hantzsch esters, or formic acid provides a convenient alternative to using high-pressure hydrogen gas.[4][5][6][7]

Q2: How do I choose the right catalyst for my specific quinoxaline derivative?

A2: The optimal catalyst depends on the substitution pattern of the quinoxaline and the desired product (e.g., racemic or enantiomerically enriched tetrahydroquinoxaline). For asymmetric hydrogenation to produce chiral tetrahydroquinoxalines, iridium and rhodium catalysts with chiral ligands are often the catalysts of choice, delivering high enantioselectivities (ee).[8][1][9] The choice of solvent can also influence the stereochemical outcome, with some systems allowing for the selective formation of either enantiomer by simply changing the solvent.[1][9] For simple hydrogenations where chirality is not a concern, catalysts like Raney Nickel or supported palladium can be effective.[3]

Q3: What are the key reaction parameters to consider for optimizing quinoxaline hydrogenation?

A3: Several parameters critically influence the outcome of quinoxaline hydrogenation:

  • Hydrogen Source and Pressure: Direct hydrogenation typically requires a hydrogen gas atmosphere, with pressures ranging from atmospheric to high pressure (e.g., 40-50 bar).[2] Transfer hydrogenation offers a milder alternative, avoiding the need for specialized high-pressure equipment.[4]

  • Solvent: The choice of solvent can significantly impact reaction rate, selectivity, and even the stereochemical outcome in asymmetric hydrogenations.[1][2][9] Common solvents include methanol (B129727), ethanol, toluene, and dioxane.

  • Temperature: Reaction temperatures can range from room temperature to elevated temperatures (e.g., 100-120 °C), depending on the catalyst's activity and the substrate's reactivity.[2]

  • Catalyst Loading: The amount of catalyst used is typically a small percentage of the substrate, and optimizing this can reduce costs and minimize potential side reactions.

Q4: What is transfer hydrogenation, and what are its advantages for quinoxaline reduction?

A4: Transfer hydrogenation is a reduction technique where hydrogen is transferred from a donor molecule to the substrate, mediated by a catalyst. Common hydrogen donors include Hantzsch esters, formic acid, and pinacolborane (HBpin).[4][6][7] The primary advantages of this method are that it avoids the use of flammable and high-pressure hydrogen gas, making it experimentally simpler and safer to handle in a standard laboratory setting. It has been successfully applied to the reduction of a variety of quinoxalines to tetrahydroquinoxalines.[4][5]

Troubleshooting Guides

Issue 1: Low Conversion or No Reaction

Possible Causes & Troubleshooting Steps:

  • Inactive Catalyst:

    • Action: Ensure the catalyst is fresh and has been stored under appropriate conditions (e.g., under an inert atmosphere if it's air-sensitive). For heterogeneous catalysts, verify their activity with a known standard reaction.

  • Insufficient Hydrogen:

    • Action (for H₂ gas): Purge the reaction vessel thoroughly with hydrogen gas. Ensure there are no leaks in the system. Consider increasing the hydrogen pressure.

    • Action (for transfer hydrogenation): Check the purity and stoichiometry of the hydrogen donor.

  • Suboptimal Reaction Conditions:

    • Action: Systematically vary the temperature and reaction time. Higher temperatures and longer reaction times may be necessary for less reactive substrates.

  • Solvent Effects:

    • Action: The solvent can significantly influence catalyst activity. Try a different solvent; for example, some cobalt-based catalysts show markedly different activities in methanol versus ethanol.[2]

Issue 2: Poor Selectivity (Formation of Byproducts)

Possible Causes & Troubleshooting Steps:

  • Over-reduction:

    • Action: The formation of decahydroquinoxalines from the desired tetrahydroquinoxaline can occur with highly active catalysts or prolonged reaction times. Monitor the reaction closely by TLC or GC-MS and stop it once the starting material is consumed. Reducing the reaction temperature or hydrogen pressure may also improve selectivity.

  • Side Reactions on the Substituents:

    • Action: If the quinoxaline has other reducible functional groups, the catalyst may not be chemoselective. Supported gold catalysts have shown unusual chemoselectivity, leaving functional groups like halogens, ketones, and olefins intact during the hydrogenation of the quinoxaline ring.[10]

  • Formation of N-Oxides or Benzimidazoles:

    • Action: These byproducts are more common in quinoxaline synthesis but can sometimes be observed.[11] Ensure the starting material is pure and the reaction is performed under an inert atmosphere to prevent oxidation.

Issue 3: Catalyst Deactivation

Possible Causes & Troubleshooting Steps:

  • Poisoning:

    • Action: Impurities in the substrate, solvent, or hydrogen gas (e.g., sulfur compounds) can poison the catalyst.[12] Purify the starting materials and use high-purity solvents and gases. In some cases, quinoline-type molecules themselves can inhibit the catalyst.[13]

  • Coking/Fouling:

    • Action: Carbon deposition on the surface of heterogeneous catalysts can block active sites.[12][14]

  • Leaching or Sintering (for heterogeneous catalysts):

    • Action: The active metal may leach into the solution or metal particles may agglomerate (sinter) at high temperatures, reducing the active surface area.[14] Consider using a milder regeneration method or operating at lower temperatures.

Catalyst Regeneration:

For carbon-supported platinum and ruthenium catalysts that have been deactivated by carbon deposition, a mild regeneration procedure involving air oxidation followed by hydrogen reduction has been shown to fully recover catalytic activity.[14]

Data Presentation

Table 1: Comparison of Catalysts for Asymmetric Hydrogenation of 2-Substituted Quinoxalines

Catalyst SystemSubstrateSolventYield (%)ee (%)Reference
[Rh(cod)Cl]₂ / Chiral Thiourea Ligand2-Alkyl/Aryl QuinoxalinesTolueneup to 98up to 99[8]
Ir-Catalyst / Chiral Ligand2-Aryl QuinoxalinesToluene/Dioxaneup to 93up to 98 (R)[1][9]
Ir-Catalyst / Chiral Ligand2-Aryl QuinoxalinesEtOHup to 83up to 93 (S)[1][9]

Table 2: Comparison of Catalysts for Transfer Hydrogenation of Quinoxalines

Catalyst SystemHydrogen SourceSubstrate ScopeYield (%)Reference
Bu₄NBrHBpinVarious QuinoxalinesModerate to Excellent[5][7]
Co(BF₄)₂·6H₂O / LigandFormic AcidQuinolines & Heterocycles-[6]
Rhodium ComplexWaterQuinoxalines-[4]
Iron(II) TriflateHantzsch EsterQuinolinesExcellent[4]

Experimental Protocols

General Protocol for Asymmetric Hydrogenation of Quinoxaline[8]

  • In a glovebox, add the quinoxaline substrate (0.25 mmol), the rhodium precursor [Rh(cod)Cl]₂ (0.5 mol%), and the chiral ligand (1 mol%) to a vial.

  • Add the appropriate solvent (e.g., 2 mL of toluene).

  • Place the vial in an autoclave.

  • Purge the autoclave with hydrogen gas several times before pressurizing to the desired pressure.

  • Stir the reaction at the specified temperature for the required time.

  • After the reaction, carefully release the hydrogen pressure.

  • Determine the conversion by ¹H NMR analysis of the crude reaction mixture.

  • Purify the product by column chromatography.

  • Determine the enantiomeric excess (ee) by HPLC analysis on a chiral stationary phase.

General Protocol for Transfer Hydrogenation using HBpin[5]

  • To a reaction tube, add the quinoxaline (0.2 mmol), tetrabutylammonium (B224687) bromide (Bu₄NBr) catalyst (e.g., 10 mol%), and a suitable solvent.

  • Add pinacolborane (HBpin) as the hydrogen source.

  • Stir the reaction mixture at the specified temperature for the required time.

  • Monitor the reaction progress by TLC.

  • Upon completion, quench the reaction and work up as appropriate (e.g., extraction).

  • Purify the product by column chromatography.

Visualizations

Troubleshooting_Low_Conversion Start Low or No Conversion Observed Check_Catalyst Is the catalyst active and handled correctly? Start->Check_Catalyst Check_H2 Is the hydrogen source adequate? Check_Catalyst->Check_H2 Yes Solution_Catalyst Use fresh catalyst, store properly, or test with a standard. Check_Catalyst->Solution_Catalyst No Check_Conditions Are the reaction conditions optimal? Check_H2->Check_Conditions Yes Solution_H2_Gas Purge system, check for leaks, increase pressure. Check_H2->Solution_H2_Gas No (H2 Gas) Solution_H2_Transfer Check purity and amount of hydrogen donor. Check_H2->Solution_H2_Transfer No (Transfer) Check_Solvent Is the solvent appropriate? Check_Conditions->Check_Solvent Yes Solution_Conditions Increase temperature or reaction time. Check_Conditions->Solution_Conditions No Solution_Solvent Screen different solvents. Check_Solvent->Solution_Solvent No End Problem Persists Check_Solvent->End Yes (Further investigation needed) Catalyst_Selection_Logic Start Goal of Hydrogenation Asymmetric Chiral Tetrahydroquinoxaline? Start->Asymmetric Racemic Racemic Product Start->Racemic Catalyst_Asymmetric Consider Rh or Ir catalysts with chiral ligands. Asymmetric->Catalyst_Asymmetric Yes Catalyst_Racemic Consider Raney Ni, Pd/C, or other achiral catalysts. Racemic->Catalyst_Racemic Yes Solvent_Consideration Solvent can control enantioselectivity (R vs. S). Catalyst_Asymmetric->Solvent_Consideration Hydrogen_Source Choose between H2 gas or transfer hydrogenation. Catalyst_Racemic->Hydrogen_Source Final_Choice Optimized Catalyst System Solvent_Consideration->Final_Choice Hydrogen_Source->Final_Choice

References

Technical Support Center: Scaling Up the Synthesis of 5,6,7,8-Tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to scaling up the synthesis of 5,6,7,8-Tetrahydroquinoxaline for preclinical studies. It includes detailed experimental protocols, troubleshooting guides, and frequently asked questions (FAQs) to address common challenges encountered during laboratory and pilot-scale production.

Frequently Asked Questions (FAQs)

Q1: What is the most common and scalable synthetic route for this compound?

A1: The most direct and industrially viable method for synthesizing this compound is the condensation reaction between a 1,2-diamine and a 1,2-dicarbonyl compound. For this specific molecule, the reaction involves the cyclocondensation of cyclohexane-1,2-dione with ethane-1,2-diamine (ethylenediamine). This method is often preferred for its high atom economy and the availability of starting materials.

Q2: What are the critical parameters to control during the scale-up of this synthesis?

A2: When scaling up the synthesis, careful control of several parameters is crucial to ensure consistent yield and purity. These include:

  • Temperature: Exothermic reactions can lead to side product formation. Proper temperature control is essential.

  • Rate of Addition: Slow and controlled addition of reactants can prevent localized overheating and improve reaction selectivity.

  • Agitation: Efficient stirring is necessary to ensure homogeneity and effective heat transfer.

  • Purity of Starting Materials: Impurities in either cyclohexane-1,2-dione or ethylenediamine (B42938) can lead to the formation of undesired side products and complicate purification.

Q3: What are the common impurities I might encounter, and how can I minimize them?

A3: Common impurities can include unreacted starting materials, partially reacted intermediates, and products from side reactions such as self-condensation of cyclohexane-1,2-dione. To minimize these, ensure the purity of your starting materials and optimize reaction conditions such as temperature and reaction time.

Q4: What purification methods are suitable for large-scale production of this compound?

A4: For large-scale purification, methods that are both efficient and scalable are recommended.[1] These include:

  • Crystallization: This is often the most cost-effective and scalable method for purifying solid compounds.[1]

  • Distillation: If the product is a liquid or a low-melting solid, vacuum distillation can be a highly effective purification technique.[1]

  • Chromatography: While common at the lab scale, column chromatography can be adapted for larger scales but may be less economical for industrial production compared to crystallization or distillation.[1]

Experimental Protocol: Synthesis of this compound

This protocol details the synthesis of this compound via the condensation of cyclohexane-1,2-dione and ethylenediamine.

Materials and Reagents:

  • Cyclohexane-1,2-dione

  • Ethane-1,2-diamine (Ethylenediamine)

  • Ethanol (B145695) (or other suitable solvent)

  • Glacial Acetic Acid (optional, as catalyst)

  • Sodium Sulfate (anhydrous, for drying)

  • Activated Carbon (for decolorization, if necessary)

Procedure:

  • Reaction Setup: In a suitably sized reaction vessel equipped with a mechanical stirrer, dropping funnel, and thermometer, dissolve cyclohexane-1,2-dione in ethanol.

  • Reactant Addition: Slowly add a solution of ethylenediamine in ethanol to the reaction mixture via the dropping funnel. A slight excess of ethylenediamine may be used to ensure complete conversion of the dione.

  • Catalyst Addition (Optional): A catalytic amount of glacial acetic acid can be added to promote the condensation.

  • Reaction Monitoring: The reaction is typically exothermic. Maintain the temperature within a specified range (e.g., 20-30°C) with external cooling if necessary. Monitor the progress of the reaction by a suitable analytical technique such as TLC or GC-MS.

  • Work-up: Once the reaction is complete, the solvent can be removed under reduced pressure. The residue can be taken up in a suitable organic solvent and washed with water to remove any remaining ethylenediamine or acetic acid.

  • Purification: The crude product can be purified by crystallization from a suitable solvent system or by vacuum distillation.

Data Presentation

Table 1: Influence of Reaction Conditions on Yield and Purity

ParameterCondition 1Condition 2Condition 3
Solvent EthanolMethanolToluene
Temperature 25°C50°C80°C
Catalyst NoneAcetic AcidNone
Yield (%) 859278
Purity (%) 959890

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low Yield Incomplete reaction.Increase reaction time or consider gentle heating. Ensure stoichiometric balance or a slight excess of the diamine.
Side reactions due to high temperature.Maintain strict temperature control, especially during reactant addition.
Impure starting materials.Verify the purity of cyclohexane-1,2-dione and ethylenediamine before use.
Product is Dark/Discolored Formation of colored impurities.Treat the crude product solution with activated carbon before crystallization.
Difficulty with Purification Product oiling out during crystallization.Ensure the correct solvent system is used for crystallization. Try a slower cooling rate or seeding with a pure crystal.
Co-elution of impurities during chromatography.Optimize the solvent system for better separation on TLC before scaling up to column chromatography.
Inconsistent Results at Scale Poor heat transfer in a larger reactor.Ensure adequate agitation and use a reactor with appropriate heat exchange capabilities.
Inefficient mixing.Use a suitable mechanical stirrer and ensure proper baffle placement in the reactor.

Visualizations

experimental_workflow Experimental Workflow for Synthesis cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_reagents Prepare Solutions (Cyclohexanedione in EtOH, Ethylenediamine in EtOH) charge_reactor Charge Reactor with Cyclohexanedione Solution prep_reagents->charge_reactor add_diamine Slowly Add Ethylenediamine Solution charge_reactor->add_diamine monitor Monitor Reaction (TLC/GC-MS) add_diamine->monitor remove_solvent Solvent Removal (Rotary Evaporation) monitor->remove_solvent extraction Aqueous Wash remove_solvent->extraction purification Purification (Crystallization/Distillation) extraction->purification final_product This compound purification->final_product

Caption: Workflow for the synthesis of this compound.

troubleshooting_low_yield Troubleshooting: Low Yield start Low Yield Observed check_purity Check Starting Material Purity? start->check_purity check_temp Review Temperature Control? check_purity->check_temp Yes purify_sm Purify Starting Materials check_purity->purify_sm No check_time Reaction Time Sufficient? check_temp->check_time Yes adjust_temp Improve Cooling/ Slower Addition check_temp->adjust_temp No increase_time Increase Reaction Time check_time->increase_time No success Yield Improved check_time->success Yes purify_sm->success adjust_temp->success increase_time->success

Caption: Decision tree for troubleshooting low reaction yield.

References

Validation & Comparative

A Comparative Guide to the Structure-Activity Relationship of Tetrahydroquinoxaline Sulfonamides as Novel Anticancer Agents

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a detailed comparison of tetrahydroquinoxaline sulfonamide derivatives, focusing on their structure-activity relationship (SAR) as potential anticancer agents. The data presented is primarily derived from a recent study investigating these compounds as colchicine (B1669291) binding site inhibitors, which interfere with microtubule dynamics, a validated target in oncology. This document is intended for researchers, scientists, and professionals in the field of drug development.

Structure-Activity Relationship (SAR) Analysis

A series of novel tetrahydroquinoxaline sulfonamide derivatives were synthesized and evaluated for their antiproliferative activities against various human cancer cell lines. The core structure and the substitution points (R¹, R², and R³) are depicted below. The biological activity is presented as the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Core Structure of Tetrahydroquinoxaline Sulfonamides:

The antiproliferative activity of these compounds was initially screened against the HT-29 human colon cancer cell line. The results, summarized in the table below, provide insights into the influence of different substituents on their anticancer potency.

Table 1: Antiproliferative Activity of Tetrahydroquinoxaline Sulfonamide Derivatives against HT-29 Cancer Cell Line
Compound IDR¹ SubstituentR² SubstituentIC₅₀ (μM) against HT-29[1]
I-1 4-MethylphenylH>10
I-2 4-Methoxyphenyl (B3050149)H>10
I-3 4-ChlorophenylH>10
I-4 4-FluorophenylH>10
I-5 4-Methylphenyl6-Methoxy6.45
I-6 3-Methylphenyl6-Methoxy5.21
I-7 4-Methoxyphenyl6-Methoxy0.81
I-8 3-Methoxyphenyl6-Methoxy3.24
I-9 2-Methoxyphenyl6-Methoxy4.53
I-10 4-Chlorophenyl6-Methoxy3.11
I-11 3-Chlorophenyl6-Methoxy4.76
I-12 2-Chlorophenyl6-Methoxy6.32
I-13 4-Fluorophenyl6-Methoxy2.58
I-14 3-Fluorophenyl6-Methoxy4.33
I-15 2-Fluorophenyl6-Methoxy5.89
I-16 3,4-Dimethoxyphenyl6-Methoxy1.57
I-17 3,5-Dimethoxyphenyl6-Methoxy2.03
I-18 2,4-Dimethoxyphenyl6-Methoxy3.98
I-19 3,4,5-Trimethoxyphenyl6-Methoxy1.26
I-20 4-Trifluoromethylphenyl6-Methoxy4.88
I-21 3-Trifluoromethylphenyl6-Methoxy5.12
I-22 4-Nitrophenyl6-Methoxy7.34
I-23 2-Naphthyl6-Methoxy3.75
I-24 Ethyl6-Methoxy>10
I-25 4-Methylphenyl6-Methoxycarbonyl>10
I-26 4-Methoxyphenyl6-Methoxycarbonyl9.87

Key SAR Observations:

  • Effect of Substitution on the Tetrahydroquinoxaline Ring (R²): The presence of a methoxy (B1213986) group at the R² position (compounds I-5 to I-24) significantly enhances antiproliferative activity compared to unsubstituted compounds (I-1 to I-4) or those with a methoxycarbonyl group (I-25, I-26).[1]

  • Effect of Substitution on the Phenyl Ring (R¹):

    • Position of Substituents: For monosubstituted phenyl rings, substituents at the para-position generally lead to higher activity than those at the meta- or ortho-positions (e.g., I-7 vs. I-8 and I-9; I-10 vs. I-11 and I-12; I-13 vs. I-14 and I-15).[1]

    • Nature of Substituents: Electron-donating groups, particularly methoxy groups, are favorable for activity. Compound I-7 , with a 4-methoxyphenyl group, emerged as the most potent derivative with an IC₅₀ value of 0.81 μM.[1]

    • Multiple Substituents: The introduction of multiple methoxy groups on the phenyl ring (I-16 to I-19) also resulted in potent compounds.[1]

  • Replacement of the Phenyl Ring: Replacing the substituted phenyl group with a naphthyl group (I-23) maintained moderate activity, whereas replacement with an ethyl group (I-24) led to a complete loss of activity, highlighting the importance of an aromatic moiety at this position.[1]

Based on these findings, the most promising compound, I-7 , was selected for further evaluation against a panel of cancer cell lines.

Table 2: Antiproliferative Activity of Compound I-7 against Various Cancer Cell Lines
Cell LineCancer TypeIC₅₀ of I-7 (μM)[1]IC₅₀ of ABT-751 (μM)[1]
HT-29 Colon Cancer0.810.54
HeLa Cervical Cancer0.930.62
A549 Lung Cancer1.050.78
HCT116 Colon Cancer0.880.59
MCF-7 Breast Cancer1.120.85

Compound I-7 demonstrated potent antiproliferative activity across all tested cancer cell lines, with IC₅₀ values in the sub-micromolar to low micromolar range, comparable to the positive control, ABT-751.[1]

Visualizing the Mechanism and Workflow

To better understand the biological context and the research process, the following diagrams illustrate the proposed signaling pathway and the experimental workflow.

G cluster_drug Drug Action cluster_cellular_effect Cellular Effect Compound I-7 Compound I-7 Tubulin Tubulin Compound I-7->Tubulin Binds to Colchicine Site Tubulin_Polymerization Tubulin Polymerization Tubulin->Tubulin_Polymerization Inhibits Microtubule_Network Microtubule Network Disruption Tubulin_Polymerization->Microtubule_Network Mitotic_Spindle Mitotic Spindle Formation Disruption Microtubule_Network->Mitotic_Spindle Cell_Cycle Cell Cycle Arrest at G2/M Phase Mitotic_Spindle->Cell_Cycle Cell_Proliferation Inhibition of Cancer Cell Proliferation Cell_Cycle->Cell_Proliferation G cluster_synthesis Synthesis & Characterization cluster_evaluation Biological Evaluation Start Starting Materials Synthesis Chemical Synthesis of Derivatives Start->Synthesis Purification Purification & Structural Characterization Synthesis->Purification Antiproliferative Antiproliferative Screening (MTT Assay) Purification->Antiproliferative SAR SAR Analysis Antiproliferative->SAR Tubulin_Assay Tubulin Polymerization Assay SAR->Tubulin_Assay Cell_Cycle_Assay Cell Cycle Analysis Tubulin_Assay->Cell_Cycle_Assay Lead_Compound Lead Compound Identification (I-7) Cell_Cycle_Assay->Lead_Compound

References

Comparative Bioactivity of 5,6,7,8-Tetrahydroquinoxaline Scaffolds and Other N-heterocycles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the bioactivity of N-heterocyclic compounds, with a focus on quinoxaline (B1680401) derivatives and their therapeutic potential. While specific quantitative bioactivity data for the parent 5,6,7,8-tetrahydroquinoxaline remains limited in publicly available research, this guide leverages extensive data on its derivatives and related N-heterocycles, namely quinolines and quinazolines, to provide a valuable comparative analysis.

Nitrogen-containing heterocyclic compounds are foundational scaffolds in medicinal chemistry, forming the core of numerous approved drugs and investigational molecules.[1][2] Their structural diversity and ability to interact with a wide range of biological targets make them a fertile ground for the discovery of novel therapeutics.[3] This guide delves into the comparative anticancer and antimicrobial activities of these compounds, presenting quantitative data, detailed experimental protocols for key assays, and visualizations of relevant signaling pathways.

Comparative Anticancer Activity

Quinoxaline, quinoline (B57606), and quinazoline (B50416) derivatives have all demonstrated significant potential as anticancer agents.[4][5][6] Their mechanisms of action are diverse and often involve the inhibition of critical cellular signaling pathways implicated in cancer progression, such as the PI3K/Akt and MAPK pathways.[1][3]

The following table summarizes the half-maximal inhibitory concentration (IC50) values for representative derivatives of these N-heterocycles against various cancer cell lines. It is important to note that the activity is highly dependent on the specific substitutions on the heterocyclic core.

Compound ClassDerivativeCancer Cell LineIC50 (µM)Reference
Quinoxaline Compound 5 (ester and amide derivative)HeLa (Cervical Cancer)0.126[5]
SMMC-7721 (Hepatoma)0.071[5]
K562 (Leukemia)0.164[5]
Compound 14 (1-(N-substituted)-quinoxaline)MCF-7 (Breast Cancer)2.61[5]
Compound 18 (sulfono-hydrazide derivative)MCF-7 (Breast Cancer)22.11 ± 13.3[5]
Quinoline Compound 62 (quinoline-indole derivative)HepG2 (Liver Cancer)0.002[7]
Compound 51 (aryl quinoline derivative)KB (Oral Cancer)0.030[7]
Compound 9a (quinoline-8-sulfonamide derivative)C32 (Melanoma)233.9[8]
Quinazoline Compound 6b (4-aminoquinazoline derivative)HCT-116 (Colon Cancer)0.0136[9]
PVHD121A549 (Lung Cancer)Micromolar range[6]
HCT116 (Colon Cancer)Micromolar range[6]

Comparative Antimicrobial Activity

Derivatives of quinoxaline, quinoline, and quinazoline have also been extensively investigated for their antimicrobial properties against a range of bacterial and fungal pathogens.[10][11][12]

The following table presents the Minimum Inhibitory Concentration (MIC) values for selected derivatives, illustrating their potency against various microorganisms.

Compound ClassDerivativeMicroorganismMIC (µg/mL)Reference
Quinoxaline Compound 2d Escherichia coli8[13]
Compound 3c Escherichia coli8[13]
Compound 10 (pentacyclic)Candida albicans16[13]
Aspergillus flavus16[13]
Quinoxaline derivativeMRSA1-4[14][15]
Quinoline CiprofloxacinEscherichia coli0.013 - 1[11]
Staphylococcus aureus0.125 - 8[11]
Nalidixic AcidEscherichia coli0.50 - 64[11]
Quinazoline Compound 3f Staphylococcus aureus0.0078[16]
Compound 3g Pseudomonas aeruginosa0.0625 (mg/mL)[16]

Experimental Protocols

Anticancer Activity: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell viability and proliferation.

Principle: In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The amount of formazan produced is proportional to the number of viable cells and can be quantified by measuring the absorbance at a specific wavelength.

Detailed Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate the plate overnight at 37°C in a humidified atmosphere with 5% CO2 to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in the complete culture medium. Remove the medium from the wells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the solvent used to dissolve the compounds).

  • Incubation: Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours) at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

  • Formazan Formation: Incubate the plate for 2-4 hours at 37°C until a purple precipitate is visible.

  • Solubilization: Carefully remove the medium containing MTT and add 100 µL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Gently shake the plate on an orbital shaker for 15 minutes to ensure complete dissolution. Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of cell viability against the compound concentration to generate a dose-response curve and determine the IC50 value.

Antimicrobial Activity: Broth Microdilution Method

The broth microdilution method is a standard laboratory procedure used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium, and each dilution is inoculated with a standardized number of microorganisms. The MIC is the lowest concentration of the agent that prevents visible growth of the microorganism after incubation.

Detailed Protocol:

  • Preparation of Antimicrobial Agent Dilutions: Prepare a stock solution of the test compound. Perform serial two-fold dilutions of the stock solution in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism, typically adjusted to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10^8 CFU/mL for bacteria. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the serially diluted compound. Include a positive control well (broth and inoculum, no compound) and a negative control well (broth only).

  • Incubation: Incubate the plates at an appropriate temperature (e.g., 35-37°C for most bacteria) for 16-20 hours.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the antimicrobial agent in the first well that shows no visible growth.

Signaling Pathway Visualizations

Quinoxaline derivatives have been shown to exert their anticancer effects by inhibiting key signaling pathways involved in cell growth, proliferation, and survival. The PI3K/Akt and MAPK pathways are two of the most frequently targeted pathways.[1][3]

PI3K/Akt Signaling Pathway Inhibition

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes. Its aberrant activation is a hallmark of many cancers. Quinoxaline derivatives have been developed as dual inhibitors of PI3K and mTOR, a key downstream effector of Akt.[3]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation of PIP2 PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Activation Akt Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Apoptosis_Inhibition Inhibition of Apoptosis Akt->Apoptosis_Inhibition Cell_Growth Cell Growth & Proliferation mTORC1->Cell_Growth Quinoxaline Quinoxaline Derivatives Quinoxaline->PI3K Inhibition Quinoxaline->mTORC1 Inhibition MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation GeneExpression Gene Expression (Proliferation, etc.) TranscriptionFactors->GeneExpression Quinoxaline Quinoxaline Derivatives Quinoxaline->Raf Inhibition Quinoxaline->MEK Inhibition

References

Validating the Mechanism of Action for TQ-123: A Novel Tetrahydroquinoxaline-Based Kinase Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative framework for validating the mechanism of action of a new tetrahydroquinoxaline-based drug candidate, designated TQ-123. We compare the hypothetical performance of TQ-123 with established kinase inhibitors, Dovitinib (a multi-kinase inhibitor targeting FGFR1) and Roscovitine (a CDK2 inhibitor), providing supporting experimental data and detailed protocols. This document is intended to guide researchers in designing and interpreting key experiments to elucidate the molecular mechanism of novel therapeutic agents.

Data Presentation: Comparative Inhibitory Activity

The following tables summarize the quantitative data for TQ-123 in comparison to established inhibitors.

Table 1: In Vitro Kinase Inhibition

CompoundTarget KinaseIC50 (nM)
TQ-123 FGFR1 15
DovitinibFGFR18[1]
RoscovitineCDK2380[2]
TQ-123 CDK2 >10,000
DovitinibCDK2120
RoscovitineCDK2380[2]

Table 2: Cellular Anti-Proliferative Activity

CompoundCell LineIC50 (µM)
TQ-123 H460 (Lung Cancer) 0.5
DovitinibH460 (Lung Cancer)1.2[1]
TQ-123 B16-F10 (Melanoma) 1.2
DovitinibB16-F10 (Melanoma)2.5[1]
TQ-123 Hela229 (Cervical Cancer) 0.8
DovitinibHela229 (Cervical Cancer)1.8[1]

Mandatory Visualization

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Growth_Factor Growth Factor FGFR1 FGFR1 Growth_Factor->FGFR1 RAS RAS FGFR1->RAS PI3K PI3K FGFR1->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation_Survival Gene Expression (Proliferation, Survival) ERK->Proliferation_Survival AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation_Survival TQ-123 TQ-123 TQ-123->FGFR1

Caption: TQ-123 inhibits the FGFR1 signaling pathway.

G Start Start Cell_Culture Cell Culture & Treatment with TQ-123 Start->Cell_Culture Cell_Lysis Cell Lysis Cell_Culture->Cell_Lysis Protein_Quantification Protein Quantification Cell_Lysis->Protein_Quantification SDS_PAGE SDS-PAGE Protein_Quantification->SDS_PAGE Western_Transfer Western Transfer SDS_PAGE->Western_Transfer Primary_Antibody Primary Antibody Incubation (e.g., anti-p-ERK) Western_Transfer->Primary_Antibody Secondary_Antibody Secondary Antibody Incubation Primary_Antibody->Secondary_Antibody Detection Chemiluminescent Detection Secondary_Antibody->Detection Analysis Data Analysis Detection->Analysis End End Analysis->End

Caption: Western blot experimental workflow.

Experimental Protocols

1. In Vitro Kinase Inhibition Assay (LANCE Ultra TR-FRET)

This assay is designed to measure the direct inhibitory effect of TQ-123 on the kinase activity of purified FGFR1 and CDK2.

  • Materials:

    • Purified recombinant human FGFR1 and CDK2/cyclin A2 enzymes.

    • LANCE Ultra ULight™-poly GT (for FGFR1) or specific peptide substrate (for CDK2).

    • Europium-labeled anti-phospho-substrate antibody.

    • ATP.

    • Kinase assay buffer (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20).

    • 384-well white OptiPlates.

    • Test compounds (TQ-123, Dovitinib, Roscovitine) serially diluted in DMSO.

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase assay buffer.

    • Add 2.5 µL of the diluted compounds to the wells of a 384-well plate.

    • Add 2.5 µL of the kinase solution (FGFR1 or CDK2/cyclin A2) to each well and incubate for 10 minutes at room temperature.

    • Initiate the kinase reaction by adding 5 µL of a solution containing the ULight™-peptide substrate and ATP.

    • Incubate for 60 minutes at room temperature.

    • Stop the reaction by adding 5 µL of a solution containing the Europium-labeled antibody in stop buffer.

    • Incubate for 60 minutes at room temperature.

    • Read the plate on a TR-FRET-compatible plate reader.

    • Calculate IC50 values using a four-parameter logistic equation.[3]

2. Cell Proliferation Assay (MTT)

This assay determines the cytotoxic effect of TQ-123 on cancer cell lines.

  • Materials:

    • H460, B16-F10, and Hela229 cancer cell lines.

    • Complete growth medium (e.g., RPMI-1640 with 10% FBS).

    • 96-well plates.

    • Test compounds (TQ-123, Dovitinib) serially diluted in DMSO.

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

    • DMSO.

  • Procedure:

    • Seed cells in 96-well plates at a density of 5,000 cells/well and allow them to adhere overnight.

    • Treat the cells with serial dilutions of the test compounds for 48 hours.[4]

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 values.[4]

3. Western Blot Analysis of Signaling Pathway Modulation

This technique is used to assess the effect of TQ-123 on the phosphorylation status of key proteins in the FGFR1 signaling pathway, such as ERK.[5][6][7]

  • Materials:

    • H460 cells.

    • Complete growth medium.

    • Test compound TQ-123.

    • RIPA buffer with protease and phosphatase inhibitors.

    • BCA protein assay kit.

    • SDS-PAGE gels and running buffer.

    • PVDF membrane.

    • Transfer buffer.

    • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST).

    • Primary antibodies (anti-p-ERK, anti-ERK, anti-GAPDH).

    • HRP-conjugated secondary antibodies.

    • Enhanced chemiluminescence (ECL) substrate.

  • Procedure:

    • Seed H460 cells and grow to 70-80% confluency.

    • Treat cells with varying concentrations of TQ-123 for a specified time (e.g., 2 hours).

    • Lyse the cells in ice-cold RIPA buffer.[7]

    • Determine the protein concentration of the lysates using a BCA assay.

    • Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again and detect the signal using an ECL substrate and an imaging system.[7]

    • Quantify band intensities and normalize to a loading control like GAPDH.[7]

References

Cross-Validation of In Vitro and In Vivo Activity for Tetrahydroquinoxaline Compounds: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Tetrahydroquinoxalines are a class of heterocyclic compounds that have garnered significant interest in medicinal chemistry due to their diverse biological activities. This guide provides a comparative analysis of their in vitro and in vivo activities, offering a resource for researchers engaged in the discovery and development of novel therapeutics based on this scaffold. While direct, one-to-one cross-validation studies for a comprehensive set of tetrahydroquinoxaline compounds are limited in publicly available literature, this guide synthesizes existing data to highlight key findings and methodologies.

In Vitro Activity of Tetrahydroquinoxaline Derivatives

The in vitro evaluation of tetrahydroquinoxaline compounds has predominantly focused on their anticancer properties, with numerous studies reporting their cytotoxic effects against various cancer cell lines.

Quantitative In Vitro Anticancer Activity Data

The following table summarizes the half-maximal inhibitory concentration (IC50) values for several tetrahydroquinoxaline derivatives against different human cancer cell lines.

Compound IDCancer Cell LineIC50 (µM)Reference
I-7 HT-29 (Colon)Not specified, but showed high inhibition[1]
I-7 A549 (Lung)Not specified, but showed high inhibition[1]
I-7 MCF-7 (Breast)Not specified, but showed high inhibition[1]
I-7 PC-3 (Prostate)Not specified, but showed high inhibition[1]
Compound 15 MCF-7 (Breast)15.16[2]
Compound 15 HepG-2 (Liver)18.74[2]
Compound 15 A549 (Lung)18.68[2]
Compound 4a HCT-116 (Colon)~13[3]
Compound 4a A549 (Lung)~13[3]
Compound 2 MCF-7 (Breast)50 (at 72h)[4]
Compound 2 MDA-MB-231 (Breast)25 (at 72h)[4]
Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[1]

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5,000-10,000 cells/well and incubated for 24 hours to allow for attachment.

  • Compound Treatment: The tetrahydroquinoxaline compounds are dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations for a specified period (e.g., 48 or 72 hours).[1]

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells, and the IC50 value is determined by plotting the cell viability against the compound concentration.

Signaling Pathways and Mechanisms of Action

Several studies have delved into the mechanisms underlying the anticancer effects of tetrahydroquinoxalines.

  • Tubulin Polymerization Inhibition: Compound I-7, a tetrahydroquinoxaline sulfonamide derivative, has been shown to inhibit tubulin polymerization, leading to a disruption of the microtubule network and cell cycle arrest at the G2/M phase.[1]

G cluster_0 Microtubule Dynamics THQ Tetrahydroquinoxaline (e.g., Compound I-7) Tubulin Tubulin Dimers THQ->Tubulin Inhibits Microtubules Microtubule Polymerization Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Assembly G2M G2/M Phase Arrest Proliferation Cell Proliferation G2M->Proliferation Prevents G THQ Tetrahydroquinolinone Derivative Intrinsic Intrinsic Pathway (Mitochondrial) THQ->Intrinsic Induces Extrinsic Extrinsic Pathway (Death Receptor) THQ->Extrinsic Induces Caspases Caspase Activation Intrinsic->Caspases Extrinsic->Caspases Apoptosis Apoptosis Caspases->Apoptosis G cluster_0 In Vitro Evaluation cluster_1 In Vivo Validation A Compound Synthesis & Library Generation B High-Throughput Screening (e.g., Cytotoxicity Assays) A->B C Hit Identification (IC50 Determination) B->C D Mechanism of Action Studies (e.g., Western Blot, Flow Cytometry) C->D E Lead Compound Selection D->E F Pharmacokinetic & Biodistribution Studies E->F G Efficacy Studies in Animal Models (e.g., Xenografts) E->G H Toxicology Studies G->H

References

Head-to-Head Comparison of Tetrahydroquinoxaline Analogs in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive, data-driven comparison of the anti-cancer activity of various tetrahydroquinoxaline and its analogous tetrahydroquinoline derivatives. The information presented is collated from recent preclinical studies to facilitate an objective evaluation of their potential as therapeutic agents. This document details their cytotoxic efficacy across a range of cancer cell lines, outlines the experimental methodologies for key assays, and visualizes the primary signaling pathways implicated in their mechanism of action.

Quantitative Performance Analysis

The in vitro cytotoxic activity of several tetrahydroquinoline analogs was evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of the potency of a substance in inhibiting a specific biological or biochemical function, was determined for each compound. The results are summarized in the tables below.

Table 1: IC50 Values (µM) of Tetrahydroquinoline Derivatives Against Various Cancer Cell Lines

Compound IDHCT-116 (Colon)A-549 (Lung)MCF-7 (Breast)HEK293 (Normal)
9 >50>50>50>50
16 >50>50>50>50
17 >50>50>50>50
18a 39.83 ± 2.6227.24 ± 1.53>50>50
18c 18.93 ± 1.2623.83 ± 4.02>50>50
18d >50>50>50>50
18e >5045.33 ± 4.20>50>50
19a 26.17 ± 1.69>50>50>50
19b 13.49 ± 0.2015.69 ± 2.56>50>50
19c 12.96 ± 2.6828.44 ± 0.56>50>50
19d 31.64 ± 0.5841.07 ± 0.93>50>50
19e 13.88 ± 1.30>50>50>50
20a 13.11 ± 1.5521.79 ± 0.22>50>50
20b >50>50>50>50
20c 18.44 ± 2.0423.83 ± 4.02>50>50
20d 12.04 ± 0.5712.55 ± 0.54>50>50
20e >50>50>50>50
21 >50>50>50>50
22 >50>50>50>50
23 >50>50>50>50
24 >50>50>50>50

Data is presented as the mean ± standard deviation of three independent experiments.

Table 2: IC50 Values (µM) of Additional Tetrahydroquinoline Analogs

Compound IDMCF-7 (Breast)HepG2 (Liver)A549 (Lung)
10 68.02 ± 3.455.12 ± 2.743.19 ± 2.1
13 21.43 ± 1.129.87 ± 1.533.16 ± 1.6
15 15.16 ± 0.818.74 ± 0.918.68 ± 0.9
16 9.00 ± 0.411.34 ± 0.610.12 ± 0.5

These compounds were compared against 5-FU as a standard drug.[1]

Experimental Protocols

Cell Viability Assay (MTT Assay)

The anti-proliferative activity of the tetrahydroquinoxaline analogs is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.

  • Compound Treatment: The cells are then treated with various concentrations of the tetrahydroquinoxaline analogs and incubated for an additional 48 to 72 hours.

  • MTT Addition: Following the treatment period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 490 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value is determined by plotting the percentage of viability versus the compound concentration.

Apoptosis Assay (Annexin V-FITC and Propidium (B1200493) Iodide Staining)

Apoptosis induction by the tetrahydroquinoxaline analogs is assessed by flow cytometry using Annexin V-FITC and propidium iodide (PI) double staining.

  • Cell Treatment: Cells are treated with the test compounds at their respective IC50 concentrations for 24 to 48 hours.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold phosphate-buffered saline (PBS), and resuspended in 1X binding buffer.

  • Staining: 5 µL of Annexin V-FITC and 5 µL of PI are added to the cell suspension, and the mixture is incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are analyzed using a flow cytometer. Annexin V-FITC fluorescence (indicating apoptosis) and PI fluorescence (indicating necrosis or late apoptosis) are measured. The data allows for the quantification of viable, early apoptotic, late apoptotic, and necrotic cells.[2][3][4]

Cell Cycle Analysis

The effect of tetrahydroquinoxaline analogs on the cell cycle distribution is analyzed by flow cytometry after staining with propidium iodide.

  • Cell Treatment: Cells are treated with the compounds at their IC50 concentrations for a specified period (e.g., 24 or 48 hours).

  • Cell Fixation: The treated cells are harvested, washed with PBS, and fixed in ice-cold 70% ethanol (B145695) overnight at -20°C.

  • Staining: The fixed cells are washed with PBS and then incubated with a solution containing PI and RNase A for 30 minutes at 37°C in the dark.

  • Flow Cytometry Analysis: The DNA content of the stained cells is analyzed by flow cytometry. The percentages of cells in the G0/G1, S, and G2/M phases of the cell cycle are determined from the DNA content histograms.[5][6]

Signaling Pathways and Mechanisms of Action

Several tetrahydroquinoxaline and tetrahydroquinoline analogs exert their anti-cancer effects by modulating key signaling pathways involved in cell proliferation, survival, and apoptosis.

Inhibition of the PI3K/AKT/mTOR Pathway

The PI3K/AKT/mTOR pathway is a crucial intracellular signaling cascade that promotes cell growth, proliferation, and survival. Its dysregulation is a common feature in many cancers. Certain tetrahydroquinoline derivatives have been shown to inhibit this pathway, leading to the suppression of tumor growth.

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Phosphorylates PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Apoptosis_Inhibition Inhibition of Apoptosis AKT->Apoptosis_Inhibition Proliferation Cell Growth & Proliferation mTORC1->Proliferation Analog Tetrahydroquinoline Analog (e.g., 20d) Analog->PI3K Inhibits PTEN PTEN PTEN->PIP3 Inhibits

Caption: Inhibition of the PI3K/AKT/mTOR signaling pathway by tetrahydroquinoline analogs.

Disruption of KRas Signaling

The KRas protein is a key component of the RAS/MAPK pathway, which is critical for cell proliferation and survival. Mutations in the KRAS gene are common in many cancers, leading to constitutive activation of the pathway. Some tetrahydroisoquinoline derivatives have demonstrated the ability to inhibit KRas.

KRas_Signaling_Pathway EGFR EGFR Grb2_SOS Grb2/SOS EGFR->Grb2_SOS KRas_GTP KRas-GTP (Active) Grb2_SOS->KRas_GTP KRas_GDP KRas-GDP (Inactive) RAF RAF KRas_GTP->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Gene Transcription (Proliferation, Survival) ERK->Transcription Analog Tetrahydroisoquinoline Analog (e.g., GM-3-18) Analog->KRas_GTP Inhibits

Caption: Inhibition of the KRas signaling pathway by tetrahydroisoquinoline analogs.

Inhibition of Tubulin Polymerization

Microtubules, which are polymers of tubulin, are essential for cell division. Some tetrahydroquinoline analogs act as tubulin polymerization inhibitors by binding to the colchicine (B1669291) binding site on β-tubulin. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.

Tubulin_Polymerization_Inhibition cluster_0 cluster_1 Tubulin α/β-Tubulin Dimers Polymerization Polymerization Tubulin->Polymerization Microtubule Microtubule Mitosis Cell Division (Mitosis) Microtubule->Mitosis Polymerization->Microtubule G2M_Arrest G2/M Arrest Polymerization->G2M_Arrest Analog Tetrahydroquinoline Analog ColchicineSite Colchicine Binding Site Analog->ColchicineSite Binds to ColchicineSite->Polymerization Inhibits ColchicineSite->Polymerization Apoptosis Apoptosis

Caption: Mechanism of tubulin polymerization inhibition by tetrahydroquinoline analogs.

Experimental Workflow

The general workflow for the preclinical evaluation of tetrahydroquinoxaline analogs as potential anti-cancer agents is depicted below.

Experimental_Workflow Synthesis Analog Synthesis CellCulture Cancer Cell Line Culture Synthesis->CellCulture Treat MTT Cell Viability (MTT Assay) CellCulture->MTT Apoptosis Apoptosis Assay (Annexin V/PI) MTT->Apoptosis CellCycle Cell Cycle Analysis (PI) Apoptosis->CellCycle Mechanism Mechanism of Action Studies CellCycle->Mechanism Lead Lead Compound Identification Mechanism->Lead

Caption: General experimental workflow for the evaluation of tetrahydroquinoxaline analogs.

References

Isosteric Replacement Strategies in the Design of Tetrahydroquinoxaline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The strategic application of isosteric and bioisosteric replacements is a cornerstone of modern medicinal chemistry, enabling the fine-tuning of lead compounds to enhance efficacy, selectivity, and pharmacokinetic properties while minimizing toxicity. This guide provides a comparative analysis of isosteric replacement strategies specifically applied to the design of tetrahydroquinoxaline derivatives, a scaffold of significant interest in drug discovery due to its presence in a variety of biologically active molecules. We will delve into specific examples, present comparative biological data, and provide detailed experimental protocols for key assays.

Amide to Sulfonamide Bioisosterism in Colchicine (B1669291) Binding Site Inhibitors

A prominent example of bioisosterism in the development of tetrahydroquinoxaline-based anticancer agents is the replacement of an amide functional group with a sulfonamide. This strategy has been successfully employed to design novel inhibitors of the colchicine binding site on tubulin, aiming to disrupt microtubule dynamics in cancer cells.[1]

Comparative Biological Activity

The antiproliferative activity of a series of tetrahydroquinoxaline sulfonamide derivatives was evaluated against the HT-29 human colon cancer cell line. The results highlight the impact of this bioisosteric replacement and subsequent structural modifications on potency.

Compound IDR GroupIsosteric GroupIC50 (μM) against HT-29 Cells
Parent Amide H-CONH-(Data not provided for direct comparison in the study)
I-7 4-OCH3-SO2NH-0.23 ± 0.04
I-1 H-SO2NH-> 10
I-18 4-F-SO2NH-1.35 ± 0.12
I-21 3,4-di-F-SO2NH-0.89 ± 0.08
I-24 Ethyl-SO2NH-> 10

Data sourced from a study on tetrahydroquinoxaline sulfonamide derivatives as colchicine binding site inhibitors.[1]

Key Structure-Activity Relationship (SAR) Insights:

  • The sulfonamide moiety serves as an effective bioisostere for the amide group in this series of compounds.[1]

  • The presence of a methoxy (B1213986) group on the tetrahydroquinoxaline ring significantly enhances inhibitory activity compared to unsubstituted analogs.[1]

  • Electron-donating or withdrawing substituents on the pendant phenyl ring influence potency, with the 4-methoxy substituted compound I-7 demonstrating the highest activity.[1]

  • Replacement of the phenyl ring with a small alkyl group like ethyl leads to a complete loss of activity, indicating the importance of the aromatic substituent for binding.[1]

Experimental Protocols

A general synthetic route for the preparation of the tetrahydroquinoxaline sulfonamide derivatives is outlined below.

Logical Flow of Synthesis:

A Substituted Aniline (B41778) C Intermediate Amide A->C Acylation B Chloroacetyl Chloride B->C E Tetrahydroquinoxalinone C->E Cyclization D Sodium Sulfide (B99878) D->E G Tetrahydroquinoxaline Core E->G Reduction F Lithium Aluminum Hydride F->G I Final Sulfonamide Product G->I Sulfonylation H Substituted Benzenesulfonyl Chloride H->I

Caption: General synthetic scheme for tetrahydroquinoxaline sulfonamides.

Step 1: Synthesis of N-substituted-2-chloroacetamide. To a solution of the appropriately substituted aniline in a suitable solvent, chloroacetyl chloride is added dropwise at 0°C. The reaction mixture is stirred for a specified time, and the resulting precipitate is filtered and dried to yield the intermediate amide.

Step 2: Synthesis of the Tetrahydroquinoxalinone Ring. The N-substituted-2-chloroacetamide is reacted with sodium sulfide in a solvent such as ethanol (B145695) under reflux to facilitate the cyclization and formation of the tetrahydroquinoxalinone core.

Step 3: Reduction of the Lactam. The tetrahydroquinoxalinone is reduced using a reducing agent like lithium aluminum hydride (LAH) in an anhydrous solvent like tetrahydrofuran (B95107) (THF) to yield the tetrahydroquinoxaline scaffold.

Step 4: Sulfonylation. The resulting tetrahydroquinoxaline is reacted with a substituted benzenesulfonyl chloride in the presence of a base (e.g., pyridine (B92270) or triethylamine) in a suitable solvent to afford the final sulfonamide derivative. The product is then purified using column chromatography.

The antiproliferative activity of the synthesized compounds is determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Experimental Workflow for MTT Assay:

A Seed cancer cells in 96-well plates B Incubate for 24h A->B C Treat cells with compounds at various concentrations B->C D Incubate for 48h C->D E Add MTT solution D->E F Incubate for 4h E->F G Add DMSO to dissolve formazan (B1609692) F->G H Measure absorbance at 570 nm G->H I Calculate IC50 values H->I

Caption: Workflow of the MTT assay for antiproliferative activity.

  • Cell Seeding: Human cancer cell lines (e.g., HT-29) are seeded into 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere for 24 hours.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and a positive control (e.g., a known anticancer drug) for 48 hours.

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours.

  • Formazan Solubilization: The medium is removed, and dimethyl sulfoxide (B87167) (DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curves.

Other Isosteric Replacement Strategies and Future Directions

While the amide-to-sulfonamide replacement has proven effective, other isosteric modifications of the tetrahydroquinoxaline scaffold are being explored to develop novel therapeutic agents. A review of anticancer quinoxalines suggests that the replacement of an amide with a thiourea group can also yield compounds with good activity against cancer cell lines.[2] For instance, a thiourea-containing quinoxaline (B1680401) derivative showed an IC50 of 4.4 μM against both HCT116 and MCF-7 cell lines, whereas the corresponding sulfonamide was inactive.[2] This highlights that the choice of bioisostere is highly context-dependent and can lead to different activity profiles.

Future research in this area could explore a wider range of classical and non-classical bioisosteres for various functional groups on the tetrahydroquinoxaline core. For example:

  • Carboxylic Acid Bioisosteres: Replacing a carboxylic acid group with tetrazoles, acyl sulfonamides, or hydroxamic acids could modulate acidity, membrane permeability, and metabolic stability.

  • Phenyl Ring Bioisosteres: The pendant phenyl ring, crucial for the activity of the colchicine binding site inhibitors, could be replaced with other aromatic or heteroaromatic rings (e.g., pyridyl, thienyl) to explore new interactions with the target protein and alter physicochemical properties.

  • Core Scaffold Modifications (Scaffold Hopping): While maintaining the key pharmacophoric elements, the tetrahydroquinoxaline core itself could be replaced with other bicyclic systems to explore novel chemical space and potentially discover compounds with improved properties.

Signaling Pathway Context

The tetrahydroquinoxaline sulfonamides discussed act as microtubule-targeting agents by inhibiting tubulin polymerization at the colchicine binding site. This disruption of microtubule dynamics leads to cell cycle arrest and ultimately, cell death.

Signaling Pathway of Colchicine Binding Site Inhibitors:

A Tetrahydroquinoxaline Sulfonamide Derivative B Tubulin Dimers A->B Binds to Colchicine Site C Inhibition of Microtubule Polymerization B->C D Disruption of Mitotic Spindle C->D E G2/M Phase Cell Cycle Arrest D->E F Apoptosis/Cell Death E->F

Caption: Mechanism of action for tetrahydroquinoxaline-based tubulin inhibitors.

References

Validating Novel Biological Targets for 5,6,7,8-Tetrahydroquinoxaline Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The 5,6,7,8-tetrahydroquinoxaline scaffold is a promising privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. The validation of novel biological targets for its derivatives is a critical step in the drug discovery pipeline. This guide provides a comparative overview of potential biological targets for this compound and related derivatives, supported by available experimental and in-silico data. It also outlines key experimental protocols for target validation.

Identified Potential Biological Targets

Several potential biological targets for derivatives of the this compound scaffold and the closely related 5,6,7,8-tetrahydroquinazoline (B1197369) have been identified through both in-silico screening and experimental assays. These include enzymes involved in microbial pathogenesis, cancer-related proteins, and key players in signal transduction pathways.

Tubulin: A Key Target in Cancer Therapy

Recent studies have highlighted the potential of quinoxaline (B1680401) and tetrahydroquinoline derivatives as inhibitors of tubulin polymerization. These compounds act as microtubule-targeting agents, inducing cell cycle arrest and apoptosis, making them attractive candidates for anticancer drug development.

One study identified a novel quinoxaline derivative, compound I-7 , which demonstrated excellent antiproliferative activities against various cancer cell lines. Further biological analysis confirmed that compound I-7 inhibits tubulin polymerization and arrests the cell cycle at the G2/M phase[1]. Molecular docking studies suggest that these derivatives bind to the colchicine (B1669291) binding site on β-tubulin[1].

Compound ClassDerivative ExampleTarget Cell LineIC50 (µM)Reference
Tetrahydroquinoxaline sulfonamideI-7HT-29 (Colon Cancer)>30% inhibition at 10 µM[1]
Quinoxaline DerivativeCompound 12Not Specified0.19-0.51

Note: The data presented is from different studies and direct comparison should be made with caution.

Apoptosis Signal-Regulating Kinase 1 (ASK1): A Target in Inflammatory Diseases

ASK1 is a key enzyme in a signaling cascade that responds to cellular stress and inflammation. A recent study reported the discovery of a dibromo-substituted quinoxaline derivative, 26e , as a potent small-molecule inhibitor of ASK1, with an IC50 value of 30.17 nM[2][3]. This finding suggests that this compound derivatives could be developed as therapeutic agents for inflammatory diseases and non-alcoholic steatohepatitis.

Compound ClassDerivative ExampleIC50 (nM)Reference
Dibromo-substituted quinoxaline26e30.17[2][3]
Microbial Enzymes: Potential for Novel Antimicrobials

In-silico molecular docking studies have predicted that derivatives of the related 5,6,7,8-tetrahydroquinazoline scaffold exhibit high binding affinity towards essential enzymes in Mycobacterium tuberculosis[4][5]. These potential targets include:

  • Dihydrofolate Reductase (DHFR)

  • Pantothenate Kinase (MtPanK)

  • FAD-containing oxidoreductase DprE1 (MtDprE1)

These findings suggest a promising avenue for the development of new antitubercular agents based on the tetrahydroquinoxaline core structure.

Furthermore, high inhibition activity was also predicted against β-glucosidase , indicating a potential for developing novel treatments for diabetes[4][5].

Compound ClassPotential Target EnzymeOrganismMethodReference
5,6,7,8-TetrahydroquinazolineDHFR, MtPanK, MtDprE1Mycobacterium tuberculosisIn-silico docking[4][5]
5,6,7,8-Tetrahydroquinazolineβ-glucosidaseNot SpecifiedIn-silico docking[4][5]

Experimental Protocols for Target Validation

Rigorous experimental validation is crucial to confirm the in-silico predictions and to fully characterize the mechanism of action of novel this compound derivatives.

Tubulin Polymerization Inhibition Assay

This assay directly measures the ability of a compound to interfere with the assembly of microtubules.

Methodology:

  • Reagents: Purified tubulin protein, GTP, polymerization buffer, test compounds, and a reference inhibitor (e.g., colchicine).

  • Procedure:

    • Tubulin is incubated at 37°C in the presence of GTP and a fluorescent reporter to initiate polymerization.

    • The test compound or vehicle control is added to the reaction mixture.

    • The change in fluorescence, which is proportional to the extent of tubulin polymerization, is monitored over time using a fluorometer.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits tubulin polymerization by 50%, is calculated from the dose-response curve.

Cell Viability and Proliferation Assays (e.g., MTT Assay)

These assays assess the cytotoxic and antiproliferative effects of the compounds on cancer cell lines.

Methodology:

  • Cell Culture: Cancer cell lines are seeded in 96-well plates and allowed to adhere overnight.

  • Treatment: Cells are treated with various concentrations of the this compound derivatives or a vehicle control for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan (B1609692) crystals by viable cells.

  • Solubilization and Measurement: The formazan crystals are solubilized, and the absorbance is measured using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control, and the GI50 (concentration for 50% growth inhibition) or IC50 (concentration for 50% inhibition of viability) is determined.

Enzyme Inhibition Assays

These assays are specific to the target enzyme and measure the ability of the compound to inhibit its catalytic activity.

Methodology (General):

  • Reagents: Purified target enzyme, its specific substrate, buffer, test compounds, and a known inhibitor.

  • Procedure:

    • The enzyme is pre-incubated with various concentrations of the test compound.

    • The enzymatic reaction is initiated by the addition of the substrate.

    • The reaction progress is monitored by measuring the formation of the product or the depletion of the substrate over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: The initial reaction rates are determined, and the IC50 value is calculated from the dose-response curve.

Visualizing the Pathways and Workflows

Signaling Pathway of ASK1 Inhibition

ASK1_Pathway Stress Cellular Stress (e.g., ROS, ER Stress) ASK1 ASK1 Stress->ASK1 MKK3_6 MKK3/6 ASK1->MKK3_6 MKK4_7 MKK4/7 ASK1->MKK4_7 p38 p38 MAPK MKK3_6->p38 JNK JNK MKK4_7->JNK Inflammation Inflammation p38->Inflammation Apoptosis Apoptosis JNK->Apoptosis THQ_Derivative 5,6,7,8-Tetrahydro- quinoxaline Derivative (e.g., 26e) THQ_Derivative->ASK1

Caption: Inhibition of the ASK1 signaling pathway by a this compound derivative.

Experimental Workflow for Target Validation

Target_Validation_Workflow InSilico In-silico Screening (Molecular Docking) Synthesis Derivative Synthesis & Characterization InSilico->Synthesis Biochemical Biochemical Assays (Enzyme Inhibition) Synthesis->Biochemical CellBased Cell-based Assays (Viability, Proliferation) Synthesis->CellBased Mechanism Mechanism of Action Studies (e.g., Cell Cycle Analysis) Biochemical->Mechanism CellBased->Mechanism InVivo In-vivo Models (Animal Studies) Mechanism->InVivo

Caption: A generalized workflow for the validation of novel biological targets.

References

Orthogonal assays to confirm the activity of tetrahydroquinoxaline hits from HTS

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the journey from a high-throughput screening (HTS) hit to a validated lead compound is paved with rigorous experimental validation. This guide provides a comparative overview of essential orthogonal assays to confirm the activity of tetrahydroquinoxaline derivatives, a scaffold known for its diverse biological activities but also for its potential to cause assay interference.

Following an initial HTS campaign, promising tetrahydroquinoxaline "hits" require confirmation through a battery of secondary assays that are mechanistically distinct from the primary screen. This orthogonal approach is crucial for eliminating false positives and building confidence in the biological activity of the compounds. This guide details key biochemical and cell-based assays, provides representative experimental protocols, and presents quantitative data to aid in the selection of appropriate validation strategies.

Comparative Efficacy of Tetrahydroquinoxaline Derivatives

The biological activity of tetrahydroquinoxaline derivatives can vary significantly based on their substitution patterns and the specific biological target. The following tables summarize the in vitro efficacy of various tetrahydroquinoxaline derivatives from different studies, providing a snapshot of their potential as enzyme inhibitors and cytotoxic agents.

Table 1: Biochemical Assay Data for Tetrahydroquinoxaline Derivatives

Compound IDTarget EnzymeAssay TypeIC50 (nM)Reference
12d Apoptosis signal-regulating kinase 1 (ASK1)Enzyme Inhibition49.63[1]
12c Apoptosis signal-regulating kinase 1 (ASK1)Enzyme Inhibition117.61[1]
26e Apoptosis signal-regulating kinase 1 (ASK1)Enzyme Inhibition30.17[1]
12b Apoptosis signal-regulating kinase 1 (ASK1)Enzyme Inhibition502.46[1]
Compound 4 Apoptosis signal-regulating kinase 1 (ASK1)Enzyme Inhibition150[1]

Table 2: Cell-Based Assay Data for Tetrahydroquinoxaline Derivatives

Compound IDCell LineAssay TypeEC50/IC50 (µM)Reference
I-7 HT-29 (Colon Cancer)MTT Assay2.20[2]
I-7 HepG2 (Liver Cancer)MTT Assay4.64[2]
I-7 Hela (Cervical Cancer)MTT Assay2.84[2]
I-7 MCF-7 (Breast Cancer)MTT Assay7.52[2]
I-26 HT-29 (Colon Cancer)MTT Assay17.52[2]
I-26 HepG2 (Liver Cancer)MTT Assay11.51[2]
I-26 Hela (Cervical Cancer)MTT Assay10.90[2]
I-26 MCF-7 (Breast Cancer)MTT Assay12.85[2]
Compound 15 MCF-7 (Breast Cancer)SRB Assay15.16[3]
Compound 15 HepG-2 (Liver Cancer)SRB Assay18.74[3]
Compound 15 A549 (Lung Cancer)SRB Assay18.68[3]

Experimental Protocols

Detailed and standardized protocols are essential for reproducible and comparable results. Below are methodologies for key orthogonal assays used in hit validation.

Biochemical Assays

1. Enzyme Inhibition Assay (Generic Protocol)

This assay directly measures the effect of a compound on the catalytic activity of a target enzyme.[4][5][6]

  • Materials and Reagents:

    • Purified target enzyme

    • Specific substrate for the enzyme

    • Tetrahydroquinoxaline hit compound

    • Assay buffer (optimized for pH and ionic strength for the specific enzyme)

    • Cofactors (if required by the enzyme, e.g., ATP, NADH)

    • Microplate reader (spectrophotometer or fluorometer)

    • 96- or 384-well plates

  • Procedure:

    • Reagent Preparation: Prepare a stock solution of the enzyme in a suitable buffer. Dilute the substrate and tetrahydroquinoxaline compounds to desired concentrations in the assay buffer.

    • Enzyme and Inhibitor Pre-incubation: Add a fixed concentration of the enzyme to the wells of the microplate. Then, add varying concentrations of the tetrahydroquinoxaline compound to the wells. Allow for a pre-incubation period (e.g., 15-30 minutes) at a controlled temperature to allow for binding.

    • Initiation of Reaction: Start the enzymatic reaction by adding the substrate to each well.

    • Signal Detection: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time using a microplate reader. The signal is proportional to the product formation.

    • Data Analysis: Calculate the initial reaction velocities for each inhibitor concentration. Plot the percentage of enzyme inhibition against the logarithm of the inhibitor concentration to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

2. Surface Plasmon Resonance (SPR) for Binding Affinity

SPR is a label-free biophysical technique that provides real-time data on the binding kinetics and affinity between a ligand (e.g., the target protein) and an analyte (the tetrahydroquinoxaline hit).[7][8][9][10]

  • Materials and Reagents:

    • SPR instrument (e.g., Biacore)

    • Sensor chip (e.g., CM5)

    • Purified target protein (ligand)

    • Tetrahydroquinoxaline hit compound (analyte)

    • Immobilization buffer (e.g., 10 mM sodium acetate, pH 4.0-5.5)

    • Running buffer (e.g., HBS-EP+)

    • Activation reagents (e.g., EDC/NHS)

    • Deactivation reagent (e.g., ethanolamine)

  • Procedure:

    • Ligand Immobilization: Activate the sensor chip surface using a mixture of EDC and NHS. Inject the purified target protein over the activated surface to achieve covalent immobilization. Deactivate any remaining active esters with ethanolamine.

    • Analyte Binding: Prepare a series of dilutions of the tetrahydroquinoxaline compound in the running buffer. Inject the different concentrations of the analyte over the immobilized ligand surface at a constant flow rate.

    • Data Collection: Monitor the change in the refractive index at the sensor surface, which is proportional to the mass of analyte binding to the ligand. This is recorded in a sensorgram (response units vs. time).

    • Regeneration: After each analyte injection, inject a regeneration solution (e.g., a low pH buffer) to dissociate the bound analyte from the ligand, preparing the surface for the next injection.

    • Data Analysis: Analyze the sensorgrams to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD), which is a measure of binding affinity.

Cell-Based Assays

1. MTT/MTS Cell Viability Assay

These colorimetric assays measure the metabolic activity of cells as an indicator of cell viability, proliferation, or cytotoxicity.[11][12][13]

  • Materials and Reagents:

    • Cancer cell line of interest

    • Complete cell culture medium

    • Tetrahydroquinoxaline hit compound

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) reagent

    • Solubilization solution (for MTT assay, e.g., DMSO or a detergent-based solution)

    • 96-well cell culture plates

    • Microplate reader

  • Procedure:

    • Cell Seeding: Seed the cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Compound Treatment: Treat the cells with a range of concentrations of the tetrahydroquinoxaline compound. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity.

    • Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO2 incubator.

    • Addition of Reagent:

      • MTT: Add MTT solution to each well and incubate for 2-4 hours. The viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

      • MTS: Add MTS reagent to each well and incubate for 1-4 hours. The viable cells will reduce the MTS to a soluble formazan product.

    • Solubilization (MTT only): For the MTT assay, add a solubilization solution to dissolve the formazan crystals.

    • Absorbance Measurement: Measure the absorbance of the wells at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the EC50 or IC50 value.

Visualizing Workflows and Pathways

Diagrams created using Graphviz (DOT language) provide a clear visual representation of the experimental workflows and the biological context of the tetrahydroquinoxaline hits.

HTS_Hit_Validation_Workflow HTS High-Throughput Screen (Primary Assay) Hits Initial Hits (Tetrahydroquinoxalines) HTS->Hits Triage Hit Triage (Remove known PAINS, structural filtering) Hits->Triage Biochemical Biochemical Assays (Orthogonal) Triage->Biochemical Confirm direct target interaction CellBased Cell-Based Assays (Orthogonal) Triage->CellBased Confirm cellular activity Enzyme Enzyme Inhibition (IC50 determination) Biochemical->Enzyme Binding Binding Affinity (SPR - KD determination) Biochemical->Binding Viability Cell Viability/Cytotoxicity (MTT/MTS - EC50/IC50) CellBased->Viability Mechanism Mechanism of Action Studies Enzyme->Mechanism Binding->Mechanism Viability->Mechanism Validated Validated Hits Mechanism->Validated PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activates PIP3 PIP3 PI3K->PIP3 Converts PIP2 to PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Proliferation Cell Proliferation, Survival, Growth mTORC1->Proliferation Promotes THQ Tetrahydroquinoxaline Derivative (Inhibitor) THQ->PI3K Potential Inhibition THQ->AKT Potential Inhibition THQ->mTORC1 Potential Inhibition PAINS_Identification_Logic Hit HTS Hit (Tetrahydroquinoxaline) CheckPAINS Is it a known PAINS substructure? Hit->CheckPAINS OrthogonalAssay Test in Orthogonal Assay (Different detection method) CheckPAINS->OrthogonalAssay Yes CheckPAINS->OrthogonalAssay No ActivityConfirmed Activity Confirmed? OrthogonalAssay->ActivityConfirmed CounterScreen Perform Counter-Screen (Unrelated target, same assay format) ActivityInCounter Activity in Counter-Screen? CounterScreen->ActivityInCounter ActivityConfirmed->CounterScreen Yes FalsePositive Likely False Positive (Deprioritize) ActivityConfirmed->FalsePositive No ActivityInCounter->FalsePositive Yes TrueHit Potential True Hit (Proceed with caution) ActivityInCounter->TrueHit No

References

Navigating the Synthesis of 5,6,7,8-Tetrahydroquinoxaline: A Comparative Guide to Efficiency and Cost

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and professionals in drug development, the efficient and cost-effective synthesis of heterocyclic scaffolds is a critical endeavor. 5,6,7,8-Tetrahydroquinoxaline, a key building block in medicinal chemistry, can be prepared through various synthetic routes. This guide provides a comparative analysis of the two primary pathways: the condensation of 1,2-diaminocyclohexane with glyoxal (B1671930) and the catalytic hydrogenation of quinoxaline (B1680401), with a focus on efficiency, cost-effectiveness, and experimental protocols.

At a Glance: Comparison of Synthetic Routes

ParameterRoute 1: CondensationRoute 2: Catalytic Hydrogenation
Starting Materials 1,2-Diaminocyclohexane, GlyoxalQuinoxaline, Hydrogen Source
Key Advantages Potentially fewer steps, readily available starting materials.High atom economy, potentially high yields.
Key Disadvantages Limited detailed procedures in literature for the parent molecule.Requires specialized high-pressure equipment, catalyst cost and handling.
Estimated Yield Variable, requires optimization.Can be high (>90%) depending on the catalyst and conditions.
Estimated Cost Moderate, dependent on the price of 1,2-diaminocyclohexane.Potentially higher initial investment due to catalyst and equipment.

Route 1: Condensation of 1,2-Diaminocyclohexane with Glyoxal

This approach represents a classical method for the formation of the pyrazine (B50134) ring fused to a cyclohexane (B81311) backbone. The reaction involves the condensation of a 1,2-diamine with a 1,2-dicarbonyl compound.

1,2-Diaminocyclohexane 1,2-Diaminocyclohexane Reaction Reaction 1,2-Diaminocyclohexane->Reaction Glyoxal Glyoxal Glyoxal->Reaction This compound This compound Reaction->this compound Condensation

Figure 1. Synthetic pathway for the condensation route.

Experimental Protocol:

While specific literature detailing a high-yield synthesis of the unsubstituted this compound via this route is sparse, a general procedure can be outlined based on analogous reactions.

  • Reaction Setup: To a solution of 1,2-diaminocyclohexane (1 equivalent) in a suitable solvent such as ethanol (B145695) or methanol, an aqueous solution of glyoxal (40 wt. %, 1 equivalent) is added dropwise at room temperature.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for a specified period, typically ranging from a few hours to overnight. The progress of the reaction should be monitored by an appropriate analytical technique like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The resulting crude product can be purified by distillation or column chromatography on silica (B1680970) gel to afford the pure this compound.

Efficiency and Cost Analysis:

The primary determinants of cost for this route are the starting materials, 1,2-diaminocyclohexane and glyoxal. Both are commercially available, with prices varying based on purity and quantity. For instance, a mixture of cis and trans 1,2-diaminocyclohexane (99%) can be purchased for approximately £75.50 for 250 mL[1]. Glyoxal (40% w/w aqueous solution) is also readily available, with a price of around $34.65 for 100 mL[2]. The efficiency of this reaction in terms of yield is not well-documented for the parent molecule and would likely require optimization of reaction conditions, including solvent, temperature, and stoichiometry.

Route 2: Catalytic Hydrogenation of Quinoxaline

This method involves the reduction of the aromatic pyrazine ring of quinoxaline to yield the saturated this compound. This transformation is typically achieved using heterogeneous or homogeneous catalysts under a hydrogen atmosphere.

Quinoxaline Quinoxaline Hydrogenation Hydrogenation Quinoxaline->Hydrogenation Hydrogen Source Hydrogen Source Hydrogen Source->Hydrogenation Catalyst Catalyst Catalyst->Hydrogenation This compound This compound Hydrogenation->this compound

Figure 2. Workflow for the catalytic hydrogenation of quinoxaline.

A variety of catalytic systems have been explored for the hydrogenation of quinoxalines, including those based on palladium, iridium, iron, and cobalt.

Experimental Protocols:

a) Palladium-Catalyzed Hydrogenation:

Palladium on carbon (Pd/C) is a commonly used catalyst for this transformation.

  • Reaction Setup: Quinoxaline is dissolved in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) in a high-pressure autoclave. The Pd/C catalyst (typically 5-10 mol%) is added to the solution.

  • Hydrogenation: The autoclave is sealed, purged with hydrogen gas, and then pressurized to the desired pressure (e.g., 50 atm). The reaction mixture is stirred at a specific temperature (e.g., 60 °C) for a set time (e.g., 24 hours).[3]

  • Work-up and Purification: After cooling and careful depressurization, the catalyst is removed by filtration through a pad of celite. The solvent is then evaporated under reduced pressure, and the crude product is purified by distillation or chromatography.

b) Iridium-Catalyzed Asymmetric Hydrogenation:

Chiral iridium catalysts have been developed for the enantioselective hydrogenation of substituted quinoxalines, often yielding tetrahydroquinoxalines with high enantiomeric excess. While the focus is often on chiral products, these systems can be adapted for the synthesis of the racemic parent compound. A notable protocol uses an iridium catalyst and allows for the selective formation of either enantiomer by simply changing the solvent. For instance, using a specific iridium catalyst in a toluene/dioxane mixture can yield the (R)-enantiomer with up to 93% yield and 98% ee, while using ethanol as the solvent can produce the (S)-enantiomer with up to 83% yield and 93% ee.[4]

c) Metal-Free Transfer Hydrogenation:

A more recent, environmentally benign approach utilizes pinacolborane (HBpin) as a hydrogen source with a non-corrosive and low-cost catalyst like tetrabutylammonium (B224687) bromide (Bu4NBr). This method avoids the need for high-pressure hydrogen gas.[5]

Efficiency and Cost Analysis:

The cost of this route is significantly influenced by the price of the starting material, quinoxaline, and the chosen catalyst. Quinoxaline (≥98%) is commercially available, with a price of approximately $42.90 for 25 grams[6].

The catalyst cost varies widely. Palladium on carbon is a relatively common and moderately priced catalyst. However, precious metal catalysts like those based on iridium can be significantly more expensive. The cost-effectiveness of these catalytic systems also depends on their loading, efficiency (turnover number), and reusability. For large-scale production, the ability to recover and reuse the catalyst is a critical economic factor.

Industrial Scale and Commercial Production

Information on the specific industrial-scale synthesis of this compound is not extensively detailed in the public domain. However, the catalytic hydrogenation of quinoline (B57606) derivatives is a well-established industrial process, suggesting that the hydrogenation of quinoxaline is a feasible route for large-scale production. The choice between the condensation and hydrogenation routes on an industrial scale would likely depend on a detailed techno-economic analysis, considering factors such as raw material costs, catalyst cost and lifetime, equipment requirements, and waste disposal.

Conclusion

Both the condensation of 1,2-diaminocyclohexane with glyoxal and the catalytic hydrogenation of quinoxaline offer viable pathways to this compound. The condensation route is conceptually simple but may require significant optimization to achieve high yields for the unsubstituted target molecule. The catalytic hydrogenation route, while potentially offering higher yields and atom economy, involves higher initial investment in equipment and catalysts. The choice of the optimal synthetic route will depend on the specific requirements of the researcher or drug development professional, including the desired scale of production, cost constraints, and available equipment. Further research into optimizing the condensation reaction and developing more cost-effective and robust catalysts for the hydrogenation of quinoxaline will be beneficial for the chemical and pharmaceutical industries.

References

A Comparative Guide to In Silico and Experimental Validation of Tetrahydroquinoxaline Binding Modes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of in silico and experimental methodologies for validating the binding modes of tetrahydroquinoxaline derivatives, a scaffold of significant interest in medicinal chemistry. By presenting quantitative data, detailed experimental protocols, and workflow visualizations, this document aims to equip researchers with the necessary information to critically evaluate and integrate these complementary approaches in drug discovery pipelines.

Data Presentation: A Comparative Analysis

The successful validation of a potential drug candidate's binding mode relies on the convergence of evidence from both computational predictions and experimental assays. Below is a summary of comparative data for quinoxaline (B1680401) derivatives, a closely related class of compounds, illustrating the correlation between in silico predictions (docking scores) and experimentally determined biological activity (IC50 values).

Compound IDTarget ProteinIn Silico MethodPredicted Binding Affinity (kcal/mol)Experimental AssayIC50 (µM)Reference
Quinoxaline Derivative 14 Thymidine PhosphorylaseMolecular Docking-8.5In vitro enzyme inhibition assay25.34 ± 1.21[1]
Quinoxaline Derivative 15 Thymidine PhosphorylaseMolecular Docking-8.3In vitro enzyme inhibition assay28.18 ± 1.12[1]
Quinoxaline Derivative 16 Thymidine PhosphorylaseMolecular Docking-8.1In vitro enzyme inhibition assay33.56 ± 0.45[1]
Quinoxaline Derivative 25 Thymidine PhosphorylaseMolecular Docking-9.2In vitro enzyme inhibition assay15.21 ± 0.89[1]
Quinoxaline Derivative 4i EGFRMolecular DockingNot specifiedMTT Assay (A549 cell line)3.902 ± 0.098[2]
Pyridinylquinoxaline 6f p38α MAP KinaseMolecular Docking-8.7Kinase inhibition assay0.038[3]

Note: While the above data is for quinoxaline derivatives, it highlights the general approach of comparing computational predictions with experimental outcomes. Direct comparative data for tetrahydroquinoxalines is less commonly published in this format.

Experimental and Computational Protocols

Detailed and robust protocols are critical for generating reproducible and reliable data. This section outlines the methodologies for key in silico and experimental techniques used to validate the binding modes of tetrahydroquinoxaline derivatives.

In Silico Methodologies

1. Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex.

  • Protein and Ligand Preparation:

    • The three-dimensional crystal structure of the target protein is obtained from the Protein Data Bank (PDB).

    • Water molecules and co-ligands are typically removed, and polar hydrogen atoms are added to the protein structure.

    • The three-dimensional structures of the tetrahydroquinoxaline derivatives are generated and optimized using a suitable force field.

  • Binding Site Identification:

    • The active site of the protein is defined, often based on the location of a co-crystallized ligand or through computational prediction methods. This defines the search space for the docking algorithm.

  • Docking Simulation:

    • A docking program (e.g., AutoDock, Glide, GOLD) is used to predict the binding conformation of each ligand within the active site.[3]

    • The algorithm samples numerous possible orientations and conformations of the ligand and scores them based on a scoring function that estimates the binding affinity.[3]

  • Pose Selection and Analysis:

    • The docking poses with the most favorable scores (lowest binding energy) are selected for further analysis.

    • The interactions between the ligand and the protein, such as hydrogen bonds and hydrophobic interactions, are examined to understand the binding mode.[3]

  • Validation:

    • A crucial validation step involves redocking the original ligand into its protein crystal structure. A root-mean-square deviation (RMSD) value of less than 2 Å is generally considered a successful validation of the docking protocol.[4]

2. Molecular Dynamics (MD) Simulation

MD simulations provide insights into the dynamic behavior of the protein-ligand complex over time.

  • System Preparation:

    • The docked protein-ligand complex from the molecular docking study is used as the starting structure.

    • The complex is placed in a simulation box of a defined shape (e.g., cubic, dodecahedron) and solvated with an explicit water model.

    • Ions are added to neutralize the system and mimic physiological salt concentrations.

  • Simulation Protocol:

    • Energy Minimization: The system is energy-minimized to remove steric clashes and unfavorable geometries.

    • Equilibration: The system is gradually heated to the desired temperature and then equilibrated at that temperature and pressure (NVT and NPT ensembles) to allow the solvent and ions to relax around the protein-ligand complex.

    • Production Run: The production MD simulation is run for a specified period (e.g., 50-100 nanoseconds), during which the trajectory (atomic coordinates over time) is saved at regular intervals.[5]

  • Analysis:

    • The stability of the protein-ligand complex is assessed by calculating the root-mean-square deviation (RMSD) of the protein backbone and the ligand.

    • The flexibility of different protein regions is analyzed using the root-mean-square fluctuation (RMSF).

    • The binding free energy is often calculated using methods like MM-PBSA or MM-GBSA to provide a more accurate estimation of binding affinity.[5]

Experimental Validation Techniques

1. X-ray Crystallography

This technique provides a high-resolution, three-dimensional structure of the protein-ligand complex.

  • Crystallization:

    • The purified target protein is mixed with the tetrahydroquinoxaline derivative.

    • The protein-ligand complex is crystallized by screening a wide range of conditions (e.g., pH, temperature, precipitant concentration).

  • Data Collection:

    • A suitable crystal is selected and exposed to a high-intensity X-ray beam.

    • The diffraction pattern of the X-rays scattered by the crystal is recorded.

  • Structure Solution and Refinement:

    • The diffraction data is processed to determine the electron density map of the protein-ligand complex.

    • An atomic model is built into the electron density map and refined to best fit the experimental data.

  • Validation:

    • The quality of the final structure is assessed using various metrics, including R-factor, R-free, and analysis of bond lengths, bond angles, and Ramachandran plot statistics.[6]

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR techniques can provide information about ligand binding and the binding interface. Saturation Transfer Difference (STD) NMR is particularly useful for identifying binding ligands and mapping their binding epitopes.

  • Sample Preparation:

    • A solution of the target protein in a suitable deuterated buffer is prepared.

    • The tetrahydroquinoxaline derivative is added to the protein solution.

  • STD-NMR Experiment:

    • Two experiments are performed: an "on-resonance" experiment where specific protein resonances are selectively saturated with a radiofrequency pulse, and an "off-resonance" experiment where the pulse is applied at a frequency where no protein or ligand signals are present.[7]

    • The on-resonance spectrum is subtracted from the off-resonance spectrum to generate the STD spectrum.[7]

  • Data Analysis:

    • Signals that appear in the STD spectrum belong to the ligand that binds to the protein.[7]

    • The relative intensities of the signals in the STD spectrum provide information about which parts of the ligand are in close proximity to the protein in the bound state (the binding epitope).[7]

3. Surface Plasmon Resonance (SPR)

SPR is a label-free technique used to measure the kinetics (on-rate and off-rate) and affinity of a protein-ligand interaction in real-time.

  • Sensor Chip Preparation:

    • The target protein (ligand) is immobilized onto the surface of a sensor chip.

  • Binding Measurement:

    • A solution containing the tetrahydroquinoxaline derivative (analyte) is flowed over the sensor chip surface.

    • The binding of the analyte to the immobilized ligand causes a change in the refractive index at the surface, which is detected as a response in the SPR instrument.

  • Kinetic Analysis:

    • The association rate (kon) is determined from the initial phase of the binding curve.

    • The dissociation rate (koff) is determined from the decay of the signal after the analyte injection is stopped.

    • The equilibrium dissociation constant (KD) is calculated as the ratio of koff/kon.

4. Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) of the interaction.

  • Sample Preparation:

    • The purified protein is placed in the sample cell of the calorimeter.

    • The tetrahydroquinoxaline derivative is loaded into the injection syringe at a concentration typically 10-20 times that of the protein.[8]

    • Crucially, both the protein and ligand solutions must be in identical buffer to minimize heats of dilution.[8]

  • Titration:

    • A series of small injections of the ligand are made into the protein solution.

    • The heat change associated with each injection is measured.

  • Data Analysis:

    • The heat per injection is plotted against the molar ratio of ligand to protein.

    • This binding isotherm is then fitted to a binding model to determine the thermodynamic parameters of the interaction.[8]

Mandatory Visualizations

dot

experimental_workflow General Experimental Workflow for Binding Mode Validation cluster_insilico In Silico Prediction cluster_experimental Experimental Validation cluster_biophysical Biophysical Techniques docking Molecular Docking md Molecular Dynamics docking->md Provides initial pose biochemical Biochemical/Cell-based Assays (e.g., Enzyme Inhibition, MTT) md->biochemical biophysical Biophysical Assays biochemical->biophysical Confirms biological activity xray X-ray Crystallography biophysical->xray Detailed structural & kinetic data spr SPR itc ITC nmr NMR final_model Validated Binding Mode xray->final_model High-resolution structure start Hypothesized Binding Mode start->docking

Caption: Workflow for validating tetrahydroquinoxaline binding modes.

dot

logical_comparison Comparison of In Silico and Experimental Approaches cluster_insilico In Silico Methods cluster_experimental Experimental Methods insilico_strengths Strengths: - Fast and cost-effective - High-throughput screening - Provides atomic-level details of interactions synergy Synergistic Approach: In silico predictions guide experimental design, and experimental results refine computational models. insilico_strengths->synergy insilico_weaknesses Weaknesses: - Scoring function inaccuracies - Protein flexibility challenges - Requires experimental validation insilico_weaknesses->synergy exp_strengths Strengths: - Provides direct physical evidence of binding - Measures thermodynamic and kinetic parameters - Considered the 'gold standard' for validation exp_strengths->synergy exp_weaknesses Weaknesses: - Time-consuming and resource-intensive - Requires larger quantities of pure protein and compound - Not all protein-ligand complexes are amenable to all techniques exp_weaknesses->synergy

Caption: Strengths and weaknesses of validation approaches.

References

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the selectivity profile of small molecule inhibitors is paramount for advancing potent and safe therapeutics. This guide provides an objective comparison of tetrahydroquinoxaline-based inhibitors targeting the Bromodomain and Extra-Terminal Domain (BET) family of proteins, offering insights into their selectivity across different bromodomains, supported by experimental data and detailed protocols.

The tetrahydroquinoxaline scaffold has emerged as a promising framework in medicinal chemistry for developing inhibitors that can differentiate between the tandem bromodomains (BD1 and BD2) of BET proteins (BRD2, BRD3, and BRD4). Achieving selectivity for one bromodomain over the other is a key objective in the field, as it may lead to more targeted therapeutic effects and a reduction in off-target toxicities. This guide focuses on a series of tetrahydroquinoxaline derivatives that have demonstrated notable selectivity for the second bromodomain (BD2) of the BET family.

Comparative Selectivity Profile

The following table summarizes the inhibitory activity (IC50) of representative tetrahydroquinoxaline compounds against the first and second bromodomains of BRD2, BRD3, and BRD4. The data highlights the selectivity of these compounds for the BD2 domain across the BET family.

CompoundTarget BromodomainIC50 (µM)
THQ-1 BRD2-BD1> 50
BRD2-BD20.25
BRD3-BD1> 50
BRD3-BD20.30
BRD4-BD1> 50
BRD4-BD20.45
THQ-2 BRD2-BD125
BRD2-BD20.15
BRD3-BD130
BRD3-BD20.20
BRD4-BD140
BRD4-BD20.28

Note: The compound names and IC50 values are representative examples based on published data for this class of inhibitors and are intended for illustrative purposes.

Experimental Protocols

The determination of inhibitor potency and selectivity is crucial for the development of targeted therapeutics. Below are detailed methodologies for key experiments cited in the evaluation of tetrahydroquinoxaline-based BET inhibitors.

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay for BET Bromodomain Binding

This biochemical assay quantifies the binding of inhibitors to BET bromodomains by measuring the disruption of the interaction between the bromodomain and an acetylated histone peptide.

Materials:

  • Recombinant human BET bromodomain proteins (e.g., BRD2-BD1, BRD2-BD2, BRD3-BD1, etc.) with an appropriate tag (e.g., His-tag).

  • Biotinylated acetylated histone H4 peptide (e.g., Biotin-H4K5acK8acK12acK16ac).

  • Europium-labeled anti-His antibody (donor fluorophore).

  • Streptavidin-conjugated APC (acceptor fluorophore).

  • Assay Buffer: 50 mM HEPES pH 7.5, 100 mM NaCl, 0.1% BSA, 1 mM DTT.

  • Tetrahydroquinoxaline inhibitor compounds dissolved in DMSO.

  • 384-well low-volume black plates.

  • TR-FRET-compatible plate reader.

Procedure:

  • Compound Preparation: Prepare serial dilutions of the tetrahydroquinoxaline inhibitors in DMSO. Further dilute the compounds in Assay Buffer to the desired final concentrations. The final DMSO concentration in the assay should be kept constant (e.g., 1%).

  • Reagent Preparation: Prepare a master mix of the BET bromodomain protein and the biotinylated histone peptide in Assay Buffer. Prepare a separate detection mix containing the Europium-labeled anti-His antibody and streptavidin-conjugated APC in Assay Buffer.

  • Assay Assembly:

    • Add 2 µL of the diluted inhibitor or DMSO (for control wells) to the wells of the 384-well plate.

    • Add 4 µL of the bromodomain/peptide master mix to each well.

    • Incubate the plate at room temperature for 15 minutes to allow for compound binding.

    • Add 4 µL of the detection mix to each well.

  • Incubation: Incubate the plate at room temperature for 60 minutes, protected from light.

  • Data Acquisition: Measure the TR-FRET signal on a compatible plate reader, with excitation at 320 nm and emission at 620 nm (Europium) and 665 nm (APC).

  • Data Analysis: Calculate the ratio of the emission at 665 nm to that at 620 nm. The IC50 values are determined by plotting the percentage of inhibition (calculated relative to DMSO controls) against the logarithm of the inhibitor concentration and fitting the data to a four-parameter logistic equation.

Visualizing the Mechanism and Workflow

To further elucidate the context of BET inhibition and the experimental process, the following diagrams are provided.

BET_Inhibition_Signaling_Pathway cluster_nucleus Cell Nucleus Histone Histone Tail Ac_Lysine Acetylated Lysine (KAc) Histone->Ac_Lysine HATs BET_Protein BET Protein (BRD2/3/4) Ac_Lysine->BET_Protein binds to TF_Complex Transcription Factor Complex BET_Protein->TF_Complex recruits Gene Target Gene (e.g., MYC) TF_Complex->Gene activates Transcription Transcription Gene->Transcription THQ_Inhibitor Tetrahydroquinoxaline Inhibitor THQ_Inhibitor->BET_Protein inhibits binding caption BET Protein Signaling Pathway and Inhibition

BET Protein Signaling Pathway and Inhibition

TR_FRET_Assay_Workflow cluster_prep Preparation cluster_assay Assay Plate Assembly cluster_readout Incubation & Readout cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of THQ Inhibitor Add_Inhibitor Add Inhibitor/DMSO to 384-well Plate Compound_Prep->Add_Inhibitor Reagent_Prep Prepare Bromodomain/ Peptide & Detection Mixes Add_BD_Peptide Add Bromodomain/ Peptide Mix Reagent_Prep->Add_BD_Peptide Add_Inhibitor->Add_BD_Peptide Incubate1 Incubate 15 min Add_BD_Peptide->Incubate1 Add_Detection Add Detection Mix Incubate1->Add_Detection Incubate2 Incubate 60 min (Protect from Light) Add_Detection->Incubate2 Read_Plate Measure TR-FRET Signal Incubate2->Read_Plate Calculate_Ratio Calculate Emission Ratio (665nm / 620nm) Read_Plate->Calculate_Ratio Plot_Data Plot % Inhibition vs. log[Inhibitor] Calculate_Ratio->Plot_Data Determine_IC50 Determine IC50 Value Plot_Data->Determine_IC50 caption TR-FRET Assay Experimental Workflow

TR-FRET Assay Experimental Workflow

Safety Operating Guide

Safe Disposal of 5,6,7,8-Tetrahydroquinoxaline: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the responsible management of chemical waste is paramount to ensuring a safe and compliant laboratory environment. This guide provides detailed, step-by-step procedures for the proper disposal of 5,6,7,8-Tetrahydroquinoxaline, reinforcing our commitment to safety and operational excellence beyond the product itself.

Immediate Safety and Hazard Assessment

This compound is a combustible liquid that can cause skin, eye, and respiratory irritation.[1][2][3] Before handling, it is crucial to be familiar with its properties and to wear the appropriate Personal Protective Equipment (PPE).

Key Hazards:

  • Combustible Liquid: Presents a fire risk when exposed to heat or ignition sources.[1]

  • Skin and Eye Irritant: Direct contact can cause irritation.[1][2][3]

  • Respiratory Irritant: Inhalation of vapors may lead to respiratory tract irritation.[1][3]

Personal Protective Equipment (PPE):

  • Eye Protection: Safety glasses or goggles are mandatory.

  • Hand Protection: Chemical-resistant gloves (e.g., nitrile) must be worn.

  • Body Protection: A laboratory coat is required.

  • Respiratory Protection: Use only in a well-ventilated area or under a chemical fume hood.[1][4]

Quantitative Data Summary

For quick reference, the following table summarizes key quantitative data for this compound.

PropertyValue
Molecular Formula C₈H₁₀N₂
Molecular Weight 134.18 g/mol [3]
Appearance Colorless to amber liquid
Density 1.061 g/mL at 25 °C
Boiling Point 85 °C at 3 mmHg
Flash Point 91 °C (195.8 °F) - closed cup[2]
Storage Temperature Store in a cool, well-ventilated area[1]

Step-by-Step Disposal Protocol

The proper disposal of this compound and its contaminated containers is critical and must be treated as hazardous waste.[1] Adherence to institutional and local regulations is mandatory.

1. Waste Collection:

  • Unused Product: Collect any unused or unwanted this compound in its original container or a clearly labeled, compatible waste container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Contaminated Materials: Any materials used to clean up spills, such as absorbent pads, vermiculite, or sand, must also be collected and disposed of as hazardous waste.[1] Place these materials in a sealed and properly labeled container.

  • Empty Containers: "Empty" containers may still retain product residue and vapors. These should be managed as hazardous waste. Do not rinse into the drain.

2. Labeling:

  • Clearly label all waste containers with "Hazardous Waste" and the full chemical name: "this compound".

  • Indicate the associated hazards (e.g., "Combustible," "Irritant").

  • Include the accumulation start date.

3. Storage:

  • Store waste containers in a designated, well-ventilated hazardous waste accumulation area.

  • Keep containers tightly closed and away from heat, sparks, and open flames.[1]

  • Ensure the storage area is secure and accessible only to authorized personnel.

4. Disposal:

  • Arrange for the collection of the hazardous waste by your institution's Environmental Health and Safety (EHS) department or a licensed hazardous waste disposal contractor.

  • Never dispose of this compound down the drain or in the regular trash.[1]

  • Follow all local, state, and federal regulations for hazardous waste disposal.

Experimental Workflow and Disposal Decision Making

The following diagrams illustrate a typical experimental workflow involving this compound and the subsequent decision-making process for waste disposal.

experimental_workflow cluster_prep Preparation cluster_execution Execution cluster_cleanup Cleanup & Disposal start Experiment Planning ppe Don PPE start->ppe reagent_prep Prepare Reagents ppe->reagent_prep reaction Perform Reaction with This compound reagent_prep->reaction workup Reaction Work-up & Product Isolation reaction->workup decontaminate Decontaminate Glassware workup->decontaminate waste_disposal Dispose of Waste decontaminate->waste_disposal

Caption: A generalized experimental workflow involving this compound.

disposal_decision_flow cluster_hazardous Hazardous Waste Stream start Waste Generated is_contaminated Is material contaminated with This compound? start->is_contaminated collect Collect in a labeled, sealed container is_contaminated->collect Yes non_hazardous Dispose as non-hazardous waste is_contaminated->non_hazardous No store Store in designated hazardous waste area collect->store dispose Dispose via authorized waste handler store->dispose

Caption: Decision-making flowchart for the disposal of this compound waste.

References

Personal protective equipment for handling 5,6,7,8-Tetrahydroquinoxaline

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Reference by Researchers, Scientists, and Drug Development Professionals

This guide provides critical safety and logistical information for the handling and disposal of 5,6,7,8-Tetrahydroquinoxaline (CAS No. 34413-35-9). Adherence to these procedures is essential for ensuring laboratory safety and maintaining experimental integrity.

Personal Protective Equipment (PPE)

Proper personal protective equipment is mandatory when handling this compound to prevent skin, eye, and respiratory exposure.[1][2][3] This compound is classified as a combustible liquid and can cause skin, eye, and respiratory irritation.[1][2][4][5]

Protection TypeSpecific RecommendationsRationale
Hand Protection Chemical-resistant gloves (e.g., Nitrile rubber). Inspect gloves prior to use.To prevent skin contact and irritation.[1][2]
Eye and Face Protection Safety glasses with side shields or chemical safety goggles. A face shield may be required for splash hazards.To protect against eye irritation from splashes or vapors.[1][2][3]
Skin and Body Protection A flame-retardant lab coat worn over personal clothing. Ensure the lab coat is fully buttoned. Wear closed-toe shoes.To protect skin from accidental contact and provide a barrier against spills.
Respiratory Protection Use in a well-ventilated area or under a chemical fume hood.[1][2] If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.To prevent inhalation of vapors that may cause respiratory irritation.[1][2][4]

Operational Plan: Safe Handling and Storage

A systematic approach to handling and storage is crucial to minimize risks associated with this compound.

Handling Procedures:
  • Preparation : Before handling, ensure that an eyewash station and safety shower are readily accessible.[3] All personnel must be trained on the specific hazards of this chemical.

  • Ventilation : Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood to minimize inhalation exposure.[1][2]

  • Avoiding Ignition Sources : This compound is a combustible liquid.[1][2] Keep it away from open flames, hot surfaces, and sparks.[1][2] Use non-sparking tools when handling containers.

  • Personal Hygiene : Wash hands thoroughly with soap and water after handling.[1][2] Do not eat, drink, or smoke in the laboratory.

  • Spill Management : In case of a spill, immediately evacuate the area. For small spills, absorb the material with an inert absorbent (e.g., vermiculite, dry sand) and place it in a sealed container for disposal.[2] For large spills, contact your institution's environmental health and safety department.

Storage Plan:
  • Container : Store in a tightly closed, properly labeled container.[3]

  • Location : Keep in a cool, dry, and well-ventilated area away from incompatible materials such as oxidizing agents.[3]

  • Temperature : Avoid storing in direct sunlight or near heat sources.

Disposal Plan

Contaminated materials and unused this compound must be disposed of as hazardous waste.

  • Waste Collection : Collect all waste materials, including contaminated gloves, absorbent materials, and empty containers, in a designated and properly labeled hazardous waste container.

  • Labeling : The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.

  • Storage of Waste : Store the hazardous waste container in a designated satellite accumulation area, away from general laboratory traffic.

  • Final Disposal : Arrange for the disposal of the hazardous waste through your institution's licensed hazardous waste disposal contractor.[1][3] Do not dispose of this chemical down the drain.[2]

Experimental Protocol Example: Stereodivergent Asymmetric Hydrogenation of Quinoxalines

The following is a summarized experimental protocol for the synthesis of tetrahydroquinoxalines, adapted from a published procedure. This illustrates a potential application of quinoxaline (B1680401) derivatives and highlights the need for stringent safety measures throughout the experimental process.

Objective : To synthesize enantioenriched cis- and trans-disubstituted tetrahydroquinoxalines via asymmetric hydrogenation of disubstituted quinoxalines.

Materials :

  • Disubstituted quinoxaline substrate

  • Manganese catalyst (e.g., Mn(CO)₅Br)

  • Chiral ligand

  • Base (e.g., tAmONa)

  • Solvent (e.g., 1,2-dichlorobenzene)

  • Hydrogen gas

Procedure :

  • Catalyst Preparation : In a glovebox, add the manganese catalyst and the chiral ligand to a vial containing the solvent.

  • Reaction Setup : Stir the mixture at room temperature, then add the base and the quinoxaline substrate.

  • Hydrogenation : Seal the vial in an autoclave, remove it from the glovebox, and connect it to a hydrogen gas source. Pressurize the autoclave to the desired pressure.

  • Reaction Monitoring : Stir the reaction at the specified temperature and monitor its progress using analytical techniques such as TLC or GC-MS.

  • Workup : Once the reaction is complete, carefully vent the autoclave, and quench the reaction mixture.

  • Purification : Extract the product and purify it using column chromatography.

This is a generalized protocol and should be adapted with specific quantities and conditions as per the detailed research article.

Workflow Diagram for Safe Handling of this compound

Safe Handling Workflow: this compound cluster_prep Preparation cluster_handling Handling cluster_post Post-Handling cluster_disposal Disposal prep_ppe Don Appropriate PPE (Gloves, Goggles, Lab Coat) prep_setup Ensure Fume Hood is Operational & Safety Equipment is Accessible prep_ppe->prep_setup handle_chem Handle Chemical in Fume Hood prep_setup->handle_chem handle_avoid Avoid Ignition Sources handle_chem->handle_avoid spill Spill? handle_chem->spill post_wash Wash Hands Thoroughly handle_avoid->post_wash post_store Store Chemical Properly post_wash->post_store disp_collect Collect Waste in Labeled Container post_store->disp_collect disp_dispose Dispose as Hazardous Waste disp_collect->disp_dispose spill_action Follow Spill Management Protocol spill->spill_action

Caption: Workflow for the safe handling of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5,6,7,8-Tetrahydroquinoxaline
Reactant of Route 2
5,6,7,8-Tetrahydroquinoxaline

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.